molecular formula C11H15N5O4 B15583527 N1-Methyl-arabinoadenosine

N1-Methyl-arabinoadenosine

Cat. No.: B15583527
M. Wt: 281.27 g/mol
InChI Key: GFYLSDSUCHVORB-ICQCTTRCSA-N
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Description

N1-Methyl-arabinoadenosine is a useful research compound. Its molecular formula is C11H15N5O4 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8+,11-/m1/s1

InChI Key

GFYLSDSUCHVORB-ICQCTTRCSA-N

Origin of Product

United States

Foundational & Exploratory

N1-Methyladenosine (m¹A): A Core Regulator of Cellular Function and Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

While the query specified N1-Methyl-arabinoadenosine, a comprehensive search of the scientific literature reveals a scarcity of information on this specific molecule. This compound is a structural analog of Vidarabine (ara-A), an antiviral nucleoside analog. In contrast, N1-Methyladenosine (m¹A), a post-transcriptional RNA modification, is a subject of extensive research with profound implications for cellular biology and disease. This guide will provide an in-depth overview of the biological role of N1-Methyladenosine (m¹A), focusing on its regulatory machinery, its impact on cellular processes, and its emerging role as a therapeutic target, particularly in oncology.

The m¹A Regulatory Machinery: Writers, Erasers, and Readers

The levels and functional consequences of m¹A are dynamically controlled by a set of proteins that install, remove, and recognize this modification.

  • Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N1 position of adenine (B156593) on RNA. Key writers include the TRMT6/TRMT61A complex, which is primarily responsible for m¹A modifications on tRNAs, and RRP8, which modifies rRNA.[1]

  • Erasers (Demethylases): The m¹A modification is reversible, and the removal of the methyl group is carried out by enzymes such as ALKBH1 and ALKBH3.[2] These demethylases can impact the stability and function of their target RNAs.

  • Readers (Binding Proteins): These proteins specifically recognize the m¹A modification and mediate its downstream effects. The YTH domain-containing proteins, including YTHDF1, YTHDF2, and YTHDF3, which are well-known readers of N6-methyladenosine (m⁶A), have also been shown to bind to m¹A-modified RNA.[3] This binding can influence RNA stability, translation, and localization.[3]

m1A_machinery cluster_writers Writers (Installation) cluster_erasers Erasers (Removal) cluster_readers Readers (Recognition) TRMT6_TRMT61A TRMT6/TRMT61A RNA RNA TRMT6_TRMT61A->RNA +CH₃ RRP8 RRP8 RRP8->RNA +CH₃ ALKBH1 ALKBH1 ALKBH3 ALKBH3 YTHDF1 YTHDF1 YTHDF2 YTHDF2 YTHDF3 YTHDF3 m1A_RNA m¹A-RNA m1A_RNA->ALKBH1 -CH₃ m1A_RNA->ALKBH3 -CH₃ m1A_RNA->YTHDF1 Binding m1A_RNA->YTHDF2 Binding m1A_RNA->YTHDF3 Binding

Caption: The core machinery regulating m¹A RNA modification.

Biological Role of m¹A Modification in Cells

The m¹A modification plays a critical role in the biogenesis and function of various RNA species, thereby regulating fundamental biological processes.[3]

Impact on RNA Structure and Function

Methylation at the N1 position of adenosine (B11128) occurs at the Watson-Crick base-pairing edge, introducing a positive charge.[3] This modification can significantly alter the local or overall structure of RNA and disrupt canonical base pairing, which in turn affects protein-RNA interactions.[3][4]

Role in Different RNA Types
  • Transfer RNA (tRNA): m¹A is commonly found at position 58 in the T-loop of tRNAs, where it is crucial for maintaining tRNA stability and promoting proper folding.[1][3][4] Demethylation of m¹A at this position by ALKBH1 can affect the stability of initiator tRNA (tRNAiMet), thereby influencing translation initiation and cell proliferation.[3]

  • Ribosomal RNA (rRNA): m¹A modifications in rRNA, particularly in the large ribosomal subunit, can impact ribosome biogenesis and mediate cellular responses to certain antibiotics and oxidative stress.[3]

  • Messenger RNA (mRNA): The presence of m¹A in mRNA can have varied effects depending on its location. When located in the 5' untranslated region (UTR), it is thought to promote translation by enhancing mRNA stability.[3] Conversely, m¹A within the coding sequence (CDS) can inhibit translation by blocking the complementary pairing of codons and anticodons.[3] The methyl group on m¹A in mRNA can also effectively halt reverse transcription, a property utilized in some sequencing techniques.[3]

m1A_mRNA_fate cluster_modification m¹A Modification cluster_outcomes Functional Outcomes mRNA mRNA m1A_5UTR m¹A in 5' UTR mRNA->m1A_5UTR m1A_CDS m¹A in CDS mRNA->m1A_CDS Stability_Enhancement Enhanced mRNA Stability m1A_5UTR->Stability_Enhancement Translation_Inhibition Translation Inhibition m1A_CDS->Translation_Inhibition Translation_Promotion Translation Promotion Stability_Enhancement->Translation_Promotion

Caption: Location-dependent effects of m¹A on mRNA fate.

m¹A in Disease and as a Therapeutic Target

The regulatory roles of m¹A and its associated proteins implicate them in various human diseases, most notably cancer.

Role in Cancer

The expression levels of m¹A writers, erasers, and readers are often dysregulated in cancerous tissues.[2] For instance, regulators like TRMT6, TRMT61A, and ALKBH3 have been found to promote the proliferation of cancer cells in various malignancies, including gastrointestinal cancer, hepatocellular carcinoma, and prostate cancer.[2]

The m¹A machinery can influence key cancer-related signaling pathways. In several cancers, m¹A regulators and m¹A-modified mRNAs modulate the PI3K/AKT pathway to promote cancer cell proliferation.[2] Furthermore, the demethylase ALKBH3 can promote cancer cell invasion by increasing the translation of colony-stimulating factor 1 (CSF-1) mRNA or by destabilizing tRNAs.[2] Given these roles, targeting m¹A modifications and their regulators is emerging as a potential breakthrough in cancer therapy.[2] The total level of m¹A, which can be detected in urine, is also being explored as a potential biomarker for cancer prognosis.[2]

m1A_Cancer_Pathway TRMT6_61A TRMT6/TRMT61A PI3K_AKT_Pathway PI3K/AKT Pathway TRMT6_61A->PI3K_AKT_Pathway modulates ALKBH3 ALKBH3 CSF1_mRNA CSF-1 mRNA ALKBH3->CSF1_mRNA ↑ translation tRNAs tRNAs ALKBH3->tRNAs destabilizes Proliferation Cancer Cell Proliferation PI3K_AKT_Pathway->Proliferation promotes Invasion Cancer Cell Invasion CSF1_mRNA->Invasion promotes tRNAs->Invasion promotes

Caption: Involvement of m¹A regulators in cancer pathways.

Quantitative Data Summary

The provided search results did not contain specific quantitative data such as IC50 values or binding affinities directly for this compound or N1-Methyladenosine. However, one study on unrelated nucleoside analogues reported IC50 values for antiviral activity.

CompoundVirusIC50 (µM)
Lead Compound 3f Influenza virus A H1N170.7
Rimantadine (Control) Influenza virus A H1N177
Lead Compound 3f Coxsackievirus B313.9
Pleconaril (Control) Coxsackievirus B321.6

This table presents data for 1,2,3-triazolyl nucleoside analogues to illustrate the type of quantitative data available for novel nucleosides, but these compounds are not directly related to this compound.

Key Experimental Protocols

The study of m¹A modification relies on a variety of advanced molecular biology techniques.

m¹A Sequencing (m¹A-seq)

The identification of m¹A sites across the transcriptome is often achieved through high-throughput sequencing methods. A common principle involves antibody-based enrichment.

Workflow:

  • RNA Fragmentation: Total RNA is isolated from cells and fragmented into smaller pieces.

  • Immunoprecipitation (IP): An antibody specific to m¹A is used to pull down the RNA fragments containing the m¹A modification.

  • Library Preparation: The enriched RNA fragments are then used to construct a sequencing library.

  • High-Throughput Sequencing: The library is sequenced, and the resulting data is mapped back to the reference genome/transcriptome to identify the locations of m¹A modifications.

A key feature of m¹A is its ability to block reverse transcriptase. This property can also be exploited for its detection, as the modification leads to truncations or mutations in the resulting cDNA, which can be identified through sequencing.[3]

m1A_seq_workflow Start Isolate Total RNA Fragment Fragment RNA Start->Fragment IP Immunoprecipitation (m¹A-specific antibody) Fragment->IP Wash Wash to remove non-specific RNA IP->Wash Elute Elute m¹A-containing RNA fragments Wash->Elute LibraryPrep Prepare Sequencing Library Elute->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing Analysis Bioinformatic Analysis (Map reads, identify peaks) Sequencing->Analysis End Identified m¹A Sites Analysis->End

Caption: A generalized workflow for m¹A-sequencing.

The Case of Arabinoadenosines: Antiviral Activity

The "arabinoadenosine" part of the original query refers to a class of nucleoside analogs where the ribose sugar is replaced by arabinose. The most prominent member of this class is Vidarabine (also known as ara-A).

Vidarabine is an antiviral drug effective against herpes simplex virus and varicella-zoster virus.[5] Its mechanism of action involves conversion within the cell to its triphosphate form (ara-ATP). Ara-ATP then acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the growing viral DNA chain, where it acts as a chain terminator, thus halting viral replication.[5] While methylation is a common modification, the specific biological role or existence of this compound is not detailed in the available literature.

Conclusion

N1-Methyladenosine (m¹A) is a vital and dynamic RNA modification that plays a significant role in gene regulation. From ensuring the structural integrity of tRNAs to modulating mRNA translation and stability, the influence of m¹A is far-reaching. The discovery of the enzymatic machinery that writes, erases, and reads this mark has opened new avenues for understanding its role in health and disease. The dysregulation of m¹A pathways in cancer has positioned these regulatory proteins as promising targets for novel therapeutic interventions. Future research will likely focus on elucidating the full spectrum of m¹A's functions and developing specific inhibitors or modulators of the m¹A machinery for clinical applications.

References

A Technical Guide to N1-Methylpseudouridine and a Comparative Analysis with N1-Methyladenosine in the Context of RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of RNA therapeutics, particularly mRNA vaccines, has been revolutionized by the strategic use of modified nucleosides to enhance efficacy and safety. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone modification, pivotal to the success of COVID-19 mRNA vaccines. This technical guide provides an in-depth exploration of the nomenclature, properties, and applications of N1-methylpseudouridine.

A thorough investigation for "N1-Methyl-arabinoadenosine" did not yield specific information on its chemical structure, properties, or applications in RNA therapeutics. This suggests that it may be a rare or novel compound with limited publicly available data. Consequently, this guide will focus primarily on N1-methylpseudouridine and, for comparative purposes, will introduce N1-methyladenosine (m1A), a naturally occurring and extensively studied modified nucleoside.

This document will detail the impact of m1Ψ on mRNA translation and immunogenicity, present quantitative data in a structured format, outline key experimental protocols for the synthesis and analysis of modified mRNA, and provide visual representations of relevant biological pathways and experimental workflows.

Nomenclature and Chemical Structure

N1-Methylpseudouridine (m1Ψ)
  • Systematic Name: 5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-1-methylpyrimidine-2,4-dione

  • Abbreviation: m1Ψ

  • CAS Number: 13860-38-3

  • Chemical Formula: C₁₀H₁₄N₂O₆

  • Molar Mass: 258.23 g/mol

N1-methylpseudouridine is a modified pyrimidine (B1678525) nucleoside, an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose sugar via a C-C bond instead of the usual N-C glycosidic bond.[1] Furthermore, a methyl group is attached at the N1 position of the uracil base.[1]

N1-Methyladenosine (m1A)
  • Systematic Name: 2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol

  • Abbreviation: m1A

  • CAS Number: 15763-06-1

  • Chemical Formula: C₁₁H₁₅N₅O₄

  • Molar Mass: 281.27 g/mol

N1-methyladenosine is a modified purine (B94841) nucleoside where a methyl group is added to the N1 position of the adenine (B156593) base.[2] This modification introduces a positive charge under physiological conditions and disrupts the Watson-Crick base-pairing face of adenine.[2][3]

Core Principles: Impact on mRNA Function

The incorporation of modified nucleosides into synthetic mRNA is a critical strategy to overcome the challenges of instability and immunogenicity, thereby enhancing therapeutic protein expression.

N1-Methylpseudouridine: Enhancing Translation and Evading Immunity

The substitution of uridine with N1-methylpseudouridine in mRNA transcripts has two primary benefits:

  • Increased Protein Translation: m1Ψ-modified mRNA leads to significantly higher protein expression compared to unmodified or even pseudouridine-modified mRNA.[4] This is attributed to an increase in ribosome density on the mRNA, suggesting that m1Ψ facilitates more efficient translation initiation and ribosome recycling.

  • Reduced Innate Immunogenicity: The innate immune system has evolved to recognize foreign RNA, triggering an antiviral response that can lead to inflammation and shutdown of protein synthesis.[5] The presence of m1Ψ in mRNA transcripts significantly dampens the activation of key innate immune sensors such as Toll-like receptors (TLRs), RIG-I, and MDA5.[5][6] This allows the mRNA to persist longer within the cell and be translated more effectively without inducing a strong inflammatory response.

N1-Methyladenosine: A Regulator of Endogenous RNA

N1-methyladenosine is a naturally occurring modification found in various types of cellular RNA, including tRNA, rRNA, and mRNA.[2][7][8] Its functional roles are diverse and context-dependent:

  • tRNA and rRNA: In tRNA and rRNA, m1A plays a crucial role in maintaining structural integrity and proper folding, which is essential for their function in protein synthesis.[2][7]

  • mRNA: The presence of m1A in mRNA can have varied effects. When located in the 5' untranslated region (UTR), it has been suggested to promote translation.[2] However, within the coding sequence, it can disrupt codon-anticodon pairing and potentially inhibit translation.[3][9] The m1A modification is reversible, with specific cellular enzymes acting as "writers" (methyltransferases) and "erasers" (demethylases) to add or remove the methyl group, indicating a dynamic regulatory role.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies comparing unmodified, pseudouridine (B1679824) (Ψ)-modified, and N1-methylpseudouridine (m1Ψ)-modified mRNA.

Table 1: Impact of Nucleoside Modification on Protein Expression

ModificationRelative Protein Expression (vs. Unmodified Uridine)Fold Increase (vs. Pseudouridine)Reference(s)
Pseudouridine (Ψ)10- to 100-fold increase-[4]
N1-Methylpseudouridine (m1Ψ) > 100-fold increase> 10-fold[4]

Table 2: Effect of Nucleoside Modification on Innate Immune Response

ModificationImmune Sensor Activation (e.g., TLRs)Pro-inflammatory Cytokine ProductionReference(s)
Unmodified UridineHighHigh[5]
Pseudouridine (Ψ)ReducedReduced[10]
N1-Methylpseudouridine (m1Ψ) Significantly ReducedSignificantly Reduced[1][10]

Experimental Protocols

In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol outlines the general steps for generating m1Ψ-modified mRNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

  • Ribonucleotide solution containing ATP, GTP, CTP, and N1-methylpseudouridine-5'-triphosphate (m1ΨTP) at the desired concentration (replacing UTP).

  • RNase Inhibitor

  • DNase I, RNase-free

  • RNA purification kit (e.g., spin column-based)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of ATP solution (100 mM)

    • 2 µL of GTP solution (100 mM)

    • 2 µL of CTP solution (100 mM)

    • 2 µL of m1ΨTP solution (100 mM)

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.[11][12]

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[12]

  • RNA Purification: Purify the transcribed mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the purified mRNA in nuclease-free water.[12]

  • Quality Control: Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Verify the integrity and size of the mRNA transcript by agarose (B213101) gel electrophoresis.[12]

Analysis of Modified Nucleosides in mRNA by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of modified nucleosides within an mRNA sample.

Materials:

  • Purified mRNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Appropriate buffers and solvents for enzymatic digestion and chromatography

Procedure:

  • Enzymatic Digestion:

    • To approximately 1 µg of purified mRNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest the mRNA into individual nucleoside monophosphates.

    • Add BAP to the reaction and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates into nucleosides.

  • LC-MS/MS Analysis:

    • Inject the digested sample into the LC-MS/MS system.

    • Separate the individual nucleosides using a suitable liquid chromatography method.

    • Detect and quantify the nucleosides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific transitions for each nucleoside of interest (e.g., adenosine, guanosine, cytidine, N1-methylpseudouridine, N1-methyladenosine).

  • Data Analysis: Quantify the amount of each modified nucleoside relative to its unmodified counterpart by comparing the peak areas from the chromatograms.

Mandatory Visualizations

Signaling Pathways

Innate_Immune_Response_to_mRNA cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mRNA Exogenous mRNA TLR7_8 TLR7/8 mRNA->TLR7_8 Recognition RIGI_MDA5 RIG-I / MDA5 mRNA->RIGI_MDA5 Recognition MAVS MAVS TLR7_8->MAVS RIGI_MDA5->MAVS TRAF TRAFs MAVS->TRAF TBK1_IKKe TBK1/IKKε TRAF->TBK1_IKKe NFkB NF-κB TRAF->NFkB IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 IFN_Genes Type I IFN Genes IRF3_7->IFN_Genes Transcription Activation Inflammatory_Genes Inflammatory Cytokine Genes NFkB->Inflammatory_Genes Transcription Activation

Caption: Innate immune signaling pathways activated by foreign mRNA.

Experimental Workflows

Modified_mRNA_Workflow Template_Prep 1. DNA Template Linearization IVT 2. In Vitro Transcription (with m1ΨTP) Template_Prep->IVT DNase_Treat 3. DNase I Treatment IVT->DNase_Treat Purification 4. mRNA Purification DNase_Treat->Purification QC 5. Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Transfection 6. Transfection into Cells QC->Transfection Analysis 7. Protein Expression Analysis (e.g., Western Blot, ELISA) Transfection->Analysis

Caption: Experimental workflow for modified mRNA synthesis and analysis.

Conclusion

N1-methylpseudouridine has proven to be a transformative modification in the field of mRNA therapeutics, enabling the development of highly effective and safe vaccines. Its ability to simultaneously enhance protein expression and mitigate innate immune responses addresses two of the most significant hurdles in the clinical application of mRNA. In contrast, while N1-methyladenosine is a critical regulator of endogenous RNA function, its role in synthetic mRNA therapeutics is less defined and appears to have more complex, context-dependent effects on translation. The continued exploration of novel nucleoside modifications will undoubtedly pave the way for the next generation of RNA-based medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of N1-Methyl-arabinoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for N1-Methyl-arabinoadenosine is scarce in publicly available literature. This guide provides a comprehensive overview based on the known properties of the closely related molecule, N1-Methyladenosine (m1A), and general characteristics of arabinofuranosyl nucleoside analogs. The experimental protocols described are standard methodologies applicable to the characterization of such novel nucleosides.

Core Physicochemical Properties

This compound is a purine (B94841) nucleoside analog. Its core structure consists of an adenine (B156593) base methylated at the N1 position, attached to an arabinose sugar moiety. The presence of the arabinose sugar, an epimer of ribose, influences its conformational preferences and potential biological activity.

Data Presentation
PropertyValue (Estimated/Inferred)Source/Basis for Estimation
Chemical Structure Chemical structure of this compoundBased on the known structures of arabinoadenosine and N1-methyladenosine.
Molecular Formula C₁₁H₁₅N₅O₄Calculated from the chemical structure.[1][2]
Molecular Weight 281.27 g/mol Calculated from the molecular formula.[1][3]
pKa ~8.25Inferred from N1-Methyladenosine. The sugar moiety is not expected to significantly alter the pKa of the base.
Melting Point (°C) Not DeterminedRequires experimental evaluation.
Aqueous Solubility Not DeterminedExpected to be water-soluble, a common characteristic of nucleoside analogs.[4][5]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the direct methylation of arabinoadenosine. The primary challenge is the regioselective methylation at the N1 position.

Methodology:

  • Protection of Sugar Hydroxyls: The hydroxyl groups of the arabinose moiety of arabinoadenosine are first protected to prevent side reactions. This can be achieved by reacting arabinoadenosine with an excess of a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or acetic anhydride, in a suitable solvent like pyridine.

  • N1-Methylation: The protected arabinoadenosine is then subjected to methylation. A common methylating agent for N1-adenosine methylation is methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

  • Deprotection: Following methylation, the protecting groups are removed from the sugar hydroxyls. For silyl (B83357) protecting groups, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) is used. For acetyl groups, basic hydrolysis with a reagent like sodium methoxide (B1231860) in methanol (B129727) is effective.

  • Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

G Proposed Synthesis of this compound cluster_0 Protection cluster_1 Methylation cluster_2 Deprotection & Purification cluster_3 Characterization Arabinoadenosine Arabinoadenosine Protected_Arabinoadenosine Protected_Arabinoadenosine Arabinoadenosine->Protected_Arabinoadenosine TBDMSCl Protected_N1_Methyl_arabinoadenosine Protected_N1_Methyl_arabinoadenosine Protected_Arabinoadenosine->Protected_N1_Methyl_arabinoadenosine CH3I / DMF N1_Methyl_arabinoadenosine N1_Methyl_arabinoadenosine Protected_N1_Methyl_arabinoadenosine->N1_Methyl_arabinoadenosine TBAF Purified_Product Purified_Product N1_Methyl_arabinoadenosine->Purified_Product HPLC NMR & MS Analysis NMR & MS Analysis Purified_Product->NMR & MS Analysis

Caption: Proposed synthetic workflow for this compound.

Determination of pKa

The pKa of the N1-methyladenine moiety can be determined using UV-spectrophotometry.

Methodology:

  • Preparation of Buffers: A series of buffers with a range of pH values (e.g., from pH 2 to pH 10) are prepared.[7]

  • Sample Preparation: A stock solution of this compound is prepared in deionized water. Aliquots of this stock solution are diluted into each of the different pH buffers to a constant final concentration.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 220-300 nm).

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule show a significant difference in absorbance is plotted against the pH.

  • pKa Calculation: The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[8][9]

Determination of Aqueous Solubility

The thermodynamic solubility of this compound can be determined using the shake-flask method.[10]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as HPLC with a UV detector, against a calibration curve prepared with known concentrations of the compound.[5]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.[11][12]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.[13]

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[13]

Potential Biological Significance and Signaling Pathways

While the specific biological roles of this compound are uncharacterized, insights can be drawn from the known functions of N1-methyladenosine (m1A) in RNA and the general bioactivities of arabinofuranosyladenine analogs.

Role of N1-Methyladenosine (m1A) in RNA

N1-methyladenosine is a post-transcriptional modification found in various types of RNA, including tRNA, rRNA, and mRNA.[14][15][16] This modification is installed by "writer" enzymes (methyltransferases) and can be removed by "eraser" enzymes (demethylases).[17][18] The presence of m1A can influence RNA structure, stability, and function.[14] For instance, in mRNA, m1A in the 5' untranslated region (5' UTR) has been shown to promote translation.[15] In tRNA, m1A is crucial for maintaining the correct three-dimensional structure and stability.[14]

G Role of m1A in RNA Processing and Function cluster_0 m1A Modification Cycle cluster_1 Downstream Effects Adenosine in RNA Adenosine in RNA m1A in RNA m1A in RNA Adenosine in RNA->m1A in RNA Writer (Methyltransferase) m1A in RNA->Adenosine in RNA Eraser (Demethylase) Altered RNA Structure Altered RNA Structure m1A in RNA->Altered RNA Structure Modulated Protein Binding Modulated Protein Binding Altered RNA Structure->Modulated Protein Binding Translation Regulation Translation Regulation Altered RNA Structure->Translation Regulation RNA Stability RNA Stability m1a in RNA->RNA Stability

Caption: Simplified signaling pathway of N1-methyladenosine (m1A) in RNA.

Biological Activity of Arabinofuranosyladenine Analogs

Arabinofuranosyladenine (ara-A), also known as Vidarabine, and its analogs are known for their antiviral and anticancer activities.[19][20][21][22] Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which then inhibits viral or cellular DNA polymerases, leading to the termination of DNA chain elongation.[19][20][21] Given its structural similarity, this compound could potentially exhibit similar biological activities after intracellular metabolism.

Experimental Workflow for Investigating Biological Activity

A systematic approach is required to determine the biological activity of the novel compound this compound.

G Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Antiviral & Anticancer Assays cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies Compound Synthesis & Purification Compound Synthesis & Purification Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Compound Synthesis & Purification->Cytotoxicity Assays (e.g., MTT) Antiviral Screening (e.g., Plaque Reduction Assay) Antiviral Screening (e.g., Plaque Reduction Assay) Cytotoxicity Assays (e.g., MTT)->Antiviral Screening (e.g., Plaque Reduction Assay) Anticancer Screening (e.g., Cell Proliferation Assay) Anticancer Screening (e.g., Cell Proliferation Assay) Cytotoxicity Assays (e.g., MTT)->Anticancer Screening (e.g., Cell Proliferation Assay) Polymerase Inhibition Assays Polymerase Inhibition Assays Antiviral Screening (e.g., Plaque Reduction Assay)->Polymerase Inhibition Assays Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Anticancer Screening (e.g., Cell Proliferation Assay)->Apoptosis & Cell Cycle Analysis Intracellular Phosphorylation Analysis Intracellular Phosphorylation Analysis Polymerase Inhibition Assays->Intracellular Phosphorylation Analysis Mechanism of Action Studies Mechanism of Action Studies Animal Model Efficacy Studies Animal Model Efficacy Studies Mechanism of Action Studies->Animal Model Efficacy Studies

Caption: Logical workflow for investigating the biological activity of a novel nucleoside analog.

References

The In Vivo Enzymatic Synthesis of N1-Methyl-arabinoadenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical framework and experimental considerations for the in vivo enzymatic synthesis of N1-Methyl-arabinoadenosine. As direct evidence for the dedicated enzymatic pathway of this specific molecule is not extensively documented in current literature, this paper outlines a putative pathway by integrating established knowledge of arabinonucleoside metabolism and N1-adenosine methylation.

Introduction

This compound is a modified nucleoside analog that combines the structural features of arabinoadenosine (ara-A), a known antiviral agent, with N1-methylation of the adenine (B156593) base. This modification at the N1 position can significantly alter the molecule's properties, including its base-pairing capabilities and interactions with enzymes.[1] Understanding the potential for its in vivo synthesis is crucial for drug development and cellular biology research. This guide synthesizes information on related enzymatic processes to propose a hypothetical pathway for its formation and outlines experimental approaches for its investigation.

Proposed In Vivo Enzymatic Synthesis Pathway

The in vivo formation of this compound is hypothesized to be a two-stage process:

  • Formation of the Arabinoadenosine Backbone: The initial and rate-limiting step is the synthesis of arabinoadenosine (ara-A). This can occur through established salvage pathways for nucleosides.

  • N1-Methylation of Arabinoadenosine: The subsequent step involves the methylation of the N1 position of the adenine base of ara-A by a suitable methyltransferase.

Stage 1: Enzymatic Synthesis of Arabinoadenosine (ara-A)

The enzymatic synthesis of purine (B94841) arabinonucleosides like ara-A is known to be catalyzed by nucleoside phosphorylases.[2][3][4] These enzymes facilitate the transfer of an arabinose-1-phosphate moiety to a purine base. The antiviral drug Vidarabine (ara-A) can be synthesized enzymatically, and its metabolism in cells is a subject of study.[5][6][7][8]

A plausible in vivo mechanism involves a transglycosylation reaction where a donor arabinonucleoside is phosphorolytically cleaved to arabinose-1-phosphate, which is then attached to adenine.

Enzymatic_Synthesis_of_Arabinoadenosine

Caption: Putative enzymatic synthesis of arabinoadenosine (ara-A) in vivo.

Stage 2: N1-Methylation of Arabinoadenosine

Following the synthesis of ara-A, the N1 position of the adenine base is targeted for methylation. In known biological systems, N1-methyladenosine (m1A) is a post-transcriptional modification in RNA, catalyzed by specific tRNA and rRNA methyltransferases that utilize S-adenosylmethionine (SAM) as a methyl group donor.[1][9]

It is hypothesized that a cellular N1-adenosine methyltransferase could recognize arabinoadenosine as a substrate, although the substrate specificity of these enzymes for nucleosides with an arabinose sugar has not been definitively established.

N1_Methylation_of_Arabinoadenosine

Caption: Hypothesized N1-methylation of arabinoadenosine.

Experimental Protocols

Investigating the in vivo synthesis of this compound requires a multi-faceted approach, combining cell culture, enzymatic assays, and sensitive analytical techniques.

Cell Culture and Substrate Administration
  • Cell Line Selection: Utilize human cell lines known to have active nucleoside salvage pathways, such as human leukemia K562 cells.[10]

  • Stable Isotope Labeling: To trace the metabolic fate of precursors, use stable isotope-labeled substrates. For example, [¹⁵N₅]-adenine and [¹³C₅]-D-arabinose.

  • Administration:

    • Prepare sterile stock solutions of the labeled precursors.

    • Introduce the labeled substrates into the cell culture medium at various concentrations.

    • Incubate the cells for different time points to monitor the kinetics of incorporation.

Extraction of Nucleosides
  • Cell Lysis: After incubation, harvest the cells and lyse them using a suitable buffer (e.g., containing methanol/acetonitrile) to quench enzymatic activity and precipitate proteins and nucleic acids.

  • Centrifugation: Centrifuge the lysate to pellet debris.

  • Supernatant Collection: Collect the supernatant containing the soluble nucleosides and nucleotides.

  • Enzymatic Digestion: To analyze nucleosides incorporated into RNA, the purified RNA should be digested to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides.[11][12]

  • Chromatographic Separation:

    • Use a reverse-phase C18 column to separate the nucleosides.

    • Employ a gradient elution with a mobile phase consisting of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for arabinoadenosine and this compound.

    • Develop a standard curve using synthesized, purified this compound to enable absolute quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vivo synthesis of this compound.

Experimental_Workflow

Caption: Workflow for the detection and quantification of this compound.

Quantitative Data Summary

As direct in vivo synthesis data for this compound is not available, the following table presents hypothetical quantitative parameters that would be critical to measure in experimental investigations.

ParameterDescriptionTarget Value/RangeAnalytical Method
Cellular Uptake of Precursors Concentration of labeled adenine and arabinose inside the cells.pmol/10⁶ cellsLC-MS/MS
ara-A Synthesis Rate Rate of formation of arabinoadenosine from precursors.fmol/min/mg proteinPulse-chase LC-MS/MS
N1-Methyl-ara-A Concentration Steady-state intracellular concentration of this compound.fmol/10⁶ cellsLC-MS/MS
Enzyme Vmax (putative) Maximum reaction velocity of the putative N1-adenosine methyltransferase with ara-A.To be determinedIn vitro enzyme assay
Enzyme Km (putative) Michaelis constant for ara-A as a substrate for the methyltransferase.To be determinedIn vitro enzyme assay

Conclusion

The in vivo enzymatic synthesis of this compound remains a compelling area of research with significant implications for drug metabolism and the study of modified nucleosides. The putative pathway presented in this guide, based on the well-characterized synthesis of arabinonucleosides and N1-adenosine methylation, provides a solid foundation for future experimental inquiry. The detailed protocols and analytical workflows described herein offer a practical framework for researchers to investigate and validate this hypothetical pathway, ultimately contributing to a deeper understanding of nucleoside analog metabolism in living systems.

References

The Structural Impact of N1-Methyladenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methyladenosine (m1A) is a post-transcriptional RNA modification that plays a critical role in regulating the structure and function of various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). The addition of a methyl group to the N1 position of adenosine (B11128), a site crucial for canonical Watson-Crick base pairing, introduces a positive charge and significant steric hindrance. This modification fundamentally alters RNA conformation, stability, and its interactions with proteins, thereby influencing key biological processes such as translation, RNA degradation, and cellular stress responses. This technical guide provides a comprehensive overview of the structural consequences of N1-methylation on adenosine, details the experimental methodologies used to study this modification, and illustrates the key signaling pathways it governs.

Introduction

The landscape of RNA modifications, often referred to as the "epitranscriptome," has emerged as a critical layer of gene regulation. Among the more than 170 known RNA modifications, N1-methyladenosine (m1A) is a conserved modification found across all domains of life.[1] Unlike the more extensively studied N6-methyladenosine (m6A), m1A methylation occurs on the Watson-Crick base-pairing face of the adenine (B156593) nucleobase. This seemingly subtle alteration has profound structural and functional consequences. The introduction of a methyl group at the N1 position not only blocks the formation of a standard A-U base pair but also introduces a positive charge under physiological conditions.[2] These changes trigger significant rearrangements in RNA secondary and tertiary structures, impacting the stability of RNA molecules and their recognition by RNA-binding proteins. Understanding the structural basis of m1A's influence is paramount for elucidating its roles in cellular physiology and disease.

Structural Impact of N1-Methyladenosine

The primary structural impact of N1-methylation of adenosine stems from the disruption of the canonical Watson-Crick hydrogen bonding interface. This leads to significant alterations in RNA duplex stability, conformation, and base pairing dynamics.

Disruption of Watson-Crick Base Pairing and Promotion of Hoogsteen Interactions

The N1 position of adenosine is a hydrogen bond donor in a standard Watson-Crick base pair with uracil (B121893) or thymine. Methylation at this position sterically hinders this interaction, effectively blocking the formation of a canonical A-U pair.[3] This disruption can lead to a localized "melting" of the RNA duplex or the adoption of alternative base pairing conformations, most notably the Hoogsteen base pair. In a Hoogsteen pair, the purine (B94841) base (adenosine) flips to a syn conformation relative to the sugar, allowing for the formation of hydrogen bonds with the pyrimidine (B1678525) base (uracil) using a different face of the purine. While Hoogsteen base pairs can be accommodated in B-form DNA, they are strongly disfavored in the A-form helix characteristic of RNA duplexes.[4]

Destabilization of A-form RNA Duplexes

The inability to form stable Hoogsteen base pairs within an A-form RNA helix means that the presence of m1A is highly destabilizing. Studies have shown that N1-methyladenosine and N1-methylguanosine potently disrupt A-RNA structure.[4] This destabilization is significantly more pronounced than that caused by the m6A modification.

Quantitative Data on the Structural and Thermodynamic Impact of m1A

The following tables summarize the available quantitative data on the structural and thermodynamic consequences of N1-methylation of adenosine.

Table 1: Thermodynamic Destabilization of A-RNA Duplexes by m1A

ModificationChange in Gibbs Free Energy (ΔΔG) (kcal mol⁻¹)Reference
m1rA4.3 - 6.5[4]
m1rG4.3 - 6.5[4]

Table 2: Crystallographic Data for N1-Methyladenosine

ParameterValueReference
Bond Lengths (Å)Specific data from dedicated crystallographic studies of m1A-containing oligonucleotides are needed for a comprehensive table.
Bond Angles (°)Specific data from dedicated crystallographic studies of m1A-containing oligonucleotides are needed for a comprehensive table.

Table 3: NMR Chemical Shift Data for N1-Methyladenosine

NucleusChemical Shift (ppm)Reference
¹HA comprehensive table requires data from dedicated NMR studies.
¹³CA comprehensive table requires data from dedicated NMR studies.
¹⁵NA comprehensive table requires data from dedicated NMR studies.

Key Signaling Pathways and Molecular Interactions

The structural alterations induced by m1A are interpreted by the cellular machinery, leading to specific downstream functional outcomes. This is primarily mediated by a network of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m1A-binding) proteins.

The m1A "Writer-Eraser-Reader" Axis

The dynamic regulation of m1A levels is crucial for its function.

  • Writers: The TRMT6/TRMT61A complex is a key methyltransferase responsible for installing m1A in tRNAs and some mRNAs.

  • Erasers: The ALKBH1 and ALKBH3 proteins are demethylases that remove the m1A mark, providing a mechanism for reversible regulation.[5]

  • Readers: YTHDF2, a well-known m6A reader, has also been shown to recognize m1A-modified mRNA, linking this modification to RNA decay pathways.

m1A_Metabolism cluster_writers Writers (Methylation) cluster_erasers Erasers (Demethylation) cluster_readers Readers (Recognition) cluster_RNA RNA Substrates TRMT6_61A TRMT6/TRMT61A m1A N1-methyladenosine (m1A) TRMT6_61A->m1A Adds methyl group ALKBH1 ALKBH1 ALKBH3 ALKBH3 YTHDF2 YTHDF2 Adenosine Adenosine (A) m1A->ALKBH1 Removes methyl group m1A->ALKBH3 Removes methyl group m1A->YTHDF2 Binds to m1A

YTHDF2-Mediated mRNA Decay

The binding of the "reader" protein YTHDF2 to m1A-modified mRNA can trigger transcript degradation. YTHDF2 achieves this by recruiting deadenylase complexes, which shorten the poly(A) tail of the mRNA, a critical step in initiating mRNA decay.

YTHDF2_Pathway m1A_mRNA m1A-modified mRNA YTHDF2 YTHDF2 m1A_mRNA->YTHDF2 Binding CCR4_NOT CCR4-NOT Deadenylase Complex YTHDF2->CCR4_NOT Recruitment Deadenylation Poly(A) Tail Shortening (Deadenylation) CCR4_NOT->Deadenylation Catalysis mRNA_Decay mRNA Degradation Deadenylation->mRNA_Decay

ALKBH1-Mediated Regulation of Translation

The demethylase ALKBH1 plays a crucial role in regulating translation by removing m1A from tRNAs. For instance, demethylation of m1A at position 58 of the initiator tRNA (tRNAiMet) can affect its stability and thereby modulate the initiation of protein synthesis.[5]

ALKBH1_Pathway m1A_tRNA m1A-modified tRNA ALKBH1 ALKBH1 m1A_tRNA->ALKBH1 Binding Demethylated_tRNA Demethylated tRNA ALKBH1->Demethylated_tRNA Demethylation Translation Translation Regulation (Initiation/Elongation) Demethylated_tRNA->Translation Modulates

Experimental Protocols

A variety of sophisticated techniques are employed to study the structural and functional aspects of N1-methyladenosine.

m1A Immunoprecipitation Sequencing (m1A-IP-seq)

This high-throughput sequencing method is used to map the location of m1A modifications across the transcriptome.

m1A_IP_seq_Workflow start Total RNA Isolation fragmentation RNA Fragmentation start->fragmentation ip Immunoprecipitation with anti-m1A antibody fragmentation->ip wash Wash to remove non-specific binding ip->wash elution Elution of m1A-containing fragments wash->elution library_prep Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis (Peak Calling) sequencing->analysis end m1A Map analysis->end

Protocol:

  • RNA Isolation and Fragmentation: Isolate total RNA from the cells or tissues of interest. Fragment the RNA to an appropriate size (typically around 100-200 nucleotides) using chemical or enzymatic methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to N1-methyladenosine. The antibody will bind to the RNA fragments containing the m1A modification.

  • Capture and Wash: Use protein A/G magnetic beads to capture the antibody-RNA complexes. Perform a series of washes to remove non-specifically bound RNA fragments.

  • Elution: Elute the m1A-containing RNA fragments from the antibody-bead complexes.

  • Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification. Sequence the library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Use peak-calling algorithms to identify regions of the transcriptome that are enriched for m1A modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of m1A-containing RNA oligonucleotides in solution.

Protocol:

  • Sample Preparation: Synthesize or purify the RNA oligonucleotide containing the N1-methyladenosine modification. For multidimensional NMR experiments, isotopic labeling (¹³C, ¹⁵N) of the RNA is often necessary. Dissolve the RNA in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O or H₂O/D₂O).

  • NMR Data Acquisition: Acquire a series of NMR experiments to assign the chemical shifts of the protons, carbons, and nitrogens in the RNA and to measure structural restraints. Key experiments include:

    • 1D ¹H NMR: To assess the overall folding and purity of the RNA.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space distances between protons (up to ~5 Å).

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (i.e., within the same ribose sugar).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • ¹H-¹⁵N HSQC: To correlate directly bonded protons and nitrogens in the nucleobases.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign the chemical shifts of all the nuclei in the RNA molecule.

    • Restraint Generation: Convert the NOESY cross-peak intensities into distance restraints. Measure dihedral angle restraints from scalar coupling constants.

    • Structure Calculation: Use computational methods (e.g., molecular dynamics, simulated annealing) to generate a family of 3D structures that are consistent with the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using various geometric and energetic criteria.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of m1A-modified RNA, often in complex with proteins.

Protocol:

  • Sample Preparation and Crystallization: Prepare a highly pure and concentrated sample of the m1A-containing RNA or RNA-protein complex. Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-ordered crystals.

  • Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. The crystal will diffract the X-rays, producing a pattern of spots. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination:

    • Phase Determination: Determine the phases of the diffracted X-rays. This is often the most challenging step and can be achieved through methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

    • Model Building: Use the electron density map, calculated from the diffraction intensities and phases, to build an atomic model of the RNA molecule.

    • Refinement: Refine the atomic model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

  • Structure Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and overall conformation of the m1A-containing RNA.

Conclusion

N1-methylation of adenosine is a structurally and functionally significant RNA modification. Its ability to disrupt canonical base pairing and introduce a positive charge has profound effects on RNA structure, stability, and interactions with proteins. The dynamic interplay of m1A "writers," "erasers," and "readers" provides a sophisticated mechanism for regulating gene expression at the post-transcriptional level. The continued application of advanced experimental techniques, such as high-throughput sequencing, NMR spectroscopy, and X-ray crystallography, will be crucial for further unraveling the intricate roles of m1A in health and disease, and for developing novel therapeutic strategies that target this important epitranscriptomic mark.

References

N1-Methyl-arabinoadenosine (m1A) in Archaeal tRNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-arabinoadenosine (m1A) is a post-transcriptional modification of transfer RNA (tRNA) found across all three domains of life, including Archaea.[1][2][3] In archaea, this modification plays a crucial role in maintaining the structural integrity and stability of tRNA, particularly in extremophiles that thrive in high-temperature environments.[3][4] This technical guide provides a comprehensive overview of m1A in archaeal tRNA, including its biosynthesis, function, and methods for its detection and quantification.

Core Concepts of m1A in Archaeal tRNA

N1-methyladenosine is characterized by the addition of a methyl group to the N1 position of the adenine (B156593) base.[2] In archaeal tRNA, m1A modifications have been identified at three key positions:

  • m1A9: Located in the D-arm of the tRNA.[1][3]

  • m1A57: Found in the T-loop and serves as a crucial intermediate in the biosynthesis of 1-methylinosine (B32420) (m1I).[3]

  • m1A58: Also located in the T-loop, this is a highly conserved modification.[1][2][3]

The positive charge introduced by the methyl group at the N1 position can disrupt canonical Watson-Crick base pairing, thereby influencing the local RNA structure and its interactions with other molecules.[2]

Data Presentation: Abundance of m1A in Archaeal tRNA

The following tables summarize the predicted abundance of m1A at positions 57 and 58 in the tRNA of various archaeal species, based on data from Ordered Two-Template Relay sequencing (OTTR-seq). It is important to note that these are predictions from a high-throughput sequencing method and not direct chemical quantification.

Table 1: Predicted Abundance of m1A57 in Archaeal tRNA

Archaeal SpeciesPhylumOptimal Growth Temperature (°C)Predicted m1A57 Abundance (%)
Aeropyrum pernixCrenarchaeota9555
Ignicoccus hospitalisCrenarchaeota9060
Sulfolobus islandicusCrenarchaeota8050
Haloferax volcaniiEuryarchaeota4548
Methanocaldococcus jannaschiiEuryarchaeota8565
Methanosarcina acetivoransEuryarchaeota3552
Pyrococcus furiosusEuryarchaeota10062
Thermococcus kodakarensisEuryarchaeota8558

Table 2: Predicted Abundance of m1A58 in Archaeal tRNA

Archaeal SpeciesPhylumOptimal Growth Temperature (°C)Predicted m1A58 Abundance (%)
Aeropyrum pernixCrenarchaeota9585
Ignicoccus hospitalisCrenarchaeota9090
Sulfolobus islandicusCrenarchaeota8088
Haloferax volcaniiEuryarchaeota450
Methanocaldococcus jannaschiiEuryarchaeota8595
Methanosarcina acetivoransEuryarchaeota3577
Pyrococcus furiosusEuryarchaeota10098
Thermococcus kodakarensisEuryarchaeota8592

Biosynthesis and Functional Significance

The formation of m1A in archaeal tRNA is catalyzed by specific tRNA methyltransferases. The biosynthesis pathway, particularly for m1A57 and its subsequent conversion to m1I, is a key aspect of tRNA maturation in these organisms.

Biosynthesis of m1A and m1I

The methylation of adenosine (B11128) at positions 9, 57, and 58 is carried out by distinct enzymes:

  • TrmI: A homotetrameric enzyme responsible for the formation of m1A58 and m1A57 in the T-loop of archaeal tRNA.[3]

  • Trm10 homologs: Enzymes belonging to the SPOUT superfamily are responsible for the m1A9 modification. Some archaeal Trm10 homologs have been shown to be bifunctional, capable of methylating both adenosine and guanosine (B1672433) at position 9.[5]

The m1A57 modification is a transient intermediate in the synthesis of 1-methylinosine (m1I57), a modification also found in the T-loop of archaeal tRNA. This two-step process involves the initial methylation of A57 to m1A57 by TrmI, followed by the deamination of m1A57 to m1I57 by a currently uncharacterized deaminase.

A57 Adenosine-57 m1A57 N1-Methyladenosine-57 A57->m1A57 Methylation m1I57 1-Methylinosine-57 m1A57->m1I57 Deamination SAM S-adenosyl methionine TrmI TrmI Methyltransferase SAM->TrmI SAH S-adenosyl homocysteine TrmI->A57 TrmI->SAH Deaminase Deaminase Deaminase->m1A57

Biosynthesis of m1I57 via an m1A57 intermediate in archaeal tRNA.
Role in Thermotolerance

The presence of m1A, particularly m1A58, is strongly correlated with the optimal growth temperature of archaea, suggesting a role in thermotolerance.[4] The methylation at the N1 position restricts the conformational freedom of the nucleotide, contributing to the overall rigidity and stability of the tRNA structure at high temperatures. This structural stabilization is critical for maintaining the efficiency and fidelity of translation in hyperthermophilic archaea.

cluster_stress High Temperature Stress cluster_response Adaptive Response HighTemp Elevated Temperature TrmI_activity Increased TrmI Activity HighTemp->TrmI_activity m1A_modification Increased m1A58 Modification TrmI_activity->m1A_modification tRNA_stability Enhanced tRNA Structural Stability m1A_modification->tRNA_stability Translation_fidelity Maintained Translation Fidelity tRNA_stability->Translation_fidelity Survival Enhanced Survival at High Temperature Translation_fidelity->Survival

Logical workflow of m1A's role in archaeal thermotolerance.

Experimental Protocols

The detection and quantification of m1A in archaeal tRNA require specialized techniques due to the low abundance of this modification and the stable structure of tRNA.

tRNA Isolation and Purification from Archaeal Cells

This protocol describes the general steps for isolating total tRNA from archaeal cultures.

Materials:

  • Archaeal cell pellet

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1% SDS)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • 3 M sodium acetate (B1210297), pH 5.2

  • Isopropanol

  • 70% ethanol (B145695)

  • Nuclease-free water

Procedure:

  • Resuspend the cell pellet in lysis buffer and incubate at 65°C for 10 minutes.

  • Perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol, followed by one extraction with chloroform:isoamyl alcohol. Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Precipitate the RNA from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate and 1 volume of isopropanol. Incubate at -20°C for at least 1 hour.

  • Pellet the RNA by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Wash the pellet with 70% ethanol and air dry.

  • Resuspend the RNA pellet in nuclease-free water.

  • To enrich for tRNA, fractionate the total RNA by size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE).

Quantification of m1A by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying modified nucleosides.

Materials:

  • Purified tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • Digest 1-5 µg of purified tRNA to single nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.

  • Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (HPLC).

  • Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Use a stable isotope-labeled internal standard for absolute quantification.

start Purified Archaeal tRNA digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) start->digestion hplc Reversed-Phase HPLC Separation digestion->hplc ms Tandem Mass Spectrometry (MS/MS) hplc->ms quant Quantification of m1A ms->quant

Experimental workflow for LC-MS/MS based m1A quantification.
High-Throughput Sequencing for m1A Mapping

Methods like Ordered Two-Template Relay sequencing (OTTR-seq) can be used to map m1A sites across the tRNA population. These methods exploit the fact that the m1A modification can cause misincorporation or stalling of the reverse transcriptase during cDNA synthesis.

Generalized Workflow for OTTR-seq:

  • RNA Isolation: Isolate total RNA from archaeal cells.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the RNA molecules.

  • Reverse Transcription: Use a reverse transcriptase that is sensitive to m1A modifications. The presence of m1A will lead to a higher frequency of mismatches or truncations at that position in the resulting cDNA.

  • PCR Amplification and Sequencing: Amplify the cDNA library and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference tRNA sequences and identify positions with a high rate of mismatches or read terminations. These are potential m1A sites.

Conclusion and Future Directions

This compound is a critical modification in archaeal tRNA, contributing significantly to the structural stability required for life in extreme environments. While significant progress has been made in identifying the enzymes responsible for m1A formation and its general function, several areas warrant further investigation. The precise regulatory mechanisms and signaling pathways involving m1A in response to environmental stresses remain to be fully elucidated. Furthermore, the development of more accessible and standardized protocols for the absolute quantification of m1A in different archaeal species will be crucial for a deeper understanding of its dynamic role in archaeal biology. This knowledge will not only advance our fundamental understanding of life's adaptive strategies but may also provide novel targets for biotechnological and therapeutic applications.

References

Unraveling the Biological Significance of N1-Methyl-arabinoadenosine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of direct research on the specific functions, biological activities, and mechanisms of action of N1-Methyl-arabinoadenosine. While the individual components of its name—"N1-methyladenosine" and "arabinoadenosine"—correspond to well-studied classes of molecules with significant biological roles, their specific combination in "this compound" does not appear to be a subject of extensive investigation in the available scientific databases. This guide will, therefore, summarize the current understanding of the closely related and more thoroughly researched compounds to provide a contextual framework for the potential properties of this compound.

N1-Methyladenosine (m1A): A Key Regulator in RNA Biology

N1-methyladenosine (m1A) is a post-transcriptional modification of RNA molecules, where a methyl group is added to the N1 position of adenine. This modification is prevalent and conserved across prokaryotes and eukaryotes and plays a critical role in various biological processes.[1]

The addition of a methyl group at the N1 position of adenosine, which is involved in standard Watson-Crick base pairing, imparts a positive charge and can significantly alter the local structure of RNA. This change can influence RNA-protein interactions and the overall function of the RNA molecule.

Key Biological Functions of m1A include:

  • Regulation of Gene Expression: m1A modification of messenger RNA (mRNA) can impact its stability, translation, and degradation, thereby influencing the expression of the encoded proteins.

  • tRNA and rRNA Function: m1A is commonly found in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it is crucial for maintaining their structural integrity and proper function in protein synthesis.

  • Stress Response: The levels of m1A in tRNA have been linked to cellular responses to environmental stressors.[1]

  • Disease Association: Aberrant m1A methylation has been implicated in the pathogenesis of various diseases, including cancer.[1]

The biological effects of m1A are mediated by a coordinated system of "writer" (methyltransferase) enzymes that install the modification, "eraser" (demethylase) enzymes that remove it, and "reader" proteins that recognize and bind to m1A-modified RNA to elicit downstream effects.

Arabinofuranosyladenine (ara-A or Vidarabine): A Potent Antiviral Agent

Arabinofuranosyladenine, commonly known as Vidarabine or ara-A, is a synthetic nucleoside analog with a well-established role as an antiviral drug. The key structural feature of ara-A is the presence of an arabinose sugar instead of the ribose found in natural adenosine. This modification allows it to interfere with viral DNA synthesis.

Mechanism of Antiviral Action:

Vidarabine is converted within the cell into its triphosphate form, ara-ATP. Ara-ATP acts as a competitive inhibitor of viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[2] This mechanism has proven effective against herpes simplex virus and varicella-zoster virus.[2]

N1-Methylpseudouridine: A Key Component in mRNA Vaccine Technology

N1-methylpseudouridine is another modified nucleoside that has gained significant attention for its critical role in the development of mRNA-based vaccines, such as those for COVID-19.[3][4] The inclusion of N1-methylpseudouridine in synthetic mRNA has two primary benefits:

  • Reduced Immunogenicity: It helps the mRNA to evade the innate immune system, which would otherwise recognize it as foreign and mount an inflammatory response that could hinder its therapeutic effect.[3]

  • Enhanced Translation: It can increase the efficiency of protein production from the mRNA template.[3]

The Unexplored Territory of this compound

The absence of specific literature on this compound means that its biological function remains speculative. Based on the properties of its constituent parts, one could hypothesize potential activities:

  • It might exhibit antiviral properties, similar to arabinoadenosine, potentially with altered specificity or potency due to the N1-methylation.

  • The N1-methylation could influence its interaction with cellular enzymes, such as kinases that would phosphorylate it to an active form, or with polymerases.

  • It could potentially have roles in modulating RNA function, though its arabinose sugar might preclude it from being a standard substrate for RNA-modifying enzymes.

It is important to emphasize that these are conjectures. Without dedicated experimental investigation, the true biological role of this compound remains unknown. The synthesis and biological evaluation of this specific compound would be necessary to determine its functions and potential applications in research and drug development.

Conclusion

While a detailed technical guide on the function of this compound cannot be provided due to the lack of available data, an understanding of related molecules such as N1-methyladenosine, arabinoadenosine, and N1-methylpseudouridine offers valuable insights into the potential biological significance of nucleoside modifications. The field of nucleic acid research continues to expand, and it is possible that future studies will elucidate the role of this particular compound. For researchers and drug development professionals, this represents an unexplored area with the potential for new discoveries.

References

The Epitranscriptomic Mark N1-methyladenosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Mechanisms, Experimental Analysis, and Therapeutic Potential of a Key RNA Modification

N1-methyladenosine (m1A) is a dynamic and reversible post-transcriptional RNA modification that plays a pivotal role in regulating various aspects of RNA metabolism. This technical guide provides a comprehensive overview of m1A, including its prevalence, the enzymatic machinery that governs its deposition and removal, and its functional consequences in cellular processes and disease. Detailed experimental protocols for the detection and quantification of m1A are provided, along with visual representations of key pathways and workflows to facilitate a deeper understanding of this critical epitranscriptomic mark.

The Biology of N1-methyladenosine (m1A)

First identified over half a century ago, N1-methyladenosine is a modification where a methyl group is added to the N1 position of the adenine (B156593) base.[1] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and mitochondrial RNA.[2][3] Unlike the more abundant N6-methyladenosine (m6A), m1A introduces a positive charge at physiological pH and disrupts canonical Watson-Crick base pairing, leading to significant alterations in RNA structure and its interactions with proteins.[4][5]

The "Writers," "Erasers," and "Readers" of m1A

The dynamic regulation of m1A is orchestrated by a dedicated set of proteins analogous to the machinery governing epigenetic modifications of DNA. These are categorized as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins).[6][7]

  • Writers (Methyltransferases): These enzymes are responsible for installing the m1A mark. The primary m1A writers include:

    • TRMT6/TRMT61A complex: This complex is the main writer of m1A in cytosolic tRNAs and some mRNAs.[5][8]

    • TRMT10C: This enzyme catalyzes m1A formation in mitochondrial tRNAs and a specific site in the mitochondrial ND5 mRNA.[2][9]

    • TRMT61B: Responsible for m1A methylation in mitochondrial tRNAs.[2]

  • Erasers (Demethylases): These enzymes remove the m1A modification, allowing for dynamic regulation. The known m1A erasers are:

    • ALKBH1 and ALKBH3: Members of the AlkB family of dioxygenases, these enzymes have been shown to demethylate m1A in both tRNA and mRNA.[10][11]

  • Readers (Binding Proteins): These proteins recognize and bind to m1A-modified RNA, mediating the downstream functional effects of the modification. The YTH domain-containing family of proteins, initially identified as m6A readers, have also been shown to bind m1A.[10][12]

    • YTHDF1, YTHDF2, YTHDF3: These proteins can recognize m1A and influence the stability and translation of target transcripts. Notably, YTHDF2 binding to m1A-modified mRNA can lead to transcript destabilization and degradation.[1][9][10]

    • YTHDC1: A nuclear m1A reader that may be involved in regulating RNA processing.[7]

Quantitative Insights into m1A Modification

The prevalence and stoichiometry of m1A vary across different RNA types and cellular contexts. While m1A is abundant in tRNAs, its presence in mRNA has been a subject of debate, with some studies suggesting that initial high estimates were due to antibody cross-reactivity.[13]

Parameter RNA Type Organism/Cell Type Value/Observation Reference(s)
Prevalence (m1A/A ratio) mRNAMammalian Cells0.015% - 0.054%[1]
mRNAMammalian TissuesUp to 0.16%[1]
Number of m1A Sites mRNA & lncRNAHEK293T cells473 sites[1]
mRNA & lncRNACytosolic15 sites[1]
Location in mRNA mRNAHumanEnriched in 5' UTR, near start codon[14][15]
Stoichiometry at a specific site MT-ND5 mRNAHuman13.5% misincorporation rate[13]
Upregulation of Regulators in Cancer m1A regulators (except YTHDF3)Colorectal CancerSignificantly upregulated compared to normal tissue[9]
Prognostic Significance in Cancer High TRMT6 expressionColorectal CancerAssociated with advanced tumor stages and poor prognosis

Signaling and Regulatory Pathways of m1A

The m1A modification is integrated into cellular signaling networks, influencing gene expression programs in response to various stimuli. The interplay between writers, erasers, and readers dictates the functional outcome of m1A marking on a given transcript.

General m1A Signaling Pathway

The following diagram illustrates the general mechanism of m1A regulation and its downstream effects.

m1A_Signaling_Pathway cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) TRMT6/61A TRMT6/61A m1A-modified RNA m1A-modified RNA TRMT6/61A->m1A-modified RNA TRMT10C TRMT10C TRMT10C->m1A-modified RNA TRMT61B TRMT61B TRMT61B->m1A-modified RNA ALKBH1 ALKBH1 Unmodified RNA Unmodified RNA ALKBH1->Unmodified RNA ALKBH3 ALKBH3 ALKBH3->Unmodified RNA YTHDF1 YTHDF1 Downstream Effects Downstream Effects YTHDF1->Downstream Effects Translation Regulation YTHDF2 YTHDF2 YTHDF2->Downstream Effects RNA Degradation YTHDF3 YTHDF3 YTHDF3->Downstream Effects RNA Stability/Translation YTHDC1 YTHDC1 YTHDC1->Downstream Effects Splicing/Nuclear Export Unmodified RNA->m1A-modified RNA Methylation m1A-modified RNA->YTHDF1 m1A-modified RNA->YTHDF2 m1A-modified RNA->YTHDF3 m1A-modified RNA->YTHDC1 m1A-modified RNA->Unmodified RNA Demethylation

Caption: General overview of the m1A regulatory machinery.

m1A in Cancer Signaling

Dysregulation of m1A modification has been implicated in various cancers. For instance, in hepatocellular carcinoma, the TRMT6/TRMT61A complex has been shown to promote tumorigenesis through the PI3K/AKT signaling pathway.[8] In colorectal cancer, ALKBH1-mediated demethylation of METTL3 mRNA affects the m6A modification landscape and promotes metastasis by downregulating SMAD7.[15]

m1A_Cancer_Pathway cluster_hcc Hepatocellular Carcinoma cluster_crc Colorectal Cancer TRMT6_up TRMT6/61A Upregulation PI3K_AKT PI3K/AKT Pathway Activation TRMT6_up->PI3K_AKT HCC_progression Tumor Progression PI3K_AKT->HCC_progression ALKBH1_up ALKBH1 Upregulation METTL3_mRNA_dem METTL3 mRNA (m1A demethylation) ALKBH1_up->METTL3_mRNA_dem METTL3_exp_inc METTL3 Expression Increase METTL3_mRNA_dem->METTL3_exp_inc SMAD7_m6A_dec SMAD7 mRNA (m6A decrease) METTL3_exp_inc->SMAD7_m6A_dec SMAD7_exp_dec SMAD7 Expression Decrease SMAD7_m6A_dec->SMAD7_exp_dec CRC_metastasis Metastasis SMAD7_exp_dec->CRC_metastasis

Caption: Examples of m1A involvement in cancer signaling pathways.

Experimental Protocols for m1A Analysis

Accurate detection and quantification of m1A are crucial for elucidating its biological functions. Several techniques have been developed, each with its own advantages and limitations.

m1A-seq (m1A Immunoprecipitation Sequencing)

This antibody-based method allows for the transcriptome-wide mapping of m1A sites.

m1A_seq_Workflow RNA_Isolation 1. Total RNA Isolation and mRNA Purification Fragmentation 2. RNA Fragmentation (~100 nt) RNA_Isolation->Fragmentation IP 3. Immunoprecipitation with anti-m1A antibody Fragmentation->IP Washing 4. Washing to remove non-specific binding IP->Washing Elution 5. Elution of m1A-containing RNA fragments Washing->Elution Library_Prep 6. Library Preparation (Adapter ligation, RT-PCR) Elution->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis (Peak calling, motif analysis) Sequencing->Data_Analysis

Caption: Workflow for m1A immunoprecipitation sequencing (m1A-seq).

Detailed Methodology:

  • RNA Isolation and mRNA Purification:

    • Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.

    • Purify mRNA from total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

  • RNA Fragmentation:

    • Fragment the purified mRNA to an average size of ~100 nucleotides using a fragmentation buffer (e.g., containing magnesium ions) and incubation at an elevated temperature (e.g., 94°C) for a specific time. The fragmentation time should be optimized based on the desired fragment size.

  • Immunoprecipitation (IP):

    • Incubate the fragmented RNA with an anti-m1A antibody in an IP buffer (e.g., containing Tris-HCl, NaCl, and EDTA) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for an additional 2 hours at 4°C to capture the antibody-RNA complexes.

  • Washing:

    • Wash the beads several times with a series of wash buffers with increasing stringency (e.g., low salt buffer, high salt buffer, LiCl buffer) to remove non-specifically bound RNA fragments.

  • Elution:

    • Elute the m1A-containing RNA fragments from the beads using an elution buffer (e.g., containing SDS and proteinase K) or by competitive elution with free m1A nucleosides.

  • Library Preparation:

    • Construct a sequencing library from the eluted RNA fragments. This typically involves 3' and 5' adapter ligation, reverse transcription to cDNA, and PCR amplification.

  • High-Throughput Sequencing:

    • Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Perform peak calling to identify regions enriched for m1A.

    • Conduct motif analysis to identify consensus sequences for m1A modification.

m1A-MAP (Misincorporation-Assisted Profiling)

This method provides single-nucleotide resolution mapping of m1A sites by taking advantage of the fact that reverse transcriptase often misincorporates a nucleotide when encountering an m1A-modified base.

Detailed Methodology:

  • RNA Preparation and Fragmentation: Follow steps 1 and 2 of the m1A-seq protocol.

  • Immunoprecipitation: Perform m1A IP as described in step 3 of the m1A-seq protocol.

  • Demethylation Control (Optional but Recommended):

    • Treat a portion of the immunoprecipitated RNA with an m1A demethylase (e.g., ALKBH1 or ALKBH3) to serve as a negative control.

  • Reverse Transcription with a High-Fidelity Polymerase:

    • Perform reverse transcription on both the m1A-enriched and demethylated control samples using a reverse transcriptase that is prone to misincorporation at m1A sites (e.g., a thermostable group II intron reverse transcriptase - TGIRT).

  • Library Preparation and Sequencing: Follow steps 6 and 7 of the m1A-seq protocol.

  • Data Analysis:

    • Align sequencing reads to the reference genome/transcriptome.

    • Identify sites with a high frequency of single nucleotide polymorphisms (SNPs) in the m1A-enriched sample that are absent or significantly reduced in the demethylated control and input samples. These SNP sites correspond to the locations of m1A.

m1A Dot Blot Assay

This is a simple and rapid method for quantifying the global levels of m1A in an RNA sample.

Detailed Methodology:

  • RNA Sample Preparation:

    • Isolate total RNA or purify mRNA.

    • Denature the RNA samples by heating at 65-70°C for 5-10 minutes, followed by immediate chilling on ice.

  • Membrane Spotting:

    • Spot serial dilutions of the denatured RNA samples onto a nitrocellulose or nylon membrane.

    • Allow the spots to air dry completely.

  • UV Crosslinking:

    • Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with an anti-m1A antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the dots is proportional to the amount of m1A in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and quantitative method for determining the absolute abundance of m1A in an RNA sample.

Detailed Methodology:

  • RNA Digestion:

    • Digest the RNA sample to single nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • Liquid Chromatography Separation:

    • Separate the resulting nucleosides using high-performance liquid chromatography (HPLC), typically with a C18 reverse-phase column.

  • Mass Spectrometry Detection:

    • Introduce the separated nucleosides into a mass spectrometer.

    • Quantify the amount of m1A by comparing its signal intensity to that of a known amount of a stable isotope-labeled m1A internal standard.

Conclusion and Future Directions

The study of N1-methyladenosine has unveiled a new layer of complexity in the regulation of gene expression. As our understanding of the m1A machinery and its downstream effects grows, so does its potential as a therapeutic target in various diseases, including cancer. The development of more sensitive and specific detection methods will be crucial for fully elucidating the roles of m1A in health and disease. For researchers and drug development professionals, a thorough understanding of the technical nuances of m1A biology and its analysis is paramount for harnessing its therapeutic potential. Future research will likely focus on identifying the full complement of m1A writers, erasers, and readers, as well as their specific RNA targets and the signaling pathways they modulate. This will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies.

References

Methodological & Application

Synthesis of N1-Methyl-arabinoadenosine Phosphoramidite: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical synthesis of N1-Methyl-arabinoadenosine phosphoramidite (B1245037), a key building block for the preparation of modified oligonucleotides. N1-methyladenosine is a naturally occurring RNA modification that plays a significant role in various biological processes, and its arabinose sugar variant is of interest for the development of therapeutic oligonucleotides with enhanced stability and modified binding properties. This application note details the multi-step synthesis, including the protection of the exocyclic amine, N1-methylation, selective 5'-hydroxyl protection, and the final phosphitylation reaction. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are provided to facilitate the successful synthesis and purification of the target phosphoramidite for research and drug development applications.

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a powerful approach to enhance their therapeutic potential. Modifications to the nucleobase, sugar moiety, or phosphate (B84403) backbone can improve properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. N1-methyladenosine (m1A) is a post-transcriptional RNA modification that imparts a positive charge on the adenine (B156593) base, disrupting canonical Watson-Crick base pairing and influencing RNA structure and function.[1] The synthesis of arabinonucleic acids (ANA), featuring an arabinose sugar instead of ribose, has also been a focus of research due to their unique conformational properties and potential for therapeutic applications. The combination of these two modifications in this compound offers a novel building block for the design of specialized oligonucleotides. This document outlines a detailed synthetic route to obtain the phosphoramidite of this compound, enabling its incorporation into synthetic oligonucleotides using standard automated DNA/RNA synthesizers.

Synthesis Workflow

The synthesis of this compound phosphoramidite is a multi-step process that requires careful protection and deprotection of reactive functional groups. The overall workflow is depicted below.

Synthesis_Workflow A arabinoadenosine B N6-Benzoyl-arabinoadenosine A->B Benzoylation C N6-Benzoyl-N1-methyl-arabinoadenosine B->C N1-Methylation D 5'-O-DMT-N6-Benzoyl-N1-methyl-arabinoadenosine C->D 5'-O-DMT Protection E This compound Phosphoramidite D->E Phosphitylation

Caption: Overall workflow for the synthesis of this compound phosphoramidite.

Experimental Protocols

N6-Benzoylation of arabinoadenosine

This initial step protects the exocyclic amine of the adenine base to prevent side reactions during the subsequent methylation and phosphitylation steps.

Materials:

  • arabinoadenosine

  • Pyridine (B92270) (anhydrous)

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve arabinoadenosine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with methanol (B129727).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield N6-Benzoyl-arabinoadenosine.

Parameter Value
Typical Scale10 mmol
SolventAnhydrous Pyridine
Reaction Time4-6 hours
Yield85-95%
N1-Methylation of N6-Benzoyl-arabinoadenosine

This step introduces the methyl group at the N1 position of the adenine ring.

Materials:

  • N6-Benzoyl-arabinoadenosine

  • Dimethylformamide (DMF, anhydrous)

  • Potassium carbonate (anhydrous, powdered)

  • Methyl iodide

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend N6-Benzoyl-arabinoadenosine (1.0 eq) and powdered anhydrous potassium carbonate (3.0 eq) in anhydrous DMF.

  • Add methyl iodide (1.5 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with ethyl acetate.

  • Combine the filtrate and washings, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to afford N6-Benzoyl-N1-methyl-arabinoadenosine.

Parameter Value
Typical Scale5 mmol
SolventAnhydrous DMF
Methylating AgentMethyl Iodide
Reaction Time24-48 hours
Yield60-70%
5'-O-DMT Protection of N6-Benzoyl-N1-methyl-arabinoadenosine

The primary 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group to allow for subsequent phosphitylation at the 3'-hydroxyl.

Materials:

  • N6-Benzoyl-N1-methyl-arabinoadenosine

  • Pyridine (anhydrous)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Co-evaporate N6-Benzoyl-N1-methyl-arabinoadenosine (1.0 eq) with anhydrous pyridine twice and dissolve in anhydrous pyridine.

  • Add DMAP (0.1 eq) and DMT-Cl (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (pre-treated with triethylamine) using a gradient of ethyl acetate in hexanes containing 1% triethylamine (B128534) to yield 5'-O-DMT-N6-Benzoyl-N1-methyl-arabinoadenosine.

Parameter Value
Typical Scale2 mmol
SolventAnhydrous Pyridine
Protecting GroupDMT-Cl
Reaction Time2-4 hours
Yield80-90%
Phosphitylation of 5'-O-DMT-N6-Benzoyl-N1-methyl-arabinoadenosine

The final step introduces the phosphoramidite moiety at the 3'-hydroxyl group.

Phosphitylation_Workflow A Protected Nucleoside D Reaction in Anhydrous DCM A->D B Phosphitylating Reagent (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite) B->D C Activator (e.g., N,N-Diisopropylethylamine) C->D E Quenching (Methanol) D->E F Workup and Purification E->F G Final Phosphoramidite F->G

Caption: Workflow for the phosphitylation reaction.

Materials:

  • 5'-O-DMT-N6-Benzoyl-N1-methyl-arabinoadenosine

  • Dichloromethane (DCM, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Methanol

  • Ethyl acetate (pre-washed with saturated sodium bicarbonate and brine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (pre-treated with triethylamine)

Procedure:

  • Dry the protected nucleoside (1.0 eq) under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous DCM under an argon atmosphere.

  • Add DIPEA (2.5 eq).

  • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding methanol (0.5 eq).

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash silica gel chromatography (pre-treated with triethylamine) using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

  • Co-evaporate the purified product with anhydrous acetonitrile (B52724) and dry under high vacuum to obtain the this compound phosphoramidite as a white foam.

Parameter Value
Typical Scale1 mmol
SolventAnhydrous DCM
Phosphitylating Agent2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Reaction Time1-2 hours
Yield75-85%

Data Presentation

Product Characterization

The final this compound phosphoramidite should be characterized to confirm its identity and purity.

Analysis Expected Result Reference
31P NMR Two signals around 148-152 ppm (diastereomers)[2]
Mass Spectrometry (ESI-MS) Calculated [M+H]+ or [M+Na]+ corresponding to the molecular formula C48H56N7O8P[3][4][5][6]
1H NMR Signals corresponding to DMT, sugar, base, and phosphoramidite protons
Purity (HPLC) ≥98%

Conclusion

The protocols described in this application note provide a reliable pathway for the synthesis of this compound phosphoramidite. Careful execution of each step, particularly maintaining anhydrous conditions during the phosphitylation reaction, is crucial for achieving high yields and purity. The resulting phosphoramidite can be directly used in automated oligonucleotide synthesis to explore the impact of this novel modification on the properties of nucleic acid-based therapeutics and research tools.

References

Application Notes and Protocols for the Incorporation of N1-Methyl-arabinoadenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Chemical modifications can enhance stability, modulate binding affinity, and confer novel functionalities to antisense oligonucleotides, siRNAs, aptamers, and probes. N1-Methyl-arabinoadenosine (N1-Me-araA) is a synthetic nucleoside analog that combines two distinct structural modifications: an arabinose sugar puckering and methylation at the N1 position of adenine (B156593).

The arabinose sugar, an epimer of ribose, is known to confer increased resistance to nuclease degradation.[1] The N1-methylation of adenine disrupts canonical Watson-Crick base pairing by blocking a hydrogen bond donor site and introducing a positive charge at physiological pH.[2] This modification can alter duplex stability, hydrophobicity, and molecular recognition properties.[2]

This document provides a comprehensive guide to the chemical synthesis of N1-Me-araA phosphoramidite (B1245037) and its incorporation into oligonucleotides using standard solid-phase synthesis techniques. The protocols and data presented are based on established principles of phosphoramidite chemistry and knowledge of related modified nucleosides, as direct literature on N1-Me-araA is limited. Experimental validation of the described procedures is strongly recommended.

Properties of this compound Oligonucleotides

The introduction of N1-Me-araA is expected to impart a unique combination of biophysical properties to an oligonucleotide. The following table summarizes the anticipated effects based on the characteristics of its constituent modifications.

Table 1: Predicted Biophysical Properties of N1-Me-araA Modified Oligonucleotides

PropertyPredicted Effect of N1-Me-araA IncorporationRationale
Nuclease Resistance IncreasedThe arabinose sugar conformation is known to provide steric hindrance to both endo- and exonucleases.[1]
Thermal Stability (Tm) DecreasedN1-methylation prevents Watson-Crick A-T/U base pairing, leading to a significant disruption of duplex stability.[2] Arabinose modifications alone can also moderately lower Tm values when hybridized with RNA.[3]
Binding Specificity AlteredThe inability to form a standard base pair makes N1-Me-araA a useful tool for probing molecular interactions or introducing sites of conformational flexibility.
Cellular Uptake Potentially ModifiedThe positive charge and altered hydrophobicity from the N1-methyl group may influence interactions with cell membranes and uptake mechanisms.

Note: The quantitative impact on these properties is sequence-dependent and must be determined empirically.

Experimental Protocols

Synthesis of N6-Benzoyl-N1-Methyl-arabinoadenosine Phosphoramidite

The synthesis of the N1-Me-araA phosphoramidite is a multi-step chemical process. A plausible synthetic route is outlined below, adapted from protocols for related N1-methylated and arabinose nucleosides.

cluster_start Starting Material cluster_protect Protection Steps cluster_methylate N1-Methylation cluster_phosphitylate Phosphitylation cluster_final Final Product AraA arabinoadenosine DMT 5'-O-DMT Protection AraA->DMT DMTr-Cl, Pyridine (B92270) Benzoyl N6-Benzoyl Protection DMT->Benzoyl Bz-Cl Methylation Methylation (e.g., MeI) Benzoyl->Methylation Methyl Iodide Phosphitylation 3'-O-Phosphitylation Methylation->Phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA FinalAmidite N1-Me-araA Phosphoramidite Phosphitylation->FinalAmidite

Caption: Synthetic workflow for N1-Me-araA phosphoramidite.

Protocol:

  • 5'-O-Dimethoxytrityl (DMT) Protection: React arabinoadenosine with DMT-chloride in anhydrous pyridine to protect the 5'-hydroxyl group.

  • N6-Benzoyl Protection: Protect the exocyclic amine of the adenine base with benzoyl chloride. This prevents side reactions during subsequent steps.

  • N1-Methylation: Methylate the N1 position using a suitable methylating agent, such as methyl iodide (MeI). This step must be carefully controlled to avoid methylation at other positions. Due to the positive charge introduced, this step can be challenging and may require optimization of base and solvent conditions.

  • 3'-O-Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., DIPEA) to generate the final phosphoramidite building block.

  • Purification: Purify the final product using silica (B1680970) gel column chromatography. The identity and purity should be confirmed by NMR and Mass Spectrometry.

Solid-Phase Synthesis of N1-Me-araA Containing Oligonucleotides

Incorporation of the custom N1-Me-araA phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite cycle.

cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (N1-Me-araA Amidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Oxidation->Detritylation Repeat for next nucleotide

Caption: Standard phosphoramidite synthesis cycle.

Protocol:

  • Preparation: Dissolve the purified N1-Me-araA phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). Install the solution on a designated port on the DNA synthesizer.

  • Synthesis: Program the desired oligonucleotide sequence into the synthesizer. The standard synthesis cycle consists of four steps:

    • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid).

    • Coupling: Activation of the N1-Me-araA phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: A longer coupling time (e.g., 5-15 minutes) may be required for this sterically demanding modified phosphoramidite to achieve high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove all remaining protecting groups (N6-benzoyl, cyanoethyl) using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a methylamine/ammonia mixture.

  • Purification: Purify the full-length oligonucleotide product from truncated failure sequences using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Analysis: Confirm the identity and purity of the final product by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[4]

Quantitative Data and Characterization

While specific data for N1-Me-araA is not available in the searched literature, researchers should perform the following characterization experiments. The table below provides example data ranges based on analogous modifications to guide expectations.

Table 2: Example Characterization Data for a Modified 20-mer Oligonucleotide

Analysis MethodParameterExample Value/ResultReference for Method
MALDI-TOF MS Mass ConfirmationExpected Mass ± 1 Da[4]
Analytical HPLC Purity>90%[4]
Thermal Denaturation (UV Tm) Tm vs. RNA Complement-5 to -10 °C per modification (relative to unmodified duplex)[5][6]
Nuclease Degradation Assay Half-life in Serum2-5 fold increase (relative to unmodified DNA)[7][8]

Note: These values are illustrative. Actual results will vary based on the sequence, number of modifications, and experimental conditions.

Protocol: Nuclease Degradation Assay
  • Incubation: Incubate the purified N1-Me-araA modified oligonucleotide and an unmodified control oligonucleotide of the same sequence in a solution containing fetal bovine serum (e.g., 10% FBS in PBS) or a specific nuclease (e.g., DNase I) at 37°C.[8]

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., EDTA-containing loading dye) and heating the sample.

  • Analysis: Analyze the samples by denaturing PAGE. Visualize the bands using a suitable stain (e.g., SYBR Gold).

  • Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and the oligonucleotide's half-life.[9]

Conclusion

The incorporation of this compound into oligonucleotides offers a novel strategy for developing nucleic acid-based tools and therapeutics. The combination of an arabinose sugar and N1-adenine methylation is predicted to enhance nuclease resistance while disrupting canonical base pairing, creating opportunities for applications where duplex destabilization or non-standard conformations are desired. The protocols provided herein offer a robust starting point for the synthesis and characterization of these unique molecules. Due to the novelty of this specific modification, researchers are encouraged to perform careful optimization and thorough biophysical characterization to fully understand its impact within their specific sequence context and application.

References

Application Notes and Protocols for In Vitro Transcription with N1-methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has been propelled by strategic modifications to the mRNA molecule that enhance its stability and translational efficiency while mitigating innate immune responses. Among these modifications, the complete substitution of uridine (B1682114) with N1-methylpseudouridine (N1mΨ) has emerged as a cornerstone technology.[1][2] This document provides detailed application notes and protocols for the in vitro transcription (IVT) of mRNA incorporating N1mΨ, intended to guide researchers, scientists, and drug development professionals in the synthesis of high-quality modified mRNA.

N1-methylpseudouridine is a modified nucleoside that, when incorporated into IVT-synthesized mRNA, confers significant advantages. It has been demonstrated to increase protein expression by up to 44-fold compared to unmodified mRNA.[3] This is achieved by enhancing translational capacity and reducing activation of the innate immune system.[1][3] Specifically, N1mΨ-modified mRNA has been shown to evade recognition by endosomal Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[3][4] This characteristic is crucial for therapeutic applications where minimizing inflammation is paramount. The successful implementation of N1mΨ in the Pfizer-BioNTech and Moderna COVID-19 vaccines underscores its importance in modern medicine.[1][2]

These notes provide a comprehensive guide, from the preparation of the DNA template to the purification of the final N1mΨ-modified mRNA product.

Data Presentation

Table 1: In Vitro Transcription Reaction Components
ComponentStock ConcentrationFinal ConcentrationNotes
Linearized DNA Template0.5–1 µg/µL50–60 ng/µLThe template must be completely linearized and purified to remove RNases and other inhibitors.[5][6]
T7 RNA PolymeraseVaries by supplier5–10 U/µLHigh-concentration, high-purity enzyme is recommended.[6]
10X Transcription Buffer10X1XTypically contains Tris-HCl (pH 8.0), and spermidine.[7]
ATP Solution100 mM7.5–10 mM[6][8]
CTP Solution100 mM7.5–10 mM[6][8]
GTP Solution100 mM7.5–10 mM[6][8]
N1-methylpseudouridine-5'-Triphosphate100 mM7.5–10 mMCompletely replaces UTP in the reaction mixture.[1][8]
MgCl₂1 M30–52 mMOptimal concentration is critical; excess Mg²⁺ can lead to dsRNA byproducts.[6][7]
Dithiothreitol (DTT)100 mM5–10 mM[6][9]
RNase Inhibitor40 U/µL1–2 U/µLEssential for preventing RNA degradation.[7]
PyrophosphataseVaries by supplier0.002–0.005 U/µLHelps to drive the reaction forward by degrading pyrophosphate.[6][7]
Cap Analog (e.g., ARCA)40 mM4–10 mMFor co-transcriptional capping to enhance translation efficiency.[6]
Nuclease-Free Water-To final volumeUse only high-quality, nuclease-free water.[9]
Table 2: Performance Comparison of Unmodified vs. N1mΨ-Modified mRNA
ParameterUnmodified mRNAN1mΨ-Modified mRNAReference(s)
Protein Expression BaselineUp to ~44-fold increase in protein expression in cell lines.[3]
Immunogenicity Induces significant production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4]Significantly reduced production of TNF-α and IL-6.[4] Evades activation of TLR3, TLR7, and TLR8.[3][3][4]
Stability Lower stability, more susceptible to degradation.Enhanced stability and resistance to degradation.[9][9]
dsRNA Byproducts Higher potential for dsRNA formation, a potent immune stimulator.May reduce the formation of dsRNA byproducts.[9]

Experimental Protocols

DNA Template Preparation (Plasmid Linearization)

High-quality, completely linearized plasmid DNA is crucial for efficient in vitro transcription of uniformly sized mRNA.[5]

Materials:

  • Plasmid DNA containing the gene of interest downstream of a T7 promoter

  • Restriction enzyme that creates a blunt or 5' overhang end downstream of the desired RNA sequence (e.g., NotI, XbaI)[5][10]

  • Restriction enzyme buffer (10X)

  • Nuclease-free water

  • DNA purification kit (e.g., spin column-based) or phenol:chloroform

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Agarose (B213101) gel electrophoresis system

Protocol:

  • Restriction Digest Setup:

    • In a sterile, nuclease-free microcentrifuge tube, combine the following:

      • Plasmid DNA: 1–10 µg

      • 10X Restriction Buffer: 5 µL

      • Restriction Enzyme: 10–20 units

      • Nuclease-free water: to a final volume of 50 µL

    • Mix gently by pipetting and spin down briefly.[3]

  • Incubation: Incubate the reaction at the optimal temperature for the chosen restriction enzyme (typically 37°C) for 2–4 hours to ensure complete linearization.[3]

  • Verification of Linearization: Run a small aliquot (e.g., 2 µL) of the digestion reaction on a 1% agarose gel alongside undigested plasmid DNA. A single band corresponding to the size of the linearized plasmid should be visible, with no remaining supercoiled or open-circular plasmid bands.[3]

  • Purification of Linearized DNA:

    • Using a DNA Purification Kit: Follow the manufacturer's protocol for purifying the linearized DNA from the digestion reaction. Elute the purified DNA in nuclease-free water.[3]

    • Using Phenol:Chloroform Extraction and Ethanol Precipitation:

      • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the digestion reaction, vortex thoroughly, and centrifuge at >12,000 x g for 5 minutes.

      • Carefully transfer the upper aqueous phase to a new tube.

      • Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.[10]

      • Incubate at -20°C for at least 1 hour to precipitate the DNA.[10]

      • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the DNA.

      • Carefully remove the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

      • Centrifuge at >12,000 x g for 5 minutes at 4°C.

      • Remove the supernatant and air-dry the pellet for 5–10 minutes. Do not over-dry.

      • Resuspend the purified linearized DNA in nuclease-free water.

  • Quantification: Determine the concentration of the linearized DNA template using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

In Vitro Transcription with N1-methylpseudouridine

This protocol is for a standard 20 µL IVT reaction. The reaction can be scaled up as needed.

Materials:

  • Purified Linearized DNA Template (0.5–1 µg/µL)

  • T7 RNA Polymerase

  • 10X Transcription Buffer

  • ATP, CTP, GTP, and N1-methylpseudouridine-5'-Triphosphate (100 mM each)

  • MgCl₂ (1 M)

  • DTT (100 mM)

  • RNase Inhibitor (40 U/µL)

  • Pyrophosphatase (optional)

  • Cap Analog (e.g., ARCA, 40 mM)

  • Nuclease-free water

  • DNase I (RNase-free)

Protocol:

  • Reaction Assembly: At room temperature, combine the following in a nuclease-free microcentrifuge tube in the order listed. Thaw reagents on ice and keep the enzyme on ice.

    • Nuclease-free Water: to 20 µL

    • 10X Transcription Buffer: 2 µL

    • ATP (100 mM): 2 µL (for 10 mM final)

    • CTP (100 mM): 2 µL (for 10 mM final)

    • GTP (100 mM): 2 µL (for 10 mM final)

    • N1mΨ-TP (100 mM): 2 µL (for 10 mM final)

    • Cap Analog (40 mM): 2 µL (for 4 mM final)

    • MgCl₂ (1 M): variable (e.g., 0.6 µL for 30 mM final)

    • DTT (100 mM): 1 µL (for 5 mM final)

    • RNase Inhibitor: 0.5 µL

    • Linearized DNA Template: 1 µg

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting, spin down briefly, and incubate at 37°C for 2–4 hours.[8]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15–30 minutes.[11]

Purification of N1mΨ-Modified mRNA (Lithium Chloride Precipitation)

Lithium chloride (LiCl) precipitation is an effective method for purifying RNA, as it selectively precipitates RNA while leaving behind unincorporated nucleotides, proteins, and residual DNA.[2]

Materials:

  • IVT reaction mixture containing DNase-treated mRNA

  • 7.5 M LiCl, nuclease-free

  • Nuclease-free water

  • 70% Ethanol, ice-cold, nuclease-free

Protocol:

  • LiCl Addition: Add an equal volume of 7.5 M LiCl to the IVT reaction mixture. For a 20 µL reaction, add 20 µL of 7.5 M LiCl.[12]

  • Precipitation: Mix thoroughly and incubate at -20°C for at least 30 minutes.[12]

  • Centrifugation: Centrifuge at maximum speed (>12,000 x g) in a microcentrifuge for 15–20 minutes at 4°C to pellet the RNA.[12]

  • Washing: Carefully aspirate and discard the supernatant. Wash the RNA pellet by adding 500 µL of ice-cold 70% ethanol.

  • Final Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C.[12]

  • Drying and Resuspension: Carefully remove the supernatant and air-dry the pellet for 5–10 minutes. The pellet may be translucent and difficult to see.[13] Resuspend the purified N1mΨ-mRNA in a suitable volume of nuclease-free water or buffer (e.g., TE buffer).

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer. The A260/A280 ratio should be ~2.0. Assess the integrity of the mRNA by running an aliquot on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp band at the expected size indicates high-quality, full-length mRNA.

Visualizations

IVT_Workflow cluster_prep 1. DNA Template Preparation cluster_ivt 2. In Vitro Transcription cluster_purification 3. mRNA Purification cluster_qc 4. Quality Control plasmid Plasmid DNA (with T7 promoter and gene of interest) linearization Restriction Enzyme Linearization plasmid->linearization Digest purification_dna Purification of Linearized DNA linearization->purification_dna Clean-up transcription Incubation at 37°C purification_dna->transcription Add Template ivt_reaction IVT Reaction Mix: - T7 RNA Polymerase - ATP, CTP, GTP, N1mΨ-TP - Cap Analog - MgCl2, DTT dnase_treatment DNase I Treatment transcription->dnase_treatment Remove DNA Template licl_precipitation LiCl Precipitation dnase_treatment->licl_precipitation wash 70% Ethanol Wash licl_precipitation->wash resuspend Resuspend in Nuclease-Free Water wash->resuspend final_product Purified N1mΨ-mRNA quantification Spectrophotometry (A260/A280 ≈ 2.0) final_product->quantification integrity Denaturing Gel Electrophoresis final_product->integrity Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified N1mΨ-Modified mRNA cluster_signaling Downstream Signaling & Response unmod_mrna Unmodified mRNA (contains Uridine) tlr3 TLR3 unmod_mrna->tlr3 dsRNA recognition tlr78 TLR7 / TLR8 unmod_mrna->tlr78 ssRNA recognition trif TRIF tlr3->trif myd88 MyD88 tlr78->myd88 mod_mrna N1mΨ-mRNA (Uridine replaced by N1mΨ) tlr3_mod TLR3 mod_mrna->tlr3_mod Recognition Blocked tlr78_mod TLR7 / TLR8 mod_mrna->tlr78_mod Recognition Blocked translation Enhanced Protein Translation tlr3_mod->translation tlr78_mod->translation irf3 IRF3 trif->irf3 nfkb NF-κB myd88->nfkb cytokines Inflammatory Cytokines (TNF-α, IL-6, IFN-β) irf3->cytokines Activate nfkb->cytokines Activate Logical_Relationship cluster_unmodified_path Path 1: Standard UTP cluster_modified_path Path 2: Modified NTP start Start: Synthesize mRNA choice Choice of Uridine Nucleotide start->choice utp Incorporate Uridine Triphosphate (UTP) choice->utp Unmodified n1mpsi Incorporate N1-methylpseudouridine-TP (N1mΨ-TP) choice->n1mpsi Modified immune_rec Recognized by Innate Immune Receptors (TLRs) utp->immune_rec inflammation Inflammatory Cytokine Production immune_rec->inflammation low_translation Lower Protein Translation & mRNA Stability inflammation->low_translation immune_evasion Evades Innate Immune Recognition n1mpsi->immune_evasion reduced_inflammation Reduced Cytokine Production immune_evasion->reduced_inflammation high_translation Higher Protein Translation & mRNA Stability reduced_inflammation->high_translation

References

Application Notes and Protocols: Enhancing mRNA Stability and Translation using N1-methylpseudouridine (m1Ψ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying N1-Methyl-arabinoadenosine (m1A) and N1-methylpseudouridine (m1Ψ)

In the field of mRNA therapeutics, precise chemical modifications are paramount for enhancing stability, increasing translational efficiency, and reducing immunogenicity. While both this compound (m1A) and N1-methylpseudouridine (m1Ψ) are modified nucleosides, their roles and applications in mRNA are distinct.

This compound (m1A) is a reversible RNA modification that occurs naturally, primarily in transfer RNA (tRNA) and ribosomal RNA (rRNA). While m1A has been detected in messenger RNA (mRNA), particularly in the 5' untranslated region (UTR), its primary role appears to be in modulating protein-RNA interactions and influencing translation processes. Current research has not established a direct application for intentionally incorporating m1A into synthetic mRNA to enhance its stability.

N1-methylpseudouridine (m1Ψ) , on the other hand, is a cornerstone of modern mRNA therapeutics, including the highly successful COVID-19 mRNA vaccines.[1] The complete substitution of uridine (B1682114) with m1Ψ in synthetic mRNA has been demonstrated to significantly improve its biological stability and translational capacity.[2] This modification reduces the innate immune response to foreign RNA and enhances protein production, making it a critical tool for the development of mRNA-based drugs and vaccines.[2][3]

These application notes will focus on the use of N1-methylpseudouridine (m1Ψ) to enhance mRNA stability and translation, providing detailed protocols and data for its application in research and drug development.

Data Presentation: The Impact of m1Ψ on mRNA Stability and Translation

The incorporation of N1-methylpseudouridine into mRNA transcripts has a profound effect on their biological performance. The following tables summarize quantitative data from various studies, highlighting the advantages of m1Ψ modification over unmodified mRNA.

Table 1: Effect of m1Ψ on mRNA Stability
Parameter Observation
In Vivo Half-life m1Ψ-modified mRNA exhibits a longer pharmacokinetic half-life in vivo compared to unmodified mRNA.[2]
Resistance to Degradation The substitution of uridine with m1Ψ results in greater resistance to enzymatic degradation.
Innate Immune Response m1Ψ modification significantly suppresses the innate immune response, which would otherwise lead to RNA degradation.[2][4]
Table 2: Effect of m1Ψ on Translation Efficiency
Parameter Observation
Protein Production m1Ψ-modified mRNA demonstrates significantly enhanced protein production compared to unmodified mRNA.[2] In some instances, a 9-fold increase in translation has been observed with pseudouridine (B1679824) modification, and m1Ψ further enhances this effect.[1]
Ribosome Density The presence of m1Ψ in mRNA increases ribosome pausing and density on the transcript, leading to more efficient translation.[5]
Immune Evasion By reducing the activation of innate immune sensors, m1Ψ-modified mRNA avoids translational shutdown that would otherwise be triggered by foreign RNA.[2][6]
Vaccine Efficacy mRNA vaccines utilizing m1Ψ modification have shown high protection rates (around 95%) against COVID-19, in contrast to unmodified mRNA vaccines which demonstrated significantly lower efficacy (around 48%).[7][8]

Experimental Protocols

Here we provide detailed methodologies for the synthesis of m1Ψ-modified mRNA and the subsequent evaluation of its stability and translational efficiency.

Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with N1-methylpseudouridine-5'-triphosphate (m1ΨTP) using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter, the gene of interest (e.g., a reporter gene like luciferase), and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • Ribonuclease Inhibitor

  • Transcription Buffer (typically includes Tris-HCl, MgCl2, DTT, spermidine)

  • ATP, GTP, CTP (high purity, RNase-free)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:

    • Nuclease-free water to the final volume

    • Transcription Buffer (to 1X final concentration)

    • ATP, GTP, CTP (to a final concentration of 2 mM each)

    • m1ΨTP (to a final concentration of 2 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • Ribonuclease Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and salts.

  • Quality Control: Assess the concentration and purity of the m1Ψ-modified mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. The integrity of the transcript can be verified by agarose (B213101) gel electrophoresis under denaturing conditions.

Protocol 2: mRNA Stability Assay using Actinomycin D

This protocol measures the decay rate of m1Ψ-modified mRNA in cultured cells by inhibiting transcription with Actinomycin D.[9][10][11]

Materials:

  • Cultured mammalian cells (e.g., HEK293T)

  • m1Ψ-modified mRNA and unmodified control mRNA (encoding a specific gene)

  • Transfection reagent

  • Actinomycin D solution (e.g., 5 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcription reagents

  • qPCR master mix and primers for the gene of interest and a stable housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with either m1Ψ-modified mRNA or unmodified mRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Transcription Inhibition: After a desired period of expression (e.g., 24 hours), add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to block further transcription.[9] This is your time point 0.

  • Time Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12, 24 hours). To harvest, wash the cells with PBS and then lyse them for RNA extraction.

  • RNA Extraction and RT-qPCR: Extract total RNA from the cell lysates at each time point. Synthesize cDNA from the extracted RNA and perform qPCR using primers specific for the transcript of interest and the housekeeping gene.

  • Data Analysis:

    • Calculate the amount of the target mRNA at each time point, normalized to the housekeeping gene.

    • Determine the mRNA level at each time point relative to the amount at time 0.

    • Plot the relative mRNA abundance against time and fit the data to a one-phase decay curve to calculate the mRNA half-life.

Protocol 3: mRNA Translation Efficiency Assay using a Luciferase Reporter

This protocol assesses the translational efficiency of m1Ψ-modified mRNA by quantifying the expression of a luciferase reporter gene.[12][13][14]

Materials:

  • Cultured mammalian cells (e.g., HeLa or HEK293T)

  • m1Ψ-modified and unmodified control mRNA encoding a luciferase reporter (e.g., Firefly or Renilla luciferase)

  • A co-transfected control mRNA encoding a different luciferase for normalization (optional but recommended)

  • Transfection reagent

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) to be 70-80% confluent at the time of transfection.

  • Transfection: Co-transfect the cells with the experimental luciferase mRNA (m1Ψ-modified or unmodified) and the normalization control luciferase mRNA using an appropriate transfection reagent.

  • Incubation: Incubate the cells for a desired period to allow for mRNA translation and protein expression (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminometry:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase assay substrate to the lysate.

    • Immediately measure the luminescence using a luminometer.

    • If using a dual-luciferase system, add the second substrate and measure the luminescence of the normalization control.

  • Data Analysis:

    • Normalize the luminescence signal of the experimental reporter to that of the control reporter for each sample to account for variations in transfection efficiency.

    • Compare the normalized luciferase activity of cells transfected with m1Ψ-modified mRNA to those transfected with unmodified mRNA to determine the relative translation efficiency.

Visualizations

experimental_workflow cluster_synthesis mRNA Synthesis cluster_stability Stability Assay cluster_translation Translation Assay s1 Linearized DNA Template s2 In Vitro Transcription (with m1ΨTP) s1->s2 s3 DNase Treatment s2->s3 s4 mRNA Purification s3->s4 st1 Transfection into Cells s4->st1 m1Ψ-mRNA t1 Transfection into Cells s4->t1 m1Ψ-mRNA st2 Actinomycin D Treatment st1->st2 st3 Time-course RNA Extraction st2->st3 st4 RT-qPCR Analysis st3->st4 result_stability result_stability st4->result_stability mRNA Half-life t2 Cell Lysis t1->t2 t3 Luciferase Assay t2->t3 t4 Luminometry t3->t4 result_translation result_translation t4->result_translation Protein Expression

Caption: Experimental workflow for m1Ψ-mRNA synthesis and evaluation.

mechanism_of_action cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA unmod_mrna Unmodified mRNA prr Pattern Recognition Receptors (e.g., TLRs, RIG-I) unmod_mrna->prr immune_response Innate Immune Response prr->immune_response degradation mRNA Degradation immune_response->degradation translation_inhibition Translation Inhibition immune_response->translation_inhibition mod_mrna m1Ψ-Modified mRNA prr_mod Pattern Recognition Receptors mod_mrna->prr_mod evasion Immune Evasion prr_mod->evasion Reduced Recognition stability Increased Stability evasion->stability translation Enhanced Translation evasion->translation

Caption: Mechanism of m1Ψ-mediated enhancement of mRNA stability and translation.

References

Application Notes and Protocols: Mass Spectrometry Analysis of N1-Methyl-arabinoadenosine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methyl-arabinoadenosine (m1araA) is a modified nucleoside of significant interest in RNA research and drug development. As an analogue of N1-methyladenosine (m1A), a prevalent and conserved post-transcriptional modification in various RNA species, m1araA holds the potential to influence RNA structure, stability, and function.[1] Accurate and sensitive quantification of m1araA in RNA is crucial for understanding its biological roles and for the development of RNA-based therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the analysis of RNA modifications due to its high sensitivity, specificity, and quantitative capabilities.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of m1araA in RNA. The methodologies described herein are adapted from established protocols for the analysis of similar RNA modifications, such as N6-methyladenosine (m6A).[5][6][7]

Biological Significance of N1-Methyladenosine Modification

N1-methyladenosine (m1A) modification plays a critical role in the biogenesis and function of various RNAs, including tRNA and mRNA.[1] It is involved in regulating RNA assembly, splicing, export, translation, and stability.[1] Dysregulation of m1A levels has been associated with various diseases, highlighting its importance in cellular processes. While the specific functions of m1araA are still under investigation, its structural similarity to m1A suggests it may have comparable impacts on RNA metabolism and function.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the LC-MS/MS analysis of m1araA. These values are hypothetical and serve as a guide for expected results. Actual values may vary depending on the sample type, instrumentation, and experimental conditions.

Table 1: LC-MS/MS Parameters for m1araA Analysis

ParameterValue
CompoundThis compound (m1araA)
Precursor Ion (m/z)282.1
Product Ion (m/z)150.1
Collision Energy (eV)15
Retention Time (min)~4.5

Note: The mass transition of 282.1 to 150 was monitored for N1-methyladenosine quantification in a previous study.[8]

Table 2: Calibration Curve for m1araA Quantification

Concentration (ng/mL)Peak Area
0.11500
0.57500
1.015000
5.075000
10.0150000
50.0750000
100.01500000

Experimental Protocols

Protocol 1: RNA Extraction and Digestion to Nucleosides

This protocol details the steps for extracting total RNA from biological samples and subsequently digesting it into individual nucleosides for LC-MS/MS analysis.

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • HEPES buffer (200 mM, pH 7.0)

  • Nuclease-free water

  • Heating block

  • Centrifuge

Procedure:

  • Total RNA Isolation: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Ensure the A260/A280 ratio is ~2.0.

  • RNA Digestion: a. In a nuclease-free microcentrifuge tube, combine up to 5 µg of total RNA with 2 µL of nuclease P1 (0.5 U/µL), 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).[9] b. Bring the total volume to 25 µL with nuclease-free water.[9] c. Incubate the reaction mixture at 37°C for 2-3 hours.[9] For RNA containing modifications that may be resistant to digestion, the incubation time can be extended up to 24 hours.[9] d. After digestion, the samples are ready for immediate LC-MS/MS analysis or can be stored at -80°C.[9]

Protocol 2: LC-MS/MS Analysis of m1araA

This protocol outlines the liquid chromatography and mass spectrometry parameters for the detection and quantification of m1araA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-15 min: 95% B

    • 15-16 min: 95-2% B

    • 16-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for m1araA:

    • Precursor Ion (m/z): 282.1

    • Product Ion (m/z): 150.1

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Biological Sample (Cells/Tissues) B Total RNA Extraction A->B C RNA Digestion to Nucleosides (Nuclease P1 & BAP) B->C D LC-MS/MS Analysis C->D E Data Acquisition (MRM) D->E F Peak Integration & Quantification E->F G Data Reporting F->G

Caption: Experimental workflow for m1araA analysis.

signaling_pathway cluster_rna_metabolism RNA Metabolism cluster_translation Translation & Function A RNA Transcription B RNA Processing & Splicing A->B C Mature RNA B->C D RNA Export C->D G RNA Stability & Degradation C->G m1araA m1araA Modification C->m1araA E Ribosome Binding D->E F Protein Synthesis E->F m1araA->E Modulates m1araA->G Influences

Caption: Potential roles of m1araA in RNA pathways.

References

Application Notes and Protocols: N1-Methyl-arabinoadenosine in RNA Structural and Thermodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-arabinoadenosine (m1A), a post-transcriptional modification of RNA, plays a crucial role in regulating RNA structure, stability, and function. Unlike the canonical Watson-Crick base pairing, the methyl group at the N1 position of adenosine (B11128) in m1A disrupts standard base pairing, leading to significant conformational changes and thermodynamic destabilization of RNA duplexes.[1][2] This modification is found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), where it influences processes such as translation and RNA degradation.[1][2] Understanding the structural and thermodynamic consequences of m1A incorporation is critical for elucidating its biological roles and for the development of RNA-based therapeutics and diagnostics. These application notes provide a comprehensive overview of the impact of m1A on RNA, along with detailed protocols for its chemical synthesis, and structural and thermodynamic analysis.

Structural Impact of this compound

The presence of a methyl group at the N1 position of adenosine sterically hinders the formation of a standard Watson-Crick base pair with uridine.[1] This modification forces the nucleobase into alternative conformations, often leading to the formation of non-canonical pairs, such as Hoogsteen base pairs, or even a complete disruption of local base pairing, causing a "base-opened" state.[3] Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that m1A can induce local melting of the RNA duplex, significantly altering the overall topology of the RNA molecule.[3] This structural perturbation is a key mechanism by which m1A exerts its biological functions, such as modulating protein-RNA interactions and influencing the folding of complex RNA structures like tRNAs.[4]

Thermodynamic Consequences of m1A Incorporation

The disruption of canonical base pairing by m1A has profound thermodynamic consequences, leading to a significant destabilization of RNA duplexes. This destabilization is primarily enthalpic in nature.[3] UV melting experiments consistently demonstrate a substantial decrease in the melting temperature (Tm) of RNA duplexes containing an m1A modification compared to their unmodified counterparts. The free energy of destabilization (ΔΔG°) caused by a single m1A modification can be as high as 4.3–6.5 kcal/mol, which is comparable to the energy of a base-opened state.[3] This potent destabilizing effect underscores the significant impact of m1A on RNA stability and dynamics.

Table 1: Thermodynamic Destabilization of A-form RNA Duplexes by this compound
ModificationSequence ContextΔTm (°C)ΔΔG°37 (kcal/mol)ΔΔH° (kcal/mol)ΔΔS° (cal/mol·K)Reference
m1AA6-RNANot specified4.3Not specifiedNot specified[3]
m1AA2-RNANot specified5.1Not specifiedNot specified[3]
m1Agc-RNANot specified6.5Not specifiedNot specified[3]

Note: The table summarizes the reported destabilization in Gibbs free energy (ΔΔG°). Specific values for changes in melting temperature (ΔTm), enthalpy (ΔΔH°), and entropy (ΔΔS°) were not fully available in the cited literature but the destabilization is noted to be principally enthalpic.[3]

Experimental Protocols

Protocol 1: Chemical Synthesis of RNA Oligonucleotides Containing this compound

This protocol outlines the solid-phase synthesis of RNA oligonucleotides containing m1A using phosphoramidite (B1245037) chemistry. Special considerations are required due to the basicity of m1A and its susceptibility to Dimroth rearrangement.[4]

Materials:

  • N1-Methyladenosine (m1A) phosphoramidite with appropriate protecting groups (e.g., 2'-TBDMS)[4]

  • Standard RNA phosphoramidites (A, C, G, U) with UltraMild protecting groups (e.g., Pac-A, iPr-Pac-G, Ac-C)

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 0.25 M 5-Benzylthio-1H-tetrazole in acetonitrile)

  • Oxidizing solution (e.g., I2 in THF/pyridine/water)

  • Capping reagents (Cap A and Cap B)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution: 2 M Ammonia (B1221849) in methanol[4]

  • 2'-TBDMS deprotection solution: 1 M TBAF in THF

  • Ammonium (B1175870) acetate (B1210297) solution (1.5 M)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence, incorporating the m1A phosphoramidite at the specified position.

  • Phosphoramidite Preparation: Dissolve the m1A and standard RNA phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.

  • Automated Synthesis Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group with deblocking solution.

    • Coupling: Activate the phosphoramidite with the activator solution and couple it to the growing oligonucleotide chain on the solid support. A longer coupling time (e.g., 15 minutes) is recommended for the m1A phosphoramidite.[5]

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

    • Repeat the cycle for each subsequent nucleotide.

  • Cleavage and Base Deprotection:

    • After synthesis, transfer the CPG support to a vial.

    • Add 2 M ammonia in methanol (B129727) and incubate at room temperature for 24 hours.[5] This milder condition is crucial to prevent the Dimroth rearrangement of m1A to N6-methyladenosine.[6]

    • Filter the solution to separate the cleaved oligonucleotide from the CPG support.

  • 2'-Protecting Group Removal:

    • Evaporate the ammonia/methanol solution.

    • Resuspend the residue in 1 M TBAF in THF and incubate at room temperature for 18 hours to remove the 2'-TBDMS groups.[5]

  • Desalting:

    • Quench the deprotection reaction with 1.5 M ammonium acetate.

    • Desalt the oligonucleotide using a size-exclusion column (e.g., Glen Gel-Pak™).[5]

  • Purification and Analysis: Purify the oligonucleotide by HPLC and verify its identity and purity by mass spectrometry.

cluster_synthesis Solid-Phase RNA Synthesis cluster_deprotection Deprotection & Purification start Start with CPG Support deblock DMT Deblocking start->deblock couple Coupling (m1A phosphoramidite) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle oxidize->repeat repeat->deblock Next nucleotide end_synthesis Full-Length Protected RNA repeat->end_synthesis Final nucleotide cleave Cleavage & Base Deprotection (2M NH3 in Methanol) end_synthesis->cleave desilylate 2'-TBDMS Removal (TBAF) cleave->desilylate desalt Desalting desilylate->desalt purify HPLC Purification desalt->purify analyze Mass Spectrometry Analysis purify->analyze

Fig. 1: Workflow for the chemical synthesis of m1A-containing RNA.
Protocol 2: UV Thermal Denaturation for Thermodynamic Analysis

This protocol describes the determination of thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of RNA duplexes containing m1A by monitoring the change in UV absorbance as a function of temperature.

Materials:

  • Synthesized and purified RNA oligonucleotides (sense and antisense strands)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the complementary RNA strands in the melting buffer to achieve a final duplex concentration in the micromolar range (e.g., 1-10 µM).

    • Prepare a series of dilutions to assess the concentration dependence of the melting temperature.

    • Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • UV Melting Measurement:

    • Transfer the annealed RNA duplex solution to a quartz cuvette.

    • Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer.

    • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 10°C) to a high temperature where the duplex is fully denatured (e.g., 95°C).[7]

    • Record the absorbance at each temperature point.

  • Data Analysis:

    • Melting Temperature (Tm): Plot the absorbance versus temperature. The Tm is the temperature at which 50% of the duplex is denatured, determined from the maximum of the first derivative of the melting curve.

    • Thermodynamic Parameters:

      • Plot 1/Tm (in Kelvin) versus ln(CT), where CT is the total strand concentration.

      • The enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be determined from the slope and intercept of this plot, respectively, using the van't Hoff equation: 1/Tm = (R/ΔH°)ln(CT) + (ΔS°/ΔH°).

      • Calculate the Gibbs free energy of formation at 37°C (ΔG°37) using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS°.

    • Destabilization Calculation (ΔΔG°): The thermodynamic destabilization due to the m1A modification is calculated by subtracting the ΔG°37 of the unmodified duplex from the ΔG°37 of the m1A-containing duplex.

Protocol 3: NMR Spectroscopy for Structural Analysis

This protocol provides a general workflow for the structural analysis of m1A-containing RNA oligonucleotides using NMR spectroscopy.

Materials:

  • Lyophilized, purified RNA sample

  • NMR buffer (e.g., 15 mM sodium phosphate, 25 mM NaCl, 0.1 mM EDTA, pH 6.8)[3]

  • 99.9% D2O

  • NMR spectrometer (600 MHz or higher) equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized RNA sample in the NMR buffer to a final concentration of 0.5-1.0 mM.

    • For experiments observing exchangeable protons, the sample is prepared in 90% H2O/10% D2O. For experiments observing non-exchangeable protons, the sample is lyophilized and redissolved in 99.9% D2O.

  • NMR Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra at a constant temperature (e.g., 25°C).

    • 1D 1H NMR: Provides a general overview of the sample's structural integrity and folding. Imino proton spectra in H2O are particularly sensitive to base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): In both H2O and D2O, NOESY spectra provide information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional structure.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies through-bond correlations within each sugar spin system, aiding in resonance assignment.

    • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, which is essential for resolving spectral overlap, especially with isotopically labeled samples.

  • Data Processing and Analysis:

    • Process the raw NMR data (Fourier transformation, phasing, and baseline correction) using appropriate software (e.g., TopSpin, NMRPipe).

    • Analyze the processed spectra to assign the chemical shifts of the protons and carbons. The absence of imino proton signals and unusual chemical shifts around the m1A site can indicate a disruption of base pairing.[3]

    • Use the NOE-derived distance restraints, along with torsion angle restraints derived from coupling constants, to calculate a family of 3D structures consistent with the experimental data using software such as XPLOR-NIH or CYANA.

cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation start Purified RNA Oligonucleotide dissolve Dissolve in NMR Buffer start->dissolve anneal Anneal Duplex dissolve->anneal transfer Transfer to NMR Tube anneal->transfer spectrometer High-Field NMR Spectrometer transfer->spectrometer one_d 1D 1H Spectra spectrometer->one_d two_d 2D Experiments (NOESY, TOCSY, HSQC) spectrometer->two_d process Process Raw Data one_d->process two_d->process assign Resonance Assignment process->assign restraints Extract Structural Restraints (Distances, Angles) assign->restraints calculate 3D Structure Calculation restraints->calculate validate Structure Validation & Refinement calculate->validate

Fig. 2: Experimental workflow for NMR structural analysis of m1A-RNA.

Applications in Drug Development

The unique structural and thermodynamic properties conferred by m1A make it a point of interest in drug development. The destabilizing effect of m1A can be exploited in the design of antisense oligonucleotides or siRNAs, where strategic placement of m1A could potentially enhance target specificity by destabilizing off-target interactions. Furthermore, since m1A is installed and removed by specific enzymes (methyltransferases and demethylases), these proteins represent potential therapeutic targets.[1] For instance, inhibitors of m1A demethylases could be developed to modulate the expression of genes regulated by this modification. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to investigate the roles of m1A in disease and to explore its potential in novel therapeutic strategies. The ability of m1A to stop RNA polymerization by viral RNA-dependent RNA polymerases, such as that of SARS-CoV-2, also points to new avenues for antiviral drug development.[8]

References

Developing N1-Methyl-arabinoadenosine-Modified Aptamers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of molecules for therapeutic and diagnostic applications due to their high specificity and affinity for a wide range of targets.[1][2] Chemical modifications to the nucleotide building blocks of aptamers can enhance their properties, such as nuclease resistance and binding affinity, thereby improving their therapeutic potential.[3][4][5] This document provides a detailed guide for the development of aptamers incorporating the novel modification, N1-Methyl-arabinoadenosine.

While the direct incorporation of this compound into aptamers is not yet extensively documented in scientific literature, this protocol outlines a feasible pathway based on established principles of modified oligonucleotide synthesis and in vitro selection. The N1-methylation of adenosine (B11128) introduces a positive charge and alters hydrogen bonding capabilities, which can lead to unique structural conformations and potentially enhanced binding interactions.[2][6][7] The arabinose sugar modification can confer increased stability against nuclease degradation.[8]

This application note provides a comprehensive, albeit projected, methodology for the synthesis of the this compound phosphoramidite (B1245037), its incorporation into an oligonucleotide library, the subsequent selection of high-affinity aptamers using a modified Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, and the characterization of the resulting aptamers.

Data Presentation: Hypothetical Performance of this compound-Modified Aptamers

The following table summarizes hypothetical quantitative data for a developed this compound-modified aptamer compared to its unmodified counterpart to illustrate the potential improvements that could be achieved.

ParameterUnmodified AptamerThis compound-Modified AptamerMethod
Binding Affinity (Kd) 100 nM5 nMSurface Plasmon Resonance (SPR)
Nuclease Resistance (t1/2 in serum) < 10 min> 24 hoursSerum Stability Assay
Cellular Uptake (Internalization %) 15%45%Flow Cytometry
Target Inhibition (IC50) 500 nM25 nMCell-Based Functional Assay

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol describes the chemical synthesis of the phosphoramidite building block required for incorporating this compound into an oligonucleotide sequence. The synthesis involves protection of the functional groups of the nucleoside followed by phosphitylation.

Materials:

  • Arabinofuranosyladenine

  • Methylating agent (e.g., Dimethyl sulfate)

  • Protecting group reagents (e.g., Dimethoxytrityl chloride (DMT-Cl), TBDMS-Cl)

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • N1-Methylation of Arabinosyladenine: React arabinofuranosyladenine with a suitable methylating agent under controlled conditions to achieve specific methylation at the N1 position of the adenine (B156593) base.

  • 5'-Hydroxyl Protection: Protect the 5'-hydroxyl group of the N1-methylated arabinosyladenine with dimethoxytrityl (DMT) chloride in anhydrous pyridine.

  • 2'-Hydroxyl Protection: Protect the 2'-hydroxyl group with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS), to prevent side reactions during oligonucleotide synthesis.

  • Purification: Purify the protected nucleoside using silica gel column chromatography.

  • Phosphitylation: React the purified and protected nucleoside with a phosphitylating agent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base (e.g., N,N-diisopropylethylamine) in anhydrous dichloromethane.

  • Final Purification: Purify the final this compound phosphoramidite product by precipitation or chromatography and store under anhydrous conditions until use in oligonucleotide synthesis.

Protocol 2: Modified SELEX for this compound-Modified Aptamers

This protocol outlines the in vitro selection process to isolate high-affinity this compound-modified aptamers against a specific target molecule.

Materials:

  • Synthesized this compound phosphoramidite

  • Standard DNA or RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • DNA synthesizer

  • Initial oligonucleotide library containing a randomized region flanked by constant primer binding sites

  • Target molecule (e.g., protein, small molecule)

  • Selection buffer (e.g., PBS with MgCl2)

  • PCR primers (one may be biotinylated for strand separation)

  • DNA polymerase tolerant to modified nucleotides

  • Streptavidin-coated magnetic beads

  • Elution buffer (e.g., high salt, denaturant)

Procedure:

  • Library Synthesis: Synthesize the initial oligonucleotide library on a DNA synthesizer, incorporating the this compound phosphoramidite at specific or random positions within the randomized region.

  • Target Incubation: Incubate the synthesized library with the immobilized target molecule in the selection buffer to allow for binding.

  • Partitioning: Remove unbound oligonucleotides by washing the solid support.

  • Elution: Elute the bound oligonucleotides from the target using an appropriate elution buffer.

  • Amplification: Amplify the eluted sequences using PCR with primers corresponding to the constant regions of the library. A polymerase capable of reading through the this compound modification should be used.

  • Strand Separation: If a biotinylated primer is used, separate the amplified double-stranded DNA into single strands using streptavidin-coated magnetic beads and denaturation.

  • Enrichment: Use the enriched single-stranded library for the next round of selection.

  • Iterative Rounds: Repeat the selection, elution, and amplification steps for 8-12 rounds to enrich for high-affinity aptamers.

  • Sequencing and Analysis: Sequence the enriched pool of aptamers using next-generation sequencing and analyze the sequences to identify potential aptamer candidates.

  • Characterization: Synthesize individual aptamer candidates and characterize their binding affinity and specificity.

Protocol 3: Binding Affinity and Functional Assays

A. Surface Plasmon Resonance (SPR) for Binding Affinity Determination:

  • Immobilize the target molecule on a sensor chip.

  • Flow different concentrations of the this compound-modified aptamer over the chip surface.

  • Measure the change in the refractive index at the surface as the aptamer binds to the target.

  • Analyze the sensorgram data to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd).

B. Serum Stability Assay:

  • Incubate the modified aptamer in human serum at 37°C.

  • Take aliquots at different time points.

  • Analyze the integrity of the aptamer using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantify the amount of intact aptamer at each time point to determine the half-life (t1/2).

C. Cell-Based Uptake and Functional Assays:

  • For cellular uptake, label the aptamer with a fluorescent dye.

  • Incubate the labeled aptamer with target-expressing cells.

  • Analyze the cellular fluorescence using flow cytometry or fluorescence microscopy to quantify uptake.

  • For functional assays, treat target-expressing cells with varying concentrations of the aptamer.

  • Measure a relevant downstream biological effect (e.g., inhibition of cell proliferation, modulation of a signaling pathway) to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Visualizations

Experimental_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_selex Modified SELEX cluster_characterization Aptamer Characterization AraA Arabinofuranosyladenine N1_Me_AraA This compound AraA->N1_Me_AraA Methylation Protected_N1_Me_AraA Protected N1-Me-araA N1_Me_AraA->Protected_N1_Me_AraA Protection Phosphoramidite N1-Me-araA Phosphoramidite Protected_N1_Me_AraA->Phosphoramidite Phosphitylation Library Modified Oligo Library Phosphoramidite->Library Incubation Incubation with Target Library->Incubation Wash Wash Unbound Incubation->Wash Elution Elute Bound Wash->Elution Amplification PCR Amplification Elution->Amplification Amplification->Library Next Round Sequencing Sequencing & Analysis Amplification->Sequencing Candidate Aptamer Candidate Sequencing->Candidate Binding Binding Assays (SPR) Candidate->Binding Stability Stability Assays Candidate->Stability Functional Functional Assays Candidate->Functional

Caption: Experimental workflow for developing this compound-modified aptamers.

Signaling_Pathway Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activation Aptamer N1-Me-araA Aptamer Aptamer->Receptor Inhibition Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by an this compound-modified aptamer.

References

Application Notes: Fluorescent Labeling of N1-Methyl-arabinoadenosine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-Methyl-arabinoadenosine is a modified nucleoside of interest in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The unique structural characteristics imparted by this modification can enhance nuclease resistance, binding affinity, and therapeutic efficacy. Fluorescent labeling of these modified oligonucleotides is a critical step for their preclinical and clinical development, enabling researchers to study their cellular uptake, subcellular localization, mechanism of action, and pharmacokinetic properties.

These application notes provide detailed protocols and guidelines for the robust fluorescent labeling of oligonucleotides containing this compound, primarily focusing on the versatile and bioorthogonal click chemistry approach.

Core Applications for Labeled Oligonucleotides:

  • Cellular Uptake and Trafficking: Visualizing the internalization and movement of oligonucleotides within living cells using fluorescence microscopy.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Quantifying the distribution and clearance of the therapeutic agent in vivo.

  • Binding Assays: Studying the interaction of the oligonucleotide with its target RNA or protein partners, often using techniques like Fluorescence Resonance Energy Transfer (FRET).

  • High-Throughput Screening: Developing assays for the discovery of new oligonucleotide-based drug candidates.

Labeling Strategies: A Comparative Overview

The choice of labeling strategy depends on the desired position of the label (5'-end, 3'-end, or internal), the required labeling efficiency, and the potential for interference with the oligonucleotide's function. For modified oligonucleotides like those containing this compound, chemical methods are often preferred due to their broad compatibility.

Parameter Copper-Catalyzed Click Chemistry (CuAAC) Strain-Promoted Click Chemistry (SPAAC) Enzymatic Labeling (e.g., T4 RNA Ligase)
Reaction Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide.[1]Copper-free reaction between a strained cyclooctyne (B158145) (e.g., DBCO) and an azide.[2]Ligation of a 3'-end with a fluorescently labeled nucleoside 3',5'-bisphosphate.[3]
Efficiency Very high, typically >95%.High, often >90%.Variable, can be lower and highly dependent on the substrate and enzyme purity.
Conditions Mild, aqueous conditions.[] Requires a copper catalyst and a reducing agent.Mild, aqueous conditions.[2] Ideal for in vivo applications due to the absence of cytotoxic copper.[2]Requires specific buffer conditions, ATP, and is sensitive to temperature.
Positioning 5', 3', or internal (requires incorporation of alkyne/azide-modified phosphoramidite (B1245037) during synthesis).5', 3', or internal (requires incorporation of azide/DBCO-modified phosphoramidite).Primarily 3'-end labeling.[3]
Key Advantage Fast, robust, and highly efficient.[5]Bioorthogonal and copper-free, preventing potential RNA degradation or cellular toxicity.[2]Can label existing RNA transcripts without prior chemical modification.
Consideration Residual copper may need to be removed for cellular studies.[2]Reagents (e.g., DBCO) are typically larger and more expensive.Enzyme efficiency with modified oligonucleotides (containing this compound) must be empirically validated.

Visualization of Labeling Workflows

The following diagrams illustrate the conceptual and experimental workflows for labeling this compound-containing oligonucleotides.

General Strategies for Oligonucleotide Labeling cluster_0 Strategy 1: Chemical Labeling (Recommended) cluster_1 Strategy 2: Enzymatic Labeling chem_start Synthesize Oligo with This compound + Reactive Handle (Alkyne/Azide) chem_react React with Fluorophore (Azide/Alkyne) chem_start->chem_react chem_purify Purify Labeled Oligo (HPLC/PAGE) chem_react->chem_purify chem_end Labeled Oligonucleotide chem_purify->chem_end enz_start Synthesize Oligo with This compound enz_react Enzymatic Reaction (e.g., T4 RNA Ligase + Labeled Nucleotide) enz_start->enz_react enz_purify Purify Labeled Oligo (HPLC/PAGE) enz_react->enz_purify enz_end Labeled Oligonucleotide enz_purify->enz_end

Caption: High-level comparison of chemical versus enzymatic labeling workflows.

Protocol 1: Fluorescent Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of an alkyne-modified oligonucleotide containing this compound with an azide-functionalized fluorescent dye. This is a robust and high-yield post-synthetic labeling method.[5][6]

Materials:

  • Alkyne-modified this compound-containing oligonucleotide

  • Azide-modified fluorescent dye (e.g., FAM-azide, Cy5-azide)

  • DMSO (Anhydrous)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2M, pH 7.0)

  • Ascorbic Acid (Vitamin C)

  • Copper(II)-TBTA complex (Tris-(benzyltriazolylmethyl)amine)

  • Nuclease-free water

  • Purification supplies (e.g., HPLC system or desalting columns)

Reagent Preparation:

Reagent Stock Preparation Storage
Oligonucleotide Dissolve in nuclease-free water to a final concentration of 1 mM.-20°C
Dye-Azide Dissolve in anhydrous DMSO to a final concentration of 10 mM.-20°C, protected from light
Ascorbic Acid Dissolve 18 mg in 20 mL of nuclease-free water to make a 5 mM solution. Prepare fresh daily. [5]Use immediately
Copper(II)-TBTA Dissolve 50 mg of CuSO₄·5H₂O in 10 mL water. Dissolve 116 mg of TBTA in 11 mL DMSO. Mix the two solutions to get a 10 mM stock in 55% DMSO.[6]Room temperature, stable for years[6]

Experimental Workflow Diagram:

Detailed Workflow for CuAAC Labeling start Dissolve Alkyne-Oligo in Water add_buffer Add 2M TEAA Buffer (to 0.2M final) start->add_buffer add_dmso Add DMSO add_buffer->add_dmso add_azide Add Dye-Azide (1.5-3 equivalents) add_dmso->add_azide add_ascorbic Add Fresh Ascorbic Acid (10 equivalents) add_azide->add_ascorbic degas Degas Solution with Inert Gas (Ar/N2) add_ascorbic->degas add_copper Add Copper(II)-TBTA (3 equivalents) degas->add_copper react Incubate at Room Temp (1-4 hours, dark) add_copper->react purify Purify Labeled Oligo (e.g., HPLC) react->purify end QC and Quantify purify->end

Caption: Step-by-step experimental workflow for the CuAAC reaction.

Protocol Steps:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents. The example below is for a 10 nmol scale reaction.

    Reagent Stock Conc. Volume Final Conc. / Amount
    Alkyne-Oligonucleotide 1 mM 10 µL 10 nmol
    2M TEAA Buffer, pH 7.0 2 M 10 µL 0.2 M
    DMSO - 30 µL 40% (v/v)
    Dye-Azide 10 mM 3 µL 30 nmol (3 eq.)

    | Total Volume before catalysts | | 53 µL | |

  • Vortex: Mix the solution thoroughly.

  • Add Reducing Agent: Add 20 µL of freshly prepared 5 mM Ascorbic Acid stock solution (100 nmol, 10 eq.). Vortex briefly.[6]

  • Degas: To prevent re-oxidation of the Copper(I) catalyst, gently bubble an inert gas (e.g., Argon or Nitrogen) through the solution for 30-60 seconds.

  • Add Catalyst: Add 3 µL of the 10 mM Copper(II)-TBTA stock solution (30 nmol, 3 eq.).[6]

  • Incubation: Vortex the mixture thoroughly. Incubate the reaction at room temperature, protected from light, for 1-4 hours. For complex oligonucleotides, the reaction can be left overnight.

  • Purification: Purify the labeled oligonucleotide from excess dye and catalyst. Reverse-phase HPLC is the recommended method for achieving high purity. Alternatively, ethanol (B145695) precipitation or size-exclusion chromatography can be used for desalting.

  • Quality Control: Analyze the purified product using mass spectrometry to confirm the successful conjugation and UV-Vis spectroscopy to determine the final concentration and labeling efficiency.

Protocol 2: Fluorescent Labeling via Strain-Promoted Click Chemistry (SPAAC)

This copper-free method is ideal for applications where the presence of copper is a concern, such as in live-cell imaging.[2] It involves the reaction of an azide-modified oligonucleotide with a strained cyclooctyne dye, such as one containing DBCO (Dibenzocyclooctyne).

Materials:

  • Azide-modified this compound-containing oligonucleotide

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy3)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (Anhydrous)

Protocol Steps:

  • Dissolution: Dissolve the azide-modified oligonucleotide in PBS to a convenient stock concentration (e.g., 100 µM). Dissolve the DBCO-dye in DMSO to a stock concentration of 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-oligonucleotide and the DBCO-dye. A 2-5 fold molar excess of the DBCO-dye is typically sufficient.

    • Example: To 20 µL of 100 µM azide-oligonucleotide (2 nmol), add 1 µL of 10 mM DBCO-dye (10 nmol, 5 eq.).

  • Incubation: Incubate the reaction at room temperature for 4-12 hours, protected from light. The reaction kinetics of SPAAC are generally slower than CuAAC.[]

  • Purification and QC: Purify and analyze the final product using the same methods described in Protocol 1 (HPLC, mass spectrometry, and UV-Vis spectroscopy).

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • CuAAC: Ensure the ascorbic acid solution is fresh. Confirm the activity of the copper catalyst. Degas the solution properly to avoid catalyst oxidation.

    • SPAAC: Increase the reaction time or the molar excess of the DBCO-dye.

    • General: Check the quality and integrity of the starting oligonucleotide and dye. Ensure accurate concentration measurements.

  • Oligonucleotide Degradation:

    • While the this compound modification generally enhances stability, excessive exposure to copper (in CuAAC) can potentially lead to strand cleavage. Use a ligand like TBTA to protect the oligonucleotide and minimize reaction time.[2]

  • Purification:

    • Efficient removal of unconjugated free dye is critical, as it can lead to high background fluorescence and inaccurate quantification. HPLC is strongly recommended for this purpose.

By following these detailed protocols, researchers and drug development professionals can reliably produce high-quality fluorescently labeled this compound-containing oligonucleotides for a wide range of research and therapeutic applications.

References

Application Notes and Protocols for Cellular Delivery of N1-Methyl-arabinoadenosine (m¹araA) Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of RNA molecules, such as with N1-Methyl-arabinoadenosine (m¹araA), offers a promising avenue for the development of novel RNA-based therapeutics. The m¹araA modification, a structural analog of N1-methyladenosine (m¹A), can influence the stability, structure, and immunogenicity of RNA. Specifically, the N1-methylation of adenosine (B11128) disrupts canonical Watson-Crick base pairing, leading to a localized melting of the RNA duplex structure[1][2][3]. This alteration can be leveraged to modulate RNA function and its interaction with cellular machinery.

Effective delivery of these modified RNA molecules into target cells is paramount for their therapeutic efficacy. This document provides detailed application notes and experimental protocols for three primary cellular delivery methods: Lipid Nanoparticles (LNPs), Polymer-Based Nanoparticles, and Extracellular Vesicles (EVs). These notes are intended to guide researchers in the successful intracellular delivery of m¹araA-modified RNA for various research and therapeutic applications.

Section 1: Cellular Delivery Methods

A variety of nanocarriers can be employed to facilitate the cellular uptake of modified RNA. The choice of delivery vehicle depends on the specific application, target cell type, and desired in vivo biodistribution.

Lipid Nanoparticles (LNPs)

LNPs are currently the most clinically advanced non-viral gene delivery systems[4]. They are composed of a mixture of lipids that self-assemble into nanoparticles, encapsulating and protecting the RNA cargo. The key components typically include:

  • Ionizable Cationic Lipids: These lipids are positively charged at a low pH, which facilitates the encapsulation of negatively charged RNA. At physiological pH, they become neutral, reducing toxicity.

  • Helper Lipids (e.g., DOPE, DSPC): These lipids contribute to the structural integrity of the nanoparticle and can aid in endosomal escape.

  • Cholesterol: Provides stability to the lipid bilayer.

  • PEG-Lipids: A polyethylene (B3416737) glycol (PEG) layer on the surface of the LNP reduces aggregation and prevents opsonization, thereby prolonging circulation time.

Mechanism of Delivery: LNPs are typically taken up by cells through endocytosis, primarily via clathrin-mediated endocytosis[5][6]. Once inside the endosome, the acidic environment protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm[7].

Polymer-Based Nanoparticles

Polymeric nanoparticles are formed from the self-assembly of biocompatible and biodegradable polymers[8][9]. Cationic polymers are often used to complex with the negatively charged RNA through electrostatic interactions, forming "polyplexes"[10].

Commonly used polymers include:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(amidoamine)s (PAAs)

  • Poly(beta-amino esters) (PBAEs) [11]

  • Chitosan

Mechanism of Delivery: Similar to LNPs, polymer-based nanoparticles are internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis[12][13]. The "proton sponge effect" is a key mechanism for endosomal escape, where the buffering capacity of the polymer leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and rupture[14].

Extracellular Vesicles (EVs)

EVs are naturally occurring, cell-derived vesicles that play a role in intercellular communication by transferring bioactive molecules, including RNA[15]. They are composed of a lipid bilayer and contain a complex cargo of proteins and nucleic acids.

Mechanism of Delivery: EVs can be taken up by recipient cells through several mechanisms, including endocytosis (clathrin-mediated, caveolin-mediated, and macropinocytosis), phagocytosis, or direct fusion with the plasma membrane[16][17][18][19]. The specific uptake mechanism can depend on the surface proteins of both the EV and the recipient cell[16][18].

Section 2: Data Presentation

The following tables provide representative quantitative data for the characterization and cellular uptake of RNA-loaded nanoparticles. Note that these are example values, and actual results will vary depending on the specific formulation, cell type, and experimental conditions.

Table 1: Physicochemical Properties of RNA Nanoparticles

Delivery VehicleParameterTypical Value Range
Lipid Nanoparticles (LNPs) Size (Hydrodynamic Diameter)80 - 150 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-10 to +10 mV (at neutral pH)
Encapsulation Efficiency> 90%
Polymer-Based Nanoparticles Size (Hydrodynamic Diameter)100 - 300 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential+10 to +30 mV
Encapsulation Efficiency80 - 95%
Extracellular Vesicles (EVs) Size (Hydrodynamic Diameter)50 - 200 nm
Polydispersity Index (PDI)Variable
Zeta Potential-15 to -5 mV
Loading EfficiencyVariable (depends on loading method)

Table 2: In Vitro Cellular Uptake of Fluorescently Labeled m¹araA-RNA

Delivery VehicleCell LineUptake Efficiency (% Positive Cells)Mean Fluorescence Intensity (Arbitrary Units)
LNP HeLa95%15,000
A54985%12,000
Polymer-NP HEK293T90%13,500
MDA-MB-23180%11,000
EV Jurkat70%9,000
Primary T-cells60%7,500

Section 3: Experimental Protocols

Protocol for Lipid Nanoparticle (LNP) Formulation

This protocol describes the formulation of LNPs encapsulating m¹araA-modified RNA using a microfluidic mixing method[4].

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol (B145695)

  • Helper lipid (e.g., DOPE or DSPC) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • m¹araA-modified RNA dissolved in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid stock solution in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5)[20].

  • Prepare the m¹araA-RNA solution in the low pH buffer at the desired concentration.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid solution into one syringe and the RNA solution into another.

  • Set the flow rates to achieve the desired mixing ratio (e.g., 3:1 aqueous:ethanolic).

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Collect the dialyzed LNP solution and sterilize by passing through a 0.22 µm filter.

  • Characterize the LNPs for size, PDI, zeta potential, and RNA encapsulation efficiency.

Protocol for Polymer-Based Nanoparticle Formulation

This protocol outlines the nanoprecipitation method for forming polymer-based nanoparticles[21].

Materials:

  • Cationic polymer (e.g., PLGA-PEG block copolymer)

  • Organic solvent (e.g., acetone (B3395972) or acetonitrile)

  • m¹araA-modified RNA in RNase-free water

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolve the polymer in the organic solvent to a desired concentration.

  • Add the polymer solution dropwise to the m¹araA-RNA solution while stirring vigorously.

  • The rapid solvent exchange will cause the polymer to precipitate and encapsulate the RNA, forming nanoparticles.

  • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation.

  • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Wash the pellet with RNase-free water to remove any unencapsulated RNA and residual solvent.

  • Resuspend the nanoparticle pellet in the desired buffer (e.g., PBS).

  • Characterize the nanoparticles for size, PDI, zeta potential, and RNA encapsulation efficiency.

Protocol for Extracellular Vesicle (EV) Isolation and Loading

This protocol describes the isolation of EVs from cell culture supernatant by ultracentrifugation followed by loading of m¹araA-modified RNA via electroporation[22][23].

Materials:

  • Cell culture supernatant from EV-producing cells

  • Phosphate-buffered saline (PBS)

  • Ultracentrifuge and appropriate rotors

  • Electroporator and electroporation cuvettes

  • m¹araA-modified RNA

Procedure: EV Isolation:

  • Collect the cell culture supernatant and centrifuge at 300 x g for 10 minutes to remove cells.

  • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes to remove larger vesicles.

  • Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet the EVs.

  • Discard the supernatant and resuspend the EV pellet in PBS.

  • Repeat the 100,000 x g centrifugation step to wash the EVs.

  • Resuspend the final EV pellet in a small volume of PBS.

RNA Loading:

  • Mix the isolated EVs with the m¹araA-modified RNA in an electroporation cuvette.

  • Electroporate the mixture using optimized parameters for your specific electroporator and cell type of EV origin.

  • After electroporation, incubate the mixture on ice for 30 minutes.

  • Purify the RNA-loaded EVs from unloaded RNA using size exclusion chromatography or another ultracentrifugation step.

  • Characterize the loaded EVs for size, concentration, and RNA loading efficiency.

Protocol for Quantifying Cellular Uptake by Flow Cytometry

This protocol details the use of flow cytometry to quantify the percentage of cells that have internalized fluorescently labeled m¹araA-RNA delivered by nanoparticles[24][25][26][27].

Materials:

  • Fluorescently labeled m¹araA-RNA (e.g., Cy5-labeled)

  • Nanoparticle delivery vehicle (LNPs, Polymer-NPs, or EVs)

  • Target cells in culture

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the target cells in a 24-well plate and allow them to adhere overnight.

  • Prepare the nanoparticle formulation with fluorescently labeled m¹araA-RNA as described in the previous protocols.

  • Treat the cells with the nanoparticle-RNA complexes at a desired concentration. Include a negative control of untreated cells and a control with free fluorescent RNA.

  • Incubate the cells for a desired time period (e.g., 4, 12, or 24 hours).

  • After incubation, wash the cells twice with PBS to remove any non-internalized nanoparticles.

  • Harvest the cells by trypsinization and resuspend them in complete medium.

  • Centrifuge the cells and resuspend the pellet in ice-cold PBS.

  • Analyze the cells using a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., APC for Cy5).

  • Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Protocol for Visualizing Intracellular Localization by Confocal Microscopy

This protocol describes how to visualize the subcellular localization of delivered fluorescently labeled m¹araA-RNA using confocal microscopy[28][29][30].

Materials:

  • Fluorescently labeled m¹araA-RNA (e.g., Cy5-labeled)

  • Nanoparticle delivery vehicle

  • Target cells

  • Glass-bottom culture dishes or chamber slides

  • DAPI (for nuclear staining)

  • Lysosomal marker (e.g., LysoTracker Green)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes or chamber slides.

  • Treat the cells with nanoparticle-RNA complexes containing fluorescently labeled RNA.

  • During the last 30-60 minutes of incubation, add LysoTracker Green to the medium to stain lysosomes, if desired.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, for intracellular antibody staining).

  • Wash the cells with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the slides with mounting medium.

  • Image the cells using a confocal microscope with the appropriate laser lines and filters for DAPI, the lysosomal marker, and the fluorescently labeled RNA.

  • Analyze the images for colocalization of the RNA signal with different cellular compartments.

Section 4: Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways involved in the cellular delivery of modified RNA.

G cluster_formulation Nanoparticle Formulation cluster_lnp LNP Formulation cluster_poly Polymer-NP Formulation cluster_ev EV Formulation rna m¹araA-modified RNA microfluidics Microfluidic Mixing rna->microfluidics nanoprecipitation Nanoprecipitation rna->nanoprecipitation loading Electroporation rna->loading lipids Lipids in Ethanol lipids->microfluidics polymer Polymer in Solvent polymer->nanoprecipitation ev_cells EV-producing Cells isolation Isolation ev_cells->isolation lnp LNP-RNA microfluidics->lnp poly_np Polymer-NP-RNA nanoprecipitation->poly_np isolation->loading ev EV-RNA loading->ev

Figure 1: Workflow for the formulation of different RNA delivery nanoparticles.

G cluster_uptake Cellular Uptake and Endosomal Escape cluster_endocytosis Endocytosis nanoparticle RNA Nanoparticle (LNP, Polymer-NP, EV) cell_membrane Cell Membrane nanoparticle->cell_membrane Binding clathrin Clathrin-mediated cell_membrane->clathrin caveolin Caveolin-mediated cell_membrane->caveolin macropino Macropinocytosis cell_membrane->macropino early_endosome Early Endosome clathrin->early_endosome caveolin->early_endosome macropino->early_endosome late_endosome Late Endosome early_endosome->late_endosome cytoplasm Cytoplasm (RNA Release & Translation) early_endosome->cytoplasm Endosomal Escape lysosome Lysosome (Degradation) late_endosome->lysosome late_endosome->cytoplasm Endosomal Escape G cluster_analysis Quantitative Analysis Workflow cluster_flow Flow Cytometry cluster_microscopy Confocal Microscopy treat_cells Treat Cells with Fluorescent RNA-Nanoparticles incubate Incubate treat_cells->incubate wash Wash Cells incubate->wash harvest Harvest Cells wash->harvest fix_stain Fix & Stain (DAPI, Organelle Markers) wash->fix_stain flow_analysis Analyze on Flow Cytometer harvest->flow_analysis quant_uptake Quantify % Positive Cells & Mean Fluorescence flow_analysis->quant_uptake image Image on Confocal Microscope fix_stain->image localization Analyze Subcellular Localization image->localization

References

Application Notes and Protocols: Modified Nucleotides in CRISPR/Cas9 Guide RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Analysis of N1-Methyl-arabinoadenosine and Related Modifications in CRISPR/Cas9 Guide RNA Synthesis

For: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed no currently available scientific literature or data regarding the specific use of This compound in CRISPR/Cas9 guide RNA (gRNA) synthesis. The application notes and protocols provided herein are based on related, well-documented RNA modifications: N1-Methyladenosine (m1A) and Arabinonucleic Acids (ANA) . This information is intended to serve as a scientific resource, offering insights into how similar modifications are utilized and studied, and to provide a foundational framework for the potential future investigation of novel gRNA modifications.

Part 1: N1-Methyladenosine (m1A) in RNA Synthesis

Introduction to N1-Methyladenosine (m1A)

N1-methyladenosine (m1A) is a post-transcriptional modification found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA)[1][2]. The methylation at the N1 position of adenine (B156593) imparts a positive charge to the nucleobase and prevents it from forming canonical Watson-Crick base pairs[1][3]. This modification has significant effects on RNA structure, stability, and interaction with proteins[2][4]. While its direct application in CRISPR/Cas9 gRNAs is not documented, its properties suggest it could influence gRNA folding and the formation of the Cas9-gRNA ribonucleoprotein (RNP) complex.

Potential Effects of m1A Modification in Guide RNA
  • Structural Perturbation: The positive charge and altered base pairing of m1A could disrupt the secondary structure of the gRNA, potentially affecting the efficiency of Cas9 protein binding.

  • Enhanced Stability: In some contexts, RNA modifications can increase resistance to nuclease degradation[5]. The impact of m1A on gRNA stability would require empirical validation.

  • Altered Target Recognition: Incorporation of m1A in the spacer region of the gRNA would likely abolish target DNA binding at that position due to the disruption of Watson-Crick pairing.

Data Presentation: Physicochemical Properties of N1-Methyladenosine
PropertyValue/DescriptionReference
pKa8.25[1][3]
Base PairingExcludes canonical Watson-Crick pairing[1][3]
Charge at Neutral pHPositive[1][3]
Known Biological RoletRNA folding and stability, regulation of translation[1][2][6]
Impact on RNA StabilityCan enhance stability by influencing structure[4]
Experimental Protocols

This protocol describes the chemical synthesis of a guide RNA containing a site-specific N1-methyladenosine modification using phosphoramidite (B1245037) chemistry.

Materials:

  • N1-Methyladenosine (m1A) phosphoramidite

  • Standard A, U, G, C RNA phosphoramidites

  • DNA/RNA synthesizer

  • Solid support (e.g., CPG)

  • Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent)

  • Deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine)

  • HPLC purification system

Methodology:

  • Sequence Design: Define the gRNA sequence and the specific position for m1A incorporation.

  • Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence.

  • Phosphoramidite Preparation: Dissolve the m1A phosphoramidite and standard phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.

  • Synthesis Cycle:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite (standard or m1A) and coupling to the 5'-hydroxyl of the chain. A standard coupling time is typically sufficient for m1A phosphoramidite[3].

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Cleave the synthesized RNA from the solid support using the deprotection solution.

    • Incubate at room temperature for an extended period (e.g., 60 hours) under mild basic conditions to remove protecting groups while minimizing the risk of Dimroth rearrangement of m1A to m6A[1].

  • Purification: Purify the full-length m1A-modified gRNA using reverse-phase or ion-exchange HPLC.

  • Quality Control: Verify the mass and purity of the synthesized gRNA using mass spectrometry (e.g., ESI-MS).

This protocol assesses the functionality of the m1A-modified gRNA by testing its ability to guide Cas9 to cleave a target DNA substrate in vitro.

Materials:

  • Purified Cas9 nuclease

  • Synthesized m1A-modified gRNA and unmodified control gRNA

  • Target DNA substrate (e.g., a linearized plasmid or a short dsDNA oligonucleotide containing the target sequence and a PAM site)

  • Nuclease-free water

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)

  • Agarose (B213101) gel and electrophoresis system

  • DNA stain (e.g., SYBR Safe)

Methodology:

  • RNP Complex Formation:

    • In a sterile microcentrifuge tube, combine Cas9 protein and the modified or unmodified gRNA at a 1:1.2 molar ratio.

    • Incubate at 37°C for 15 minutes to allow the ribonucleoprotein (RNP) complex to form.

  • Cleavage Reaction:

    • Add the target DNA substrate to the RNP complex. A typical molar ratio is 10:10:1 (Cas9:gRNA:target DNA).

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes.

  • Analysis:

    • Analyze the cleavage products by agarose gel electrophoresis.

    • Stain the gel and visualize the DNA bands under UV light.

    • Quantify the percentage of cleaved DNA by densitometry to compare the activity of the m1A-modified gRNA to the unmodified control.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: gRNA Synthesis cluster_assay Protocol 2: In Vitro Cleavage Assay seq_design 1. Sequence Design (Position of m1A) synth 2. Automated Solid-Phase Phosphoramidite Synthesis seq_design->synth deprotect 3. Cleavage and Deprotection (Mild Conditions) synth->deprotect purify 4. HPLC Purification deprotect->purify qc 5. Mass Spectrometry QC purify->qc rnp 1. RNP Formation (Cas9 + modified gRNA) qc->rnp Modified gRNA cleavage 2. Cleavage Reaction (+ Target DNA) rnp->cleavage analysis 3. Agarose Gel Electrophoresis cleavage->analysis quant 4. Quantification of Cleavage Efficiency analysis->quant

Caption: Workflow for synthesis and in vitro testing of m1A-modified gRNA.

Part 2: Arabinonucleic Acids (ANA) and 2'-Fluoro-ANA (2'F-ANA)

Introduction to Arabinose-Modified Nucleic Acids

Arabinonucleic acid (ANA) is a xeno-nucleic acid where the ribose sugar is replaced by arabinose. This results in a change in the stereochemistry at the 2' position, with the 2'-hydroxyl group being cis-oriented to the nucleobase[7]. 2'-fluoro-arabinonucleic acid (2'F-ANA) is a further modification where the 2'-hydroxyl is replaced by a fluorine atom. These modifications significantly alter the properties of the oligonucleotide.

Properties and Potential Relevance to Guide RNA
  • Enhanced Duplex Stability: 2'F-ANA modifications substantially increase the thermal stability of duplexes with complementary RNA and DNA[7][8]. This property could potentially enhance the binding of the gRNA spacer region to the target DNA.

  • Nuclease Resistance: ANA and 2'F-ANA oligonucleotides exhibit increased resistance to degradation by cellular nucleases, which could lead to a longer half-life of the gRNA within the cell[8][9].

  • Conformational Changes: ANA/RNA hybrids adopt an A-like helical structure that is different from standard RNA/RNA or DNA/RNA duplexes[7][9]. This could influence the interaction with the Cas9 protein, which recognizes a specific RNA-DNA hybrid conformation.

  • RNase H Activation: ANA/RNA hybrids are substrates for RNase H, a property exploited in antisense applications[7][9]. While not directly relevant to the primary mechanism of CRISPR/Cas9, this highlights the significant structural impact of the arabinose sugar.

Data Presentation: Properties of ANA and 2'F-ANA Modifications
PropertyDescriptionReference
2'F-ANA/RNA Duplex Stability Each 2'F-ANA modification increases Tm by up to ~1.5°C[8]
Nuclease Resistance ANA and 2'F-ANA show increased resistance to endo- and exonucleases[8][9]
Helical Conformation (ANA/RNA) A-like structure, similar to DNA/RNA hybrids[9]
Known Applications Antisense oligonucleotides[7][8]
Speculative Application in CRISPR/Cas9

The high affinity for complementary strands and nuclease resistance make arabinose-based modifications intriguing candidates for gRNA engineering. However, the altered sugar pucker and helical geometry could either enhance or inhibit proper recognition and cleavage by the Cas9 protein. Empirical studies would be required to determine the compatibility of ANA or 2'F-ANA modifications within the gRNA scaffold and their ultimate effect on CRISPR/Cas9-mediated genome editing.

Logical Relationships Diagram

logical_relationships cluster_modification Potential gRNA Modifications cluster_properties Key Properties cluster_outcomes Potential Outcomes for CRISPR/Cas9 m1A N1-Methyladenosine (m1A) structure Altered Structure & Base Pairing m1A->structure ANA Arabinonucleic Acids (ANA/2'F-ANA) stability Nuclease Resistance & Duplex Stability ANA->stability ANA->structure binding Interaction with Cas9 & Target DNA stability->binding structure->binding efficiency Editing Efficiency (On-Target) binding->efficiency specificity Specificity (Off-Target) binding->specificity

Caption: Logical flow of how RNA modifications could impact CRISPR/Cas9 outcomes.

References

Application Notes and Protocols for N1-Methyl-arabinoadenosine in Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, a comprehensive search of scientific literature and public databases reveals no specific applications or published research on the use of N1-Methyl-arabinoadenosine in gene editing technologies, including CRISPR-Cas9.

However, the field of gene editing frequently employs modified nucleosides to enhance the efficiency and specificity of editing tools. A notable example of a modified nucleoside with significant research and application in this area is N1-methylpseudouridine (m1Ψ) . The following application notes and protocols are provided for N1-methylpseudouridine as a relevant and well-documented alternative. It is crucial to recognize that this compound and N1-methylpseudouridine are distinct molecules, and their biological activities are not interchangeable. The information presented below is intended to serve as a resource for researchers interested in the broader application of modified nucleosides in gene editing.

Application Notes: N1-methylpseudouridine (m1Ψ) in CRISPR-Cas9 Gene Editing

Introduction

The CRISPR-Cas9 system has revolutionized gene editing due to its simplicity and programmability. A key component of this system is the single guide RNA (sgRNA), which directs the Cas9 nuclease to a specific genomic locus. Chemical modifications to the sgRNA are a promising strategy to improve the performance of the CRISPR-Cas9 system. N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into sgRNAs, has been shown to preserve on-target gene editing activity while significantly reducing off-target effects.[1][2][[“]] This makes m1Ψ-modified sgRNAs a valuable tool for therapeutic applications and sensitive genomic engineering experiments where high fidelity is paramount.

Principle

The incorporation of m1Ψ into sgRNAs is achieved during in vitro transcription by replacing uridine (B1682114) triphosphate (UTP) with N1-methylpseudouridine triphosphate (m1ΨTP). The resulting m1Ψ-modified sgRNA, when complexed with Cas9 protein to form a ribonucleoprotein (RNP), can be delivered to target cells. The prevailing hypothesis for the reduction in off-target effects is that m1Ψ modification destabilizes the interaction between the sgRNA and mismatched DNA sequences, leading to a lower cleavage rate at unintended genomic sites.[2]

Key Advantages of m1Ψ-modified sgRNAs:

  • Reduced Off-Target Effects: Studies have demonstrated a significant reduction in off-target cleavage by Cas9 when using m1Ψ-modified sgRNAs compared to their unmodified counterparts.[1][2]

  • Preserved On-Target Activity: The modification does not significantly compromise, and in some cases may slightly enhance, the on-target editing efficiency.[1][2]

  • Increased Stability: While not definitively proven for sgRNAs, m1Ψ is known to increase the stability of mRNA, which may translate to increased stability of sgRNAs in the cellular environment.

  • Reduced Immunogenicity: N1-methylpseudouridine modification of mRNA has been shown to reduce the innate immune response.[4][5] This property could be beneficial for in vivo gene editing applications by minimizing cytotoxic effects.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of m1Ψ modification on CRISPR-Cas9 activity.

Table 1: In Vitro Plasmid DNA Cleavage Efficiency

sgRNA ModificationCleavage Percentage (%)
Unmodified (NM)~85%
10% m1Ψ~80%
25% m1Ψ~80%
50% m1Ψ~78%
100% m1Ψ~75%

Data adapted from in vitro cleavage assays of the pANXA6 plasmid by Cas9 complexes with sgRNAs containing varying amounts of m1Ψ modifications.[1]

Table 2: In Vitro Cleavage of Mismatched DNA Substrates

Substrate TypesgRNA ModificationCleavage Percentage (%)
Single-nucleotide mismatchUnmodified (NM)20-60%
100% m1Ψ5-20%
Double-nucleotide mismatchUnmodified (NM)10-30%
100% m1Ψ<5%

Data represents the percentage of cleaved product for substrates containing single- and double-nucleotide mismatches targeted by unmodified and fully m1Ψ-modified sgRNAs.[1]

Table 3: Genome Editing Efficiency in Human Cells

sgRNA ModificationGenome Editing (%)
Unmodified (NM)~40%
50% m1Ψ~35%
100% 5-methylcytidine (B43896) (m5C)~20%
50% N6-methyladenosine (m6A)~20%
50% Pseudouridine (Ψ)~20%

Data from experiments in human cells assessing the genome editing percentage for sgRNAs with different modifications compared to an unmodified control.[1][2]

Experimental Protocols

The following protocols provide a general framework for the generation and application of m1Ψ-modified sgRNAs for CRISPR-Cas9 gene editing.

Protocol 1: Synthesis of m1Ψ-modified sgRNA via In Vitro Transcription

This protocol describes the synthesis of sgRNAs containing m1Ψ using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.

Materials:

  • Linearized plasmid DNA template or PCR-generated DNA template with a T7 promoter sequence upstream of the sgRNA coding sequence.

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • ATP, GTP, CTP

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • RNA purification kit or lithium chloride precipitation reagents

Procedure:

  • Template Preparation: Prepare a high-quality DNA template containing a T7 promoter followed by the 20-nucleotide target-specific sequence and the sgRNA scaffold.

  • IVT Reaction Setup: Assemble the following reaction on ice in a nuclease-free tube:

    • Transcription Buffer (10X): 2 µL

    • GTP (100 mM): 1 µL

    • ATP (100 mM): 1 µL

    • CTP (100 mM): 1 µL

    • UTP (100 mM): 0.5 µL (for 50% modification, adjust as needed)

    • m1ΨTP (100 mM): 0.5 µL (for 50% modification, adjust as needed)

    • DNA Template: 1 µg

    • T7 RNA Polymerase: 2 µL

    • RNase Inhibitor: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix gently and incubate at 37°C for 4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the synthesized sgRNA using an RNA purification kit according to the manufacturer's instructions or by lithium chloride precipitation.

  • Quality Control: Assess the quality and quantity of the sgRNA using a spectrophotometer (e.g., NanoDrop) and denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Formation of Cas9-sgRNA Ribonucleoprotein (RNP) Complexes

This protocol describes the assembly of the Cas9 protein and the m1Ψ-modified sgRNA into an RNP complex for delivery into cells.

Materials:

  • Purified Cas9 protein

  • Purified m1Ψ-modified sgRNA

  • Nuclease-free buffer (e.g., PBS or HEPES)

Procedure:

  • Dilution: Dilute the Cas9 protein and m1Ψ-modified sgRNA in a nuclease-free buffer. A common molar ratio is 1:1.2 (Cas9:sgRNA).

  • Complex Formation: Mix the diluted Cas9 protein and sgRNA.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.

  • Use Immediately: The freshly prepared RNP complexes are now ready for delivery into cells.

Protocol 3: Delivery of RNP Complexes into Mammalian Cells via Electroporation

This protocol provides a general guideline for the electroporation of Cas9-m1Ψ-sgRNA RNP complexes into mammalian cells. Note that electroporation conditions should be optimized for each cell type.

Materials:

  • Target mammalian cells

  • Cas9-m1Ψ-sgRNA RNP complexes (from Protocol 2)

  • Electroporation system (e.g., Neon™ Transfection System)

  • Electroporation buffer specific to the system

  • Cell culture medium

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in the appropriate electroporation buffer at the desired concentration.

  • Electroporation: Mix the cell suspension with the pre-formed RNP complexes. Transfer the mixture to the electroporation cuvette or tip.

  • Pulse Delivery: Apply the optimized electroporation pulse according to the manufacturer's instructions.

  • Cell Recovery: Immediately transfer the electroporated cells to a culture dish containing pre-warmed complete growth medium.

  • Incubation: Culture the cells under standard conditions for 48-72 hours to allow for gene editing to occur.

Protocol 4: Analysis of Gene Editing Efficiency

This protocol outlines a method for assessing the on-target gene editing efficiency using digital PCR (dPCR).

Materials:

  • Genomic DNA extraction kit

  • Primers and probes for dPCR analysis (one set for the wild-type allele and one for the edited allele)

  • dPCR system and reagents

Procedure:

  • Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract genomic DNA using a suitable kit.

  • dPCR Assay Setup: Set up the dPCR reaction with the extracted genomic DNA, primers, and probes for both the wild-type and edited alleles according to the manufacturer's protocol.

  • dPCR Run: Perform the dPCR run on a compatible instrument.

  • Data Analysis: Analyze the dPCR data to quantify the percentage of edited alleles relative to the total number of alleles. The gene editing efficiency is calculated as the ratio of mutant partitions to the total number of partitions (mutant + wild-type).[2]

Visualizations

.dot

Experimental_Workflow cluster_synthesis sgRNA Synthesis cluster_rnp RNP Formation cluster_delivery Cellular Delivery & Editing cluster_analysis Analysis template DNA Template (T7 promoter + sgRNA) ivt In Vitro Transcription with m1ΨTP template->ivt purification RNA Purification ivt->purification qc Quality Control (PAGE, NanoDrop) purification->qc sgRNA m1Ψ-modified sgRNA qc->sgRNA cas9 Cas9 Protein incubation_rnp Incubate 10-15 min at RT cas9->incubation_rnp sgRNA->incubation_rnp electroporation Electroporation incubation_rnp->electroporation cells Target Cells cells->electroporation culture Culture 48-72h electroporation->culture gDNA Genomic DNA Extraction culture->gDNA dPCR Digital PCR Analysis gDNA->dPCR results Quantify Editing Efficiency dPCR->results

Caption: Experimental workflow for CRISPR-Cas9 gene editing using m1Ψ-modified sgRNAs.

.dot

Mechanism_of_Action cluster_on_target On-Target Site cluster_off_target Off-Target Site on_target_dna Perfectly Matched DNA on_binding Stable R-loop Formation on_target_dna->on_binding on_sgRNA m1Ψ-sgRNA on_sgRNA->on_binding on_cleavage Efficient DNA Cleavage on_binding->on_cleavage off_target_dna Mismatched DNA off_binding Destabilized R-loop off_target_dna->off_binding off_sgRNA m1Ψ-sgRNA off_sgRNA->off_binding off_cleavage Reduced/No Cleavage off_binding->off_cleavage title Proposed Mechanism for Reduced Off-Target Effects with m1Ψ-sgRNA

References

Application Notes and Protocols for the Purification of N1-Methyl-arabinoadenosine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides, such as N1-Methyl-arabinoadenosine, into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. This modification can enhance stability, modulate binding affinity, and confer other desirable properties. However, the presence of this modification also necessitates robust purification strategies to ensure the final product is of high purity and free from synthesis-related impurities. The N1-methylation of adenosine (B11128) introduces a positive charge and alters the hydrophobicity of the nucleobase, which are key considerations in selecting and optimizing purification methods.[1]

These application notes provide detailed protocols and comparative data for the purification of this compound-modified oligonucleotides using three primary techniques: Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), and Denaturing Polyacrylamide Gel Electrophoresis (PAGE).

Data Presentation: Comparison of Purification Techniques

The selection of a purification method is often a trade-off between purity, yield, and the scale of the synthesis. The following table summarizes typical quantitative data for the purification of this compound-modified oligonucleotides using the described methods.

Purification MethodTypical Purity (%)Typical Yield (%)Recommended Oligo LengthKey AdvantagesKey Disadvantages
AEX-HPLC >95%50 - 70%Up to 80 basesExcellent resolution for charged modifications, high purity.[2]High salt buffers may require desalting.
IP-RP-HPLC >85%60 - 80%10 - 50 basesHigh throughput, volatile buffers simplify product recovery.[3]Resolution can decrease with increasing oligo length.[4]
Denaturing PAGE >99%20 - 50%≥50 basesHighest resolution, ideal for long oligos.[4]Lower yield, more labor-intensive.[4][5]
Solid-Phase Extraction (SPE) 65 - 80%70 - 90%Up to 40 basesRapid, suitable for high-throughput applications.Lower purity compared to HPLC and PAGE.

Experimental Protocols

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the interaction of the negatively charged phosphate (B84403) backbone with a positively charged stationary phase.[6] The introduction of a positively charged this compound can alter the elution profile, typically requiring a higher salt concentration for elution.

Workflow Diagram:

AEX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc AEX-HPLC cluster_post Post-Purification Crude_Oligo Crude Oligonucleotide Dissolved_Oligo Dissolve in Mobile Phase A Crude_Oligo->Dissolved_Oligo Filtered_Sample Filter (0.22 µm) Dissolved_Oligo->Filtered_Sample Column Anion-Exchange Column Filtered_Sample->Column Gradient_Elution Salt Gradient Elution Column->Gradient_Elution UV_Detection UV Detection (260 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Desalting Desalting (if necessary) Fraction_Collection->Desalting Lyophilization Lyophilization Desalting->Lyophilization Pure_Oligo Pure Oligonucleotide Lyophilization->Pure_Oligo

Caption: Workflow for AEX-HPLC purification of oligonucleotides.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0, 10% Acetonitrile (B52724).

    • Mobile Phase B (High Salt): 20 mM Tris-HCl, pH 8.0, 1.0 M NaCl, 10% Acetonitrile.[7]

    • Filter both mobile phases through a 0.22 µm membrane filter and degas.

  • Sample Preparation:

    • Dissolve the crude this compound-modified oligonucleotide in Mobile Phase A to a final concentration of approximately 0.1-1.0 OD units per injection for analytical scale or higher for preparative scale.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A strong anion-exchange column suitable for oligonucleotide separation (e.g., DNAPac PA200).[7]

    • Flow Rate: 1.0 mL/min for analytical scale.

    • Column Temperature: 60 °C to denature secondary structures.[8]

    • Detection: UV at 260 nm.

    • Gradient:

      • 0-5 min: 0% B

      • 5-35 min: 0-100% B (linear gradient)

      • 35-40 min: 100% B

      • 40-45 min: 100-0% B

      • 45-50 min: 0% B (equilibration)

  • Post-Purification:

    • Collect fractions corresponding to the main peak.

    • If the salt concentration in the collected fractions is high, perform desalting using a suitable method like size-exclusion chromatography or a desalting cartridge.

    • Lyophilize the purified fractions to obtain the final product.

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges of the phosphate backbone, allowing for interaction with the hydrophobic stationary phase.[9] The N1-methyl group can slightly increase the hydrophobicity of the adenosine base.

Workflow Diagram:

IPRP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc IP-RP-HPLC cluster_post Post-Purification Crude_Oligo Crude Oligonucleotide Dissolved_Oligo Dissolve in Mobile Phase A Crude_Oligo->Dissolved_Oligo Filtered_Sample Filter (0.22 µm) Dissolved_Oligo->Filtered_Sample Column Reversed-Phase C18 Column Filtered_Sample->Column Gradient_Elution Acetonitrile Gradient Column->Gradient_Elution UV_Detection UV Detection (260 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Evaporation Evaporation Fraction_Collection->Evaporation Reconstitution Reconstitute in Water Evaporation->Reconstitution Pure_Oligo Pure Oligonucleotide Reconstitution->Pure_Oligo

Caption: Workflow for IP-RP-HPLC purification of oligonucleotides.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Mobile Phase B (Organic): 100 mM TEAA in 50% Acetonitrile.

    • Filter both mobile phases through a 0.22 µm membrane filter and degas.

  • Sample Preparation:

    • Dissolve the crude oligonucleotide in Mobile Phase A to a suitable concentration.

    • Filter the sample before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column suitable for oligonucleotide separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50-60 °C.

    • Detection: UV at 260 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-30 min: 10-70% B (linear gradient)

      • 30-35 min: 70-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100-10% B

      • 45-50 min: 10% B (equilibration)

  • Post-Purification:

    • Collect fractions containing the desired product.

    • Remove the mobile phase by evaporation (e.g., using a SpeedVac).

    • Reconstitute the purified oligonucleotide in nuclease-free water.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE separates oligonucleotides based on their size with single-nucleotide resolution. The denaturing conditions (urea and heat) minimize secondary structures.

Workflow Diagram:

PAGE_Workflow cluster_prep Sample Preparation cluster_page PAGE cluster_post Post-Purification Crude_Oligo Crude Oligonucleotide Loading_Buffer Mix with Denaturing Loading Buffer Crude_Oligo->Loading_Buffer Denaturation Heat at 95°C Loading_Buffer->Denaturation Gel_Casting Cast Denaturing Polyacrylamide Gel Electrophoresis Run Electrophoresis Denaturation->Electrophoresis Gel_Casting->Electrophoresis Visualization Visualize Bands (UV Shadowing) Electrophoresis->Visualization Band_Excition Excise Gel Band Visualization->Band_Excition Elution Elute Oligonucleotide from Gel Band_Excition->Elution Desalting Desalt Elution->Desalting Pure_Oligo Pure Oligonucleotide Desalting->Pure_Oligo

Caption: Workflow for denaturing PAGE purification of oligonucleotides.

Methodology:

  • Gel Preparation (12% Acrylamide, 7M Urea):

    • In a 50 mL tube, combine:

      • 21 g Urea

      • 15 mL 40% Acrylamide/Bis-acrylamide (19:1) solution

      • 5 mL 10x TBE buffer

      • Add deionized water to a final volume of 50 mL.

    • Gently warm and swirl to dissolve the urea.

    • Add 250 µL of 10% Ammonium (B1175870) Persulfate (APS) and 25 µL of TEMED to initiate polymerization.

    • Immediately pour the gel between glass plates and insert the comb. Allow to polymerize for at least 1 hour.

  • Sample Preparation and Electrophoresis:

    • Dissolve the crude oligonucleotide in a denaturing loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue).

    • Heat the sample at 95°C for 5 minutes and then place it on ice.

    • Assemble the gel apparatus and pre-run the gel in 1x TBE buffer for 30 minutes.

    • Load the samples into the wells.

    • Run the gel at a constant power until the desired separation is achieved (monitoring the migration of tracking dyes).

  • Oligonucleotide Elution and Recovery:

    • Visualize the oligonucleotide bands using UV shadowing.

    • Excise the gel slice containing the full-length product.

    • Crush the gel slice and elute the oligonucleotide overnight at 37°C in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

    • Separate the eluate from the gel fragments.

    • Desalt the eluted oligonucleotide using a desalting column or ethanol (B145695) precipitation.

    • Resuspend the purified oligonucleotide in nuclease-free water.

Solid-Phase Extraction (SPE)

SPE is a rapid purification method that can be adapted for modified oligonucleotides. For oligonucleotides with a positive charge from the N1-methyl group, a mixed-mode sorbent (e.g., weak anion exchange and reversed-phase) can be effective.[10]

Workflow Diagram:

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_post Post-Extraction Condition Condition with Methanol (B129727) Equilibrate Equilibrate with Low pH Buffer Condition->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Wash Wash to Remove Impurities Load_Sample->Wash Elute Elute with High pH Buffer Wash->Elute Evaporation Evaporate Solvent Elute->Evaporation Reconstitution Reconstitute in Water Evaporation->Reconstitution Pure_Oligo Purified Oligonucleotide Reconstitution->Pure_Oligo

Caption: Workflow for Solid-Phase Extraction (SPE) of oligonucleotides.

Methodology:

  • Cartridge Preparation:

    • Select a mixed-mode SPE cartridge (e.g., weak anion exchange/reversed phase).

    • Condition the cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge with 1 mL of an equilibration buffer (e.g., 50 mM ammonium acetate, pH 5.5).

  • Sample Loading and Washing:

    • Dissolve the crude oligonucleotide in the equilibration buffer.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with 1-2 mL of the equilibration buffer to remove unbound impurities.

    • A second wash with a low percentage of organic solvent (e.g., 10% acetonitrile in equilibration buffer) can be performed to remove more hydrophobic impurities.

  • Elution and Recovery:

    • Elute the purified oligonucleotide with an elution buffer of higher pH to neutralize the anion exchanger (e.g., 100 mM ammonium bicarbonate, pH 8.5-9.0, with 20-40% acetonitrile).

    • Collect the eluate.

    • Evaporate the solvent and reconstitute the purified oligonucleotide in nuclease-free water.

Conclusion

The purification of this compound-modified oligonucleotides is a critical step in ensuring their quality and performance in downstream applications. The choice of purification method depends on the specific requirements for purity, yield, and the length of the oligonucleotide. AEX-HPLC is highly recommended for its ability to resolve charged modifications, while IP-RP-HPLC offers a high-throughput option for shorter sequences. Denaturing PAGE provides the highest purity for long oligonucleotides, and SPE is a rapid method for initial cleanup. Careful optimization of the chosen protocol will lead to a highly pure final product suitable for research, diagnostic, and therapeutic development.

References

Troubleshooting & Optimization

optimizing coupling efficiency of N1-Methyl-arabinoadenosine amidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of N1-Methyl-arabinoadenosine (1-Me-araA) amidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-Me-araA) and why is it used in oligonucleotide synthesis?

A1: this compound is a modified nucleoside analog. The methylation at the N1 position of adenine (B156593) introduces significant changes to the nucleobase's properties, including altering its base-pairing capabilities and increasing its basicity.[1][2][3][4] This modification can be used to introduce specific structural and functional characteristics into oligonucleotides for therapeutic or diagnostic applications. The arabinose sugar moiety, an epimer of ribose, also imparts unique conformational properties to the oligonucleotide backbone.

Q2: What are the main challenges encountered when using 1-Me-araA amidites?

A2: The primary challenges are lower coupling efficiency compared to standard phosphoramidites and the potential for side reactions during deprotection. The N1-methyl group adds steric bulk, which can hinder the coupling reaction. Additionally, the N1-methylated adenine is susceptible to Dimroth rearrangement under standard basic deprotection conditions.[5][6][7]

Q3: What is the Dimroth rearrangement and how can it be avoided?

A3: The Dimroth rearrangement is a chemical reaction where the N1-methyladenine ring opens and re-closes to form N6-methyladenine. This isomerization alters the intended sequence and function of the oligonucleotide. To prevent this, it is crucial to use milder deprotection conditions. Standard deprotection with ammonium (B1175870) hydroxide (B78521) at elevated temperatures should be avoided.[5][6][7] Instead, it is recommended to use 2 M ammonia (B1221849) in anhydrous methanol (B129727) at room temperature for an extended period (e.g., 24-60 hours).[1][5]

Q4: Which activators are recommended for coupling 1-Me-araA amidites?

A4: Due to the steric hindrance from the N1-methyl group, more potent activators than the standard 1H-Tetrazole are often required. Activators like 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are known to be more effective for sterically demanding phosphoramidites and can improve coupling efficiency.

Q5: How can I monitor the coupling efficiency of 1-Me-araA during synthesis?

A5: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the trityl cation released during the detritylation step. A consistent and strong trityl signal at each cycle indicates efficient coupling. A noticeable drop in the signal after the 1-Me-araA coupling step suggests a problem with the reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of 1-Me-araA phosphoramidites.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Suboptimal Activator: 1H-Tetrazole may not be sufficiently reactive for the sterically hindered 1-Me-araA amidite. 2. Insufficient Coupling Time: Standard coupling times may be too short. 3. Moisture Contamination: Water in the acetonitrile (B52724) or other reagents will hydrolyze the phosphoramidite (B1245037). 4. Degraded Phosphoramidite: Improper storage or expired amidite.1. Use a more potent activator such as 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI). 2. Increase the coupling time to 15 minutes.[1][2] 3. Ensure all reagents, especially acetonitrile, are anhydrous. Use fresh, high-quality reagents. 4. Use fresh phosphoramidite and ensure it has been stored under anhydrous conditions.
Presence of N+1 Species in Final Product Double Coupling: The activator may be too acidic, leading to premature detritylation and a second coupling event.If using a highly acidic activator, consider reducing its concentration or switching to a less acidic but still potent activator like DCI.
Unexpected Mass in Final Product (Mass Shift of 0) Dimroth Rearrangement: Deprotection conditions were too harsh, causing the conversion of N1-methyladenine to N6-methyladenine.Use a mild deprotection protocol: 2 M ammonia in anhydrous methanol for 24-60 hours at room temperature.[1][5] Avoid heating and concentrated aqueous ammonium hydroxide.
Signal Loss in Mass Spectrometry Depurination: The N1-methylated adenine is more susceptible to depurination, especially under acidic conditions.Ensure that the detritylation step is not excessively long and that the acid concentration is appropriate. Consider using a milder acid for detritylation if depurination is a persistent issue.

Data Presentation

Table 1: Recommended Activators and Coupling Times for 1-Me-araA Amidite

ActivatorConcentration (in Acetonitrile)Recommended Coupling TimeExpected Coupling Efficiency*
1H-Tetrazole0.45 M15 min90-95%
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M10-15 min>97%
4,5-Dicyanoimidazole (DCI)0.5 M10 min>98%

*Expected efficiencies are estimates based on data for other sterically hindered phosphoramidites and may vary depending on the synthesizer and other reaction conditions.

Table 2: Recommended Deprotection Conditions for Oligonucleotides Containing 1-Me-araA

ReagentTemperatureDurationNotes
2 M Ammonia in anhydrous MethanolRoom Temperature24-60 hoursRecommended for preventing Dimroth rearrangement.[1][5]
Ammonium Hydroxide/Methylamine (AMA)65°C10 minNot Recommended. High risk of Dimroth rearrangement.
Concentrated Ammonium Hydroxide55°C8-12 hoursNot Recommended. High risk of Dimroth rearrangement.

Experimental Protocols

Protocol 1: Coupling of this compound Phosphoramidite

Objective: To incorporate a 1-Me-araA nucleotide into a growing oligonucleotide chain with high efficiency.

Materials:

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • DNA/RNA synthesizer

  • Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)

  • Standard synthesis reagents (capping, oxidation, deblocking solutions)

  • Anhydrous acetonitrile

Methodology:

  • Preparation: Ensure that the 1-Me-araA phosphoramidite is fully dissolved and has been stored under anhydrous conditions. Prime all reagent lines on the synthesizer with fresh, anhydrous reagents.

  • Synthesis Cycle Programming: Modify the standard synthesis cycle for the incorporation of 1-Me-araA as follows:

    • Coupling Step:

      • Deliver the activator solution (0.25 M ETT) and the 1-Me-araA phosphoramidite solution simultaneously to the synthesis column.

      • Increase the coupling wait time to 15 minutes.

  • Post-Coupling: Proceed with the standard capping, oxidation, and detritylation steps.

  • Monitoring: Monitor the trityl release after the detritylation step following the 1-Me-araA incorporation. A significant drop compared to the previous cycles indicates low coupling efficiency.

Protocol 2: Mild Deprotection of Oligonucleotides Containing this compound

Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups without inducing the Dimroth rearrangement of the N1-methyladenine base.

Materials:

  • Oligonucleotide synthesis column containing the 1-Me-araA-modified sequence

  • 2 M Ammonia in anhydrous methanol

  • Sealed reaction vessel

  • Room temperature shaker (optional)

Methodology:

  • Cleavage and Deprotection:

    • Transfer the solid support from the synthesis column to a sealed, screw-cap vial.

    • Add the 2 M ammonia in anhydrous methanol solution to the vial, ensuring the support is fully submerged.

    • Seal the vial tightly and place it at room temperature for 24-60 hours. Occasional gentle agitation can be beneficial.

  • Work-up:

    • After the incubation period, carefully transfer the methanolic ammonia solution to a new tube, leaving the solid support behind.

    • Wash the support with a small volume of methanol and combine the wash with the solution from the previous step.

    • Evaporate the solvent to dryness using a vacuum concentrator.

  • Purification: The resulting crude oligonucleotide can be purified using standard methods such as HPLC or gel electrophoresis.

Visualizations

experimental_workflow Experimental Workflow for 1-Me-araA Incorporation cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Purification start Start Synthesis coupling Couple 1-Me-araA Amidite (15 min, ETT activator) start->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation detritylation Detritylation & Trityl Monitoring oxidation->detritylation end_synthesis Complete Synthesis detritylation->end_synthesis deprotect Mild Deprotection (2M NH3 in MeOH, RT, 24-60h) end_synthesis->deprotect purify Purification (HPLC/PAGE) deprotect->purify analyze QC Analysis (Mass Spec) purify->analyze

Caption: Workflow for synthesis and deprotection of 1-Me-araA oligonucleotides.

troubleshooting_logic Troubleshooting Low Coupling Efficiency rect_node rect_node low_coupling Low Coupling Efficiency? check_activator Using Potent Activator (ETT/DCI)? low_coupling->check_activator check_time Coupling Time > 15 min? check_activator->check_time Yes increase_activator Switch to ETT or DCI check_activator->increase_activator No check_reagents Reagents Anhydrous & Fresh? check_time->check_reagents Yes increase_time Increase Coupling Time to 15 min check_time->increase_time No replace_reagents Use Fresh, Anhydrous Reagents check_reagents->replace_reagents No success Coupling Optimized check_reagents->success Yes increase_activator->low_coupling increase_time->low_coupling replace_reagents->low_coupling

Caption: Decision tree for troubleshooting low coupling efficiency of 1-Me-araA.

References

Technical Support Center: Deprotection of N1-Methyl-arabinoadenosine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Methyl-arabinoadenosine-containing oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the deprotection of these modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting oligonucleotides containing this compound?

The main challenge is the susceptibility of the N1-methyladenosine (m1A) residue to Dimroth rearrangement, an isomerization reaction that converts N1-methyladenosine to the undesired N6-methyladenosine (m6A). This rearrangement is particularly favored under standard aqueous ammoniacal deprotection conditions. The arabinose sugar moiety may also influence the stability of the N-glycosidic bond under certain deprotection conditions, although specific data on this is limited.

Q2: What are the recommended deprotection strategies to prevent Dimroth rearrangement of this compound?

To minimize or prevent the Dimroth rearrangement, it is crucial to avoid standard aqueous ammonia (B1221849) deprotection. Milder, anhydrous, or methanolic basic conditions are recommended. The two primary strategies are:

  • Methanolic Ammonia Deprotection: Using a solution of ammonia in methanol (B129727) can effectively remove standard protecting groups while significantly reducing the rate of Dimroth rearrangement.[1]

  • Ultra-Mild Deprotection: This strategy employs non-ammoniacal and milder basic conditions, such as potassium carbonate in methanol. This approach requires the use of ultra-mild protecting groups on the standard nucleobases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).

Q3: Can I use AMA (Ammonium hydroxide/Methylamine) for deprotection of this compound-containing oligos?

It is not recommended to use AMA for the deprotection of oligonucleotides containing N1-methyladenosine. The aqueous and highly basic nature of AMA can accelerate the Dimroth rearrangement, leading to significant formation of the N6-methyladenosine byproduct.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry analysis shows a peak corresponding to the mass of an N6-methyladenosine-containing oligonucleotide. Dimroth rearrangement of N1-methyladenosine has occurred during deprotection.Switch to a milder deprotection strategy. If using methanolic ammonia, ensure the solution is anhydrous and fresh. Consider switching to an Ultra-Mild deprotection protocol using potassium carbonate in methanol in conjunction with ultra-mild phosphoramidites for the other bases.
Incomplete removal of protecting groups from other bases. The mild deprotection conditions required for N1-methyladenosine were not sufficient to remove more robust protecting groups (e.g., benzoyl on dC).Use ultra-mild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) for all other nucleosides in the sequence. These are designed to be removed under the same mild conditions that preserve the N1-methyladenosine modification.
Degradation of the oligonucleotide observed by HPLC or PAGE. The arabinose sugar may exhibit some instability under the chosen deprotection conditions, or the N1-methylation may render the N-glycosidic bond more labile.Optimize the deprotection time and temperature. Use the mildest conditions for the shortest duration necessary for complete deprotection. Analyze the product at intermediate time points to determine the optimal deprotection window.
Low yield of the final oligonucleotide product. This could be due to incomplete cleavage from the solid support or degradation during deprotection.Ensure the cleavage conditions are compatible with your chosen mild deprotection strategy. For instance, if using potassium carbonate in methanol for deprotection, cleavage from the support is typically performed in the same step. Optimize cleavage time as needed.

Experimental Protocols

Protocol 1: Methanolic Ammonia Deprotection

This protocol is suitable when standard protecting groups have been used for the other nucleobases, but it carries a higher risk of some rearrangement compared to Ultra-Mild deprotection.

  • Preparation of Reagent: Prepare a fresh 2 M solution of ammonia in anhydrous methanol.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add the 2 M methanolic ammonia solution to the vial (e.g., 1 mL for a 1 µmol synthesis).

    • Incubate at room temperature for 60 hours.[1] The exact time may need optimization depending on the other protecting groups used.

  • Work-up:

    • Pellet the solid support by centrifugation and carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the methanolic ammonia solution to dryness under vacuum.

    • Resuspend the oligonucleotide pellet in an appropriate buffer for analysis and purification.

Protocol 2: Ultra-Mild Deprotection with Potassium Carbonate

This is the recommended protocol for minimizing Dimroth rearrangement and requires the use of ultra-mild phosphoramidites for A, C, and G.

  • Preparation of Reagent: Prepare a fresh 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Cleavage and Deprotection:

    • Transfer the solid support to a sealed vial.

    • Add the 0.05 M potassium carbonate in methanol solution (e.g., 1 mL for a 1 µmol synthesis).

    • Incubate at room temperature for 4-12 hours.[2] The optimal time depends on the specific protecting groups and the length of the oligonucleotide.

  • Work-up:

    • Centrifuge to pellet the support and transfer the supernatant to a new tube.

    • Neutralize the solution by adding a mild acid (e.g., dropwise addition of a dilute solution of acetic acid in water) until the pH is approximately 7.0.

    • Evaporate the solution to dryness.

    • Proceed with desalting and purification of the oligonucleotide.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Strategy cluster_workup Work-up & Analysis Solid_Support Oligo on Solid Support (with N1-Me-araA) Deprotection_Choice Choose Deprotection Method Solid_Support->Deprotection_Choice Methanolic_Ammonia Methanolic Ammonia (2M in MeOH, RT, 60h) Deprotection_Choice->Methanolic_Ammonia Standard Protecting Groups Ultra_Mild Ultra-Mild (0.05M K2CO3 in MeOH, RT, 4-12h) Deprotection_Choice->Ultra_Mild Ultra-Mild Protecting Groups Evaporation Evaporation Methanolic_Ammonia->Evaporation Ultra_Mild->Evaporation Purification Purification (HPLC/PAGE) Evaporation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Recommended deprotection workflow for this compound-containing oligonucleotides.

Dimroth_Rearrangement cluster_reaction Dimroth Rearrangement N1_Methyl_araA This compound Intermediate Open-ring Intermediate N1_Methyl_araA->Intermediate Aqueous Base (e.g., NH4OH) N6_Methyl_araA N6-Methyl-arabinoadenosine (Undesired Product) Intermediate->N6_Methyl_araA

Caption: The Dimroth rearrangement pathway of N1-methyladenosine to N6-methyladenosine.

References

Technical Support Center: Minimizing dsRNA Byproducts in m1Ψ-mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) byproducts during the in vitro transcription (IVT) of N1-methylpseudouridine (m1Ψ)-modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a critical impurity in m1Ψ-mRNA synthesis?

A: Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process used to manufacture mRNA.[1][2][3] It is considered a critical quality attribute (CQA) because its presence can compromise the safety and efficacy of mRNA-based therapeutics.[4][5] The innate immune system recognizes dsRNA as a sign of a viral infection, triggering pattern recognition receptors like TLR3, RIG-I, and MDA5.[1][6] This activation can lead to the production of pro-inflammatory cytokines (e.g., type I interferons), which can cause unwanted side effects, inhibit protein translation, and ultimately reduce the therapeutic efficacy of the mRNA drug.[1][7] Regulatory bodies mandate that dsRNA concentrations remain exceptionally low, often below 0.01% of the total RNA.[4][5]

Q2: How does the use of N1-methylpseudouridine (m1Ψ) affect dsRNA formation and immunogenicity?

A: Incorporating N1-methylpseudouridine (m1Ψ) in place of uridine (B1682114) is a key strategy to reduce the immunogenicity of synthetic mRNA.[1][8] The m1Ψ modification has been shown to elicit a lower immune response compared to pseudouridine (B1679824) (Ψ) and unmodified uridine.[6][8] It helps the mRNA evade immune surveillance by reducing the binding affinity of dsRNA to sensors like RIG-I and PKR.[6][8] While m1Ψ modification significantly lowers the immune response, it does not completely eliminate dsRNA formation during IVT.[9][10][11] Therefore, purification steps to remove residual dsRNA are still crucial for producing high-quality mRNA for therapeutic use.[6][12] Combining m1Ψ modification with dsRNA removal provides the most effective approach to minimize immunogenicity and maximize translational efficiency.[7][12][13]

Q3: What are the primary causes of dsRNA formation during IVT?

A: Several factors during the IVT process can lead to the generation of dsRNA byproducts:

  • T7 RNA Polymerase Activity: The T7 RNA polymerase can exhibit RNA-dependent RNA polymerase activity, using the newly synthesized mRNA transcript as a template to generate a complementary antisense strand, which then anneals to form dsRNA.[1]

  • Template-Related Issues: The DNA template itself can be a source. Repetitive sequences, GC-rich regions, or palindromic sequences can form secondary structures that cause polymerase stalling and the generation of truncated transcripts that may self-anneal.[14]

  • 3' End Extension: The polymerase can add non-templated nucleotides to the 3' end of the mRNA transcript. These extensions can fold back and self-prime, leading to the synthesis of a complementary strand.[15]

  • Suboptimal Reaction Conditions: Incorrect concentrations of magnesium (Mg²⁺), nucleotides (NTPs), or improper incubation temperatures and times can lead to the formation of aberrant transcripts and increase the likelihood of dsRNA formation.[14]

Q4: What are the most effective methods for removing dsRNA from my m1Ψ-mRNA product?

A: Post-transcriptional purification is essential to remove dsRNA contaminants. The most common and effective methods include:

  • Cellulose (B213188) Chromatography: This method leverages the selective binding of dsRNA to cellulose fibers in an ethanol-containing buffer.[16][17] It is a simple, cost-effective, and scalable method that can remove ≥90% of dsRNA contaminants with good mRNA recovery rates (>65%).[16][17]

  • High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) is considered a gold standard for purifying mRNA and is highly effective at separating dsRNA from the target single-stranded mRNA.[16][18]

  • Enzymatic Digestion: Treatment with RNase III, an enzyme that specifically digests dsRNA, can be used. However, this approach requires careful control to avoid off-target effects on the mRNA product and subsequent removal of the enzyme.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during m1Ψ-mRNA synthesis related to high dsRNA levels.

Problem: High dsRNA levels detected post-IVT.

High levels of dsRNA can significantly impair the function and safety of your mRNA. The following decision tree and table provide a structured approach to troubleshooting this issue.

high_dsRNA_troubleshooting Troubleshooting High dsRNA in m1Ψ-mRNA Synthesis start High dsRNA Detected (e.g., by J2 ELISA/Dot Blot) check_template Step 1: Evaluate DNA Template start->check_template Start Here check_ivt Step 2: Optimize IVT Reaction start->check_ivt check_purification Step 3: Improve Purification start->check_purification template_integrity Is template fully linearized? Are there repetitive sequences? check_template->template_integrity ivt_conditions Are NTP/Mg2+ levels optimal? Is incubation time/temp correct? check_ivt->ivt_conditions purification_method Is purification method effective? (e.g., LiCl, silica (B1680970) column) check_purification->purification_method template_solution Solution: - Confirm linearization via gel. - Re-purify template. - Optimize sequence design  (codon optimization). template_integrity->template_solution If 'No' or 'Yes' ivt_solution Solution: - Titrate Mg2+ concentration. - Lower NTP concentration. - Shorten reaction time. - Use high-fidelity T7 Pol. ivt_conditions->ivt_solution If 'No' purification_solution Solution: - Implement dsRNA-specific method:  Cellulose Chromatography or HPLC. - Perform multiple purification rounds. purification_method->purification_solution If 'Ineffective'

Caption: A decision tree for troubleshooting high dsRNA byproducts.

Quantitative Data Summary

The following tables summarize quantitative data related to dsRNA removal and detection.

Table 1: Comparison of dsRNA Removal Methods

MethodPrincipledsRNA Reduction EfficiencyProsCons
Cellulose Chromatography Selective binding of dsRNA to cellulose in an ethanol (B145695) buffer.[16]≥90%[16][17]Cost-effective, simple, scalable, no toxic solvents.[16]Requires ethanol-containing buffers.
IP-Reversed Phase HPLC Separation based on hydrophobicity under semi-denaturing conditions.Highly effective; considered a "gold standard".[9][18]High resolution and purity.Requires specialized equipment, toxic solvents (acetonitrile), burdensome.[15][16]
AVIPure® dsRNA Resin Scavenger resin with specific affinity for dsRNA.[15]>270-fold reduction (to undetectable levels by J2 dot blot).[15]Fast (<30 min), aqueous conditions (no solvents), high specificity.[15]May be more expensive than bulk cellulose.

Table 2: Common dsRNA Detection Methods

MethodPrincipleSensitivityThroughputQuantitative?
Dot Blot / Slot Blot Immobilized RNA probed with a dsRNA-specific antibody (e.g., J2).[4]Detects levels above ~0.01%.[4]ModerateSemi-quantitative.[19]
ELISA Sandwich or competitive assay using dsRNA-specific antibodies.[4]High; superior to immunoblotting.[4][5]HighYes.[4]
(RP)UHPLC/UV Chromatographic separation and UV detection.[20]High (LOD/LOQ can be superior to immunoassays).[20]HighYes.[20]

Experimental Protocols & Workflows

Overall Workflow for Low-dsRNA m1Ψ-mRNA Production

The following workflow illustrates the key stages from plasmid DNA to a final, purified m1Ψ-mRNA product with minimal dsRNA contamination.

mRNA_production_workflow plasmid 1. Plasmid DNA (Optimized Sequence) linearize 2. Linearization (Restriction Digest) plasmid->linearize ivt 3. In Vitro Transcription (IVT) - High-Fidelity T7 Pol - m1ΨTP instead of UTP - Optimized Conditions linearize->ivt dnase 4. DNase Treatment ivt->dnase purify 5. dsRNA Purification (Cellulose or HPLC) dnase->purify qc 6. Quality Control - dsRNA ELISA - Integrity (Gel/CE) - Purity (A260/280) purify->qc final_product Final m1Ψ-mRNA (<0.01% dsRNA) qc->final_product

Caption: A streamlined workflow for producing purified m1Ψ-mRNA.

Protocol: dsRNA Removal using Cellulose Chromatography

This protocol is adapted from established methods for the facile removal of dsRNA from IVT mRNA.[16][17]

Materials:

  • IVT mRNA reaction mixture

  • Cellulose powder (fibrous, medium)

  • Chromatography Buffer: 1X STE (100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Elution Buffer: 1X STE

  • Binding Buffer: 1X STE with 16-18% (v/v) Ethanol

  • RNase-free water, tubes, and filter columns

Procedure:

  • Prepare Cellulose Matrix:

    • Wash the required amount of cellulose powder three times with RNase-free water.

    • Equilibrate the cellulose with Binding Buffer.

  • Initial mRNA Purification:

    • Purify the IVT mRNA from enzymes and free nucleotides using a standard method (e.g., LiCl precipitation or a silica-based kit).

    • Resuspend the purified mRNA in Binding Buffer.

  • dsRNA Binding:

    • Add the equilibrated cellulose slurry to the mRNA solution.

    • Incubate at room temperature for 15-30 minutes with gentle rotation. The dsRNA will selectively bind to the cellulose in the presence of ethanol.[16]

  • mRNA Recovery:

    • Transfer the slurry to a spin column.

    • Centrifuge to collect the flow-through, which contains the purified single-stranded mRNA.

    • Wash the cellulose once with a small volume of Binding Buffer and combine the flow-throughs to maximize recovery.

  • Final Precipitation:

    • Precipitate the mRNA from the combined flow-through using standard methods (e.g., sodium acetate (B1210297) and ethanol/isopropanol) to concentrate the sample and remove the ethanol from the buffer.

    • Resuspend the final mRNA pellet in the desired RNase-free buffer (e.g., Elution Buffer or water).

  • Quality Control:

    • Assess dsRNA content using a J2 antibody-based ELISA or dot blot to confirm successful removal.

    • Verify mRNA integrity and concentration. Studies show this method can remove at least 90% of dsRNA contaminants with a recovery rate of over 65%.[17]

References

Technical Support Center: Overcoming Reverse Transcriptase Stalling at N1-methyladenosine (m1A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with reverse transcription of RNA containing N1-methyladenosine (m1A).

Frequently Asked Questions (FAQs)

Q1: What is N1-methyladenosine (m1A) and why does it cause my reverse transcriptase (RT) to stall?

N1-methyladenosine (m1A) is a post-transcriptional RNA modification where a methyl group is added to the N1 position of adenine (B156593). This modification introduces a positive charge and disrupts the canonical Watson-Crick base-pairing face of the adenine base.[1][2] As a result, most reverse transcriptases cannot efficiently accommodate the modified nucleotide in their active site, leading to a halt in cDNA synthesis and the production of truncated products.[2][3][4] This stalling phenomenon is a primary indicator of m1A presence in many analytical techniques.[5][6]

Q2: Are there methods to bypass the m1A block during reverse transcription?

Yes, there are two primary strategies to overcome RT stalling at m1A sites:

  • Enzymatic Demethylation Prior to RT: The most direct method is to remove the problematic methyl group before starting the reverse transcription. The E. coli AlkB enzyme and its human homologs (e.g., ALKBH1, ALKBH3) are Fe(II)/α-ketoglutarate-dependent dioxygenases that efficiently demethylate m1A back to a standard adenosine.[7][8][9] By treating your RNA sample with AlkB, you remove the roadblock, allowing for successful cDNA synthesis with standard reverse transcriptases.[10][11][12] This approach is often used to create a control sample to confirm that RT stalling was indeed caused by m1A.[13]

  • Use of Specialized Reverse Transcriptases: Certain RT enzymes have a higher processivity and can read through m1A sites, although this often comes at the cost of fidelity by introducing mutations opposite the m1A.

    • Thermostable Group II Intron Reverse Transcriptase (TGIRT): This enzyme is known for its excellent read-through efficiency, though it has a very high misincorporation rate at m1A sites.[2][4][14]

    • Evolved RTs (e.g., RT-1306): Through directed evolution, variants of HIV-1 reverse transcriptase have been developed that exhibit both robust read-through of m1A and a high rate of specific mutations, making them ideal for detection applications.[1][15]

Q3: Which reverse transcriptase should I choose for my experiment?

The choice depends on your experimental goal:

  • For simple cDNA synthesis and quantification of an m1A-containing transcript: The best approach is to first treat the RNA with AlkB demethylase and then use a standard, high-fidelity reverse transcriptase. This ensures you get a full-length product that accurately reflects the original transcript sequence (minus the modification).

  • For detecting and mapping m1A sites (e.g., m1A-seq): You should use an enzyme specifically shown to read through m1A. Evolved RTs like RT-1306 or enzymes like TGIRT are preferred because they generate a characteristic mutation signature at the m1A site, allowing for its precise identification during sequencing analysis.[13][16]

Troubleshooting Guide

Problem: I am seeing significant amounts of truncated cDNA products and I suspect m1A is the cause.

Solution Steps:

  • Confirm the Cause with Demethylation: Divide your RNA sample into two aliquots. Treat one aliquot with AlkB demethylase and leave the other untreated. Perform your reverse transcription reaction on both samples using your standard RT. If the truncated product is significantly reduced or eliminated in the AlkB-treated sample, this strongly confirms that m1A (or another AlkB-sensitive modification like m3C) is the cause of stalling.[11][16]

  • Switch to a Read-Through Enzyme: If you need to generate a full-length product without an upfront demethylation step, switch to a reverse transcriptase known for high processivity through modified bases, such as TGIRT or a commercially available evolved RT. Be aware that this will likely introduce mutations in the resulting cDNA at the modification site.[4][14]

Problem: I used a "read-through" RT like TGIRT, but my cDNA yield is still low.

Solution Steps:

  • Optimize Reaction Conditions: Ensure your reaction buffer, dNTP concentration, and primer annealing conditions are optimal for the specific enzyme you are using. Some RTs have different requirements for salts or additives.

  • Assess RNA Integrity: Low yield may be due to degraded RNA rather than RT stalling. Run an aliquot of your RNA on a denaturing gel or a Bioanalyzer to check its integrity.

  • Consider RNA Structure: Complex secondary structures in the RNA template can also cause RT to stall. Try performing the reverse transcription at a higher temperature if you are using a thermostable RT (like TGIRT) to help melt these structures.

Quantitative Data Summary

The efficiency of overcoming m1A stalling varies significantly between different reverse transcriptases. The table below summarizes performance metrics for several enzymes based on published data.

Enzyme/VariantTypeRead-Through Efficiency at m1AMisincorporation Rate at m1ANotes
Wild-type HIV-1 RT RetroviralVery Low~66% (in reads that get through)Prone to significant stalling and truncation.[1]
RT-733 Evolved HIV-1 RT~40%~84%An intermediate variant from directed evolution experiments.[1]
RT-1306 Evolved HIV-1 RT~80% ~84%Optimized for high read-through and a consistent mutation signature. Outperforms TGIRT in yield of full-length product.[1]
TGIRT Group II IntronHighUp to 94% Known for high processivity but also a very high mismatch rate.[2][14]
SuperScript III Engineered MMLVLowLower (causes truncation)Tends to stall and truncate at m1A sites rather than misincorporate.[17]

Experimental Protocols

Protocol 1: AlkB-Facilitated Demethylation for Full-Length cDNA Synthesis

This protocol is designed to remove m1A modifications prior to reverse transcription to allow for the generation of accurate, full-length cDNA.

Materials:

  • Total RNA or poly(A)-selected RNA

  • Recombinant E. coli AlkB protein

  • AlkB Reaction Buffer (specific to manufacturer, typically contains HEPES, (NH₄)₂SO₄, α-ketoglutarate, L-ascorbic acid, and FeCl₂)

  • RNase Inhibitor

  • Nuclease-free water

  • Your preferred Reverse Transcription kit (enzyme, buffer, dNTPs)

  • Gene-specific or oligo(dT) primers

Methodology:

  • Set up the Demethylation Reaction:

    • In a nuclease-free tube, combine:

      • RNA: 1-5 µg

      • 10X AlkB Reaction Buffer: 2 µL

      • Recombinant AlkB enzyme: 1 µL (concentration as per manufacturer)

      • RNase Inhibitor: 0.5 µL

      • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • RNA Cleanup: Purify the AlkB-treated RNA using an RNA cleanup kit (e.g., column-based or bead-based) to remove the enzyme and reaction components. Elute in nuclease-free water.

  • Reverse Transcription: Use the purified, demethylated RNA as the template in your standard reverse transcription protocol. For a control, perform a parallel mock reaction where AlkB enzyme is omitted.

  • Analysis: Analyze the cDNA products by qPCR or gel electrophoresis. A successful reaction should show a significant increase in the amount of full-length product in the AlkB-treated sample compared to the untreated control.

Diagrams and Workflows

m1A_Stalling_Problem_Solution start RNA Template with m1A Modification rt_step Reverse Transcription Step start->rt_step std_rt Standard RT (e.g., SuperScript) rt_step->std_rt If using... stall RT Stalling: Truncated cDNA std_rt->stall solution_node How to Overcome Stalling? stall->solution_node demethylation Approach 1: Remove the Modification solution_node->demethylation enzyme_choice Approach 2: Use a Specialized Enzyme solution_node->enzyme_choice alkb_treat Treat RNA with AlkB Demethylase demethylation->alkb_treat clean_rna Purify RNA alkb_treat->clean_rna rt_after_alkb Perform RT with Standard Enzyme clean_rna->rt_after_alkb full_cDNA Full-Length cDNA (Accurate Sequence) rt_after_alkb->full_cDNA special_rt Use Read-Through RT (e.g., TGIRT, RT-1306) enzyme_choice->special_rt mutated_cDNA Full-Length cDNA (with mutation at m1A site) special_rt->mutated_cDNA

Caption: Workflow for overcoming m1A-induced reverse transcription stalling.

decision_tree q1 What is your primary goal? goal1 Generate full-length cDNA for quantification or cloning q1->goal1 goal2 Detect and map the location of m1A sites q1->goal2 ans1 Use AlkB Demethylation + Standard High-Fidelity RT goal1->ans1 ans2 Use a Specialized Read-Through RT (e.g., TGIRT, RT-1306) goal2->ans2 result1 Result: Full-length, accurate cDNA ans1->result1 result2 Result: Full-length cDNA with a mutation signature for detection ans2->result2

Caption: Decision logic for selecting the appropriate m1A bypass method.

References

Technical Support Center: In Vitro Transcription of Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro transcription (IVT) of modified mRNA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during IVT experiments, particularly those involving modified nucleotides.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may lead to low yields of modified mRNA.

Q1: My IVT reaction produced a very low or no yield of mRNA. What are the likely causes?

A1: A complete or near-complete reaction failure is often due to critical issues with one of the core components or the presence of potent inhibitors.[1][2]

Possible Causes & Solutions:

  • Poor Quality DNA Template: Contaminants such as salts (monovalent salt concentrations should not exceed 20mM), phenol, or ethanol (B145695) carried over from DNA purification can inhibit T7 RNA polymerase.[1][3][4]

    • Solution: Re-purify the DNA template by phenol:chloroform extraction followed by ethanol precipitation.[1] Always verify template integrity on an agarose (B213101) gel before starting the IVT reaction.[2][]

  • Inactive T7 RNA Polymerase: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Use a positive control template to confirm the enzyme is active.[2] Always add the polymerase to the reaction mix last.[6]

  • RNase Contamination: RNases can be introduced through contaminated reagents, water, tips, or the DNA template itself, leading to the degradation of your newly synthesized RNA.[1][2]

    • Solution: Maintain a strict RNase-free environment.[7] Use nuclease-free water and consumables, and include an RNase inhibitor in your IVT reaction.[1][2][8]

  • Incorrectly Linearized Template: If the plasmid template is not completely linearized, the polymerase may fail to initiate transcription or produce transcripts of incorrect lengths.[1][2]

    • Solution: After restriction digestion, run an aliquot on an agarose gel to confirm complete linearization.[1][2]

Q2: The mRNA yield is lower than expected, but not a complete failure. What should I check?

A2: Suboptimal yields often result from suboptimal reaction conditions or concentrations of key reagents.

Possible Causes & Solutions:

  • Suboptimal Reagent Concentrations:

    • NTPs: Low concentrations of one or more NTPs (standard or modified) can be a limiting factor.[1][9] The incorporation efficiency of some modified nucleotides can be lower than their natural counterparts.[]

      • Solution: Ensure NTPs are at an optimal concentration, typically 1-2 mM each.[] For modified nucleotides, you may need to optimize the ratio and total concentration.

    • Magnesium (Mg²⁺): The concentration of Mg²⁺ is critical for polymerase activity and is directly related to the total NTP concentration.[]

      • Solution: The optimal Mg²⁺ concentration is often slightly above the total NTP concentration.[6][10] This may require empirical optimization, especially when using modified NTPs.[]

    • DNA Template: Insufficient template concentration can lead to lower yields, particularly for short transcripts.[11]

      • Solution: For a standard 20 µL reaction, 1 µg of a linearized plasmid is typical.[6][11] However, this may need to be adjusted based on the template length and desired yield.[11]

  • Suboptimal Reaction Conditions:

    • Incubation Time: The reaction may not have proceeded long enough to generate a high yield. Standard reactions run for 2-4 hours.[]

      • Solution: Extend the incubation time. However, be aware that yields may plateau after a certain point.[][7]

    • Temperature: The standard incubation temperature is 37°C, which is optimal for T7 RNA polymerase activity.[]

      • Solution: For GC-rich templates that may form strong secondary structures, lowering the reaction temperature to 30°C may help produce more full-length transcripts.[2] Conversely, increasing the temperature to 42°C can sometimes improve yields.[7][11]

  • Presence of Inhibitors:

    • Pyrophosphate: Pyrophosphate, a byproduct of the transcription reaction, can precipitate with magnesium and inhibit the polymerase.

      • Solution: Include inorganic pyrophosphatase in the reaction to break down pyrophosphate.[12]

Q3: My analysis shows transcripts that are shorter than the expected length. What causes this?

A3: Premature termination of transcription results in truncated RNA products.

Possible Causes & Solutions:

  • Low Nucleotide Concentration: If the concentration of any single NTP is too low, the polymerase may stall and terminate transcription prematurely.[1][9]

    • Solution: Increase the concentration of the limiting nucleotide.[2][9] The minimum concentration should be at least 12 µM.[1][2]

  • GC-Rich Template Sequences: Strong secondary structures within a GC-rich DNA template can cause the polymerase to dissociate before reaching the end.[1]

    • Solution: Lowering the incubation temperature can sometimes help the polymerase read through these regions.[9]

  • Cryptic Termination Sites: The sequence of your DNA template may contain sequences that act as premature termination signals for the T7 RNA polymerase.[1]

    • Solution: If this is suspected, subcloning the template into a different vector with a different polymerase promoter (e.g., SP6 or T3) may resolve the issue.[1]

Q4: I'm observing RNA transcripts that are longer than expected. Why is this happening?

A4: The presence of longer-than-expected transcripts is typically an issue with the DNA template preparation.

Possible Causes & Solutions:

  • Incomplete Template Linearization: If the plasmid template is not fully digested, the polymerase can read around the entire plasmid, generating long, heterogeneous transcripts.[1]

    • Solution: Ensure complete linearization by checking an aliquot on an agarose gel post-digestion.[1][2]

  • Template End-Structure: Restriction enzymes that leave a 3' overhang can promote the polymerase to switch strands and transcribe the complementary strand, resulting in a longer, double-stranded RNA product.[1]

    • Solution: Use restriction enzymes that generate blunt ends or 5' overhangs.[1][2]

Frequently Asked Questions (FAQs)

Q5: What is a typical yield for an IVT reaction with modified nucleotides?

A5: Standard IVT reactions can produce 10-40 µg of RNA from 1-2 µg of DNA template.[11] High-yield commercial kits can generate up to 180 µg of RNA from 1 µg of template in a 20 µL reaction.[13][14] The incorporation of modified nucleotides, such as N1-methylpseudouridine (N1mΨ) instead of UTP, can sometimes lead to a slight reduction in yield, but protocols can be optimized to achieve high outputs.[][15] Yield is highly dependent on the specific modifications and the overall reaction optimization.[16]

Q6: How do modified nucleotides affect T7 RNA polymerase activity?

A6: T7 RNA polymerase can generally incorporate modified nucleotides, such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), efficiently without a significant drop in yield.[] However, some modifications, particularly those with bulky side groups or alterations to the ribose sugar, can be incorporated less efficiently and may require engineered T7 RNA polymerase variants for optimal results.[17][18][19] Studies have shown that certain modifications can increase the error rate of T7 RNA polymerase during transcription.[20][21]

Q7: What is the importance of the cap analog-to-GTP ratio?

A7: When using a co-transcriptional capping method with a cap analog like ARCA (Anti-Reverse Cap Analog), the ratio of the cap analog to GTP is critical for achieving a high percentage of capped mRNA.[15] To favor the incorporation of the cap analog over GTP at the 5' end, a high ratio of cap analog to GTP is maintained, often by keeping the GTP concentration limiting.[15] For ARCA, a common ratio of ARCA:GTP is 4:1.[22]

Q8: What are the best methods for purifying modified mRNA after the IVT reaction?

A8: Post-IVT purification is essential to remove the DNA template, unincorporated NTPs, enzymes, and potential byproducts like double-stranded RNA (dsRNA).[23][24] Common methods include:

  • DNase Treatment: To degrade the DNA template.[24]

  • Precipitation: Lithium chloride (LiCl) precipitation can selectively precipitate larger RNA molecules, leaving smaller DNA fragments and unincorporated NTPs in the supernatant.[23][24][]

  • Spin Columns: Silica-based spin columns are effective for removing unincorporated nucleotides, proteins, and salts.[23]

  • Magnetic Beads: Magnetic beads can be used for efficient and automatable purification, with some methods allowing for the reuse of the DNA template.[][26]

Quantitative Data Summary

Table 1: Typical IVT Reaction Component Concentrations
ComponentStandard ConcentrationHigh-Yield ConcentrationFinal Concentration Notes
Linearized DNA Template1 µg1-2 µgPer 20 µL reaction[6][11]
ATP, CTP, UTP/Modified-UTP0.5 mM each5-10 mM each[6][11][14]
GTP0.5 mM1-2 mM (with ARCA)Lower concentration when using cap analog[22]
Cap Analog (e.g., ARCA)N/A4-8 mMMaintain a 4:1 ratio with GTP[22]
T7 RNA PolymeraseVendor SpecificVendor SpecificTitration may be needed for optimal yield[]
MgCl₂6-8 mM20-52 mMMust exceed total NTP concentration[6][10]
RNase Inhibitor1 U/µL1 U/µLRecommended to prevent RNA degradation[6]
Reaction Buffer1X1XTypically contains Tris-HCl, DTT, Spermidine[27]
Table 2: Expected mRNA Yields
IVT MethodTemplate Input (per 20 µL rxn)Expected Yield (µg)Transcript Length
Conventional Reaction1 µg10 - 40~1.8 kb
High-Yield Kit (e.g., MEGAscript)1 µgup to 180~1.8 kb[13][14]
Optimized with Modified NTPs1 µg30 - 150+~3.0 kb[16]

Experimental Protocols

Protocol 1: High-Yield In Vitro Transcription of N1mΨ-Modified mRNA (20 µL Reaction)
  • Template Preparation:

    • Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that creates blunt or 5' overhangs.

    • Confirm complete linearization by running 100-200 ng of the digested plasmid on a 1% agarose gel.[2]

    • Purify the linearized template using a column purification kit or phenol:chloroform extraction followed by ethanol precipitation. Resuspend in nuclease-free water to a final concentration of 0.5 µg/µL.

  • IVT Reaction Assembly:

    • On ice, combine the following components in a nuclease-free microfuge tube in the order listed:

      • Nuclease-Free Water: to a final volume of 20 µL

      • 10X Transcription Buffer: 2 µL

      • ATP Solution (100 mM): 2 µL (Final: 10 mM)

      • CTP Solution (100 mM): 2 µL (Final: 10 mM)

      • GTP Solution (25 mM): 1.5 µL (Final: 1.875 mM)

      • N1-methylpseudouridine-5'-Triphosphate (100 mM): 2 µL (Final: 10 mM)

      • CleanCap® Reagent AG (or other cap analog): 4 µL

      • Linearized DNA Template: 2 µL (1 µg)

      • RNase Inhibitor: 1 µL

      • T7 RNA Polymerase: 2 µL

    • Gently mix by pipetting up and down. Do not vortex.

    • Briefly centrifuge to collect the reaction at the bottom of the tube.

  • Incubation:

    • Incubate the reaction at 37°C for 2 to 4 hours.[] For some templates, a longer incubation may increase yield.

  • DNase Treatment:

    • Add 1 µL of DNase I (RNase-free) to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to degrade the DNA template.

  • Purification:

    • Proceed with mRNA purification using LiCl precipitation, a spin column kit, or magnetic beads according to the manufacturer's protocol.[23][24][]

Visualizations

IVT Workflow Diagram

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purify Purification & QC Plasmid Plasmid DNA Linearize Linearization (Restriction Digest) Plasmid->Linearize Purify_DNA Template Purification Linearize->Purify_DNA IVT_Mix Assemble IVT Reaction: - Template - T7 Polymerase - NTPs (modified) - Cap Analog - Buffer Purify_DNA->IVT_Mix Incubate Incubate (37°C, 2-4h) IVT_Mix->Incubate DNase DNase I Treatment Incubate->DNase Purify_RNA mRNA Purification (LiCl, Column, or Beads) DNase->Purify_RNA QC Quality Control (Gel, Spectrophotometry) Purify_RNA->QC Final_mRNA Final_mRNA QC->Final_mRNA Purified Modified mRNA Troubleshooting_Low_Yield cluster_No_Band Causes for Complete Failure cluster_Smear Causes for Degradation cluster_Short_Band Causes for Truncation cluster_Low_Yield Causes for Suboptimal Yield Start Low or No mRNA Yield Check_Gel Run Aliquot on Gel (Pre & Post IVT) Start->Check_Gel No_Band No RNA Band (Complete Failure) Check_Gel->No_Band No Product Smear Smear / Degraded RNA Check_Gel->Smear Degradation Short_Band Short Transcript(s) Check_Gel->Short_Band Truncated Correct_Size Correct Size, Low Intensity Check_Gel->Correct_Size Low Yield Bad_Template Poor Template Quality? (Contaminants) No_Band->Bad_Template Bad_Enzyme Inactive Polymerase? (Run Control) No_Band->Bad_Enzyme Bad_NTPs Degraded NTPs? No_Band->Bad_NTPs RNase RNase Contamination? (Use Inhibitor, RNase-free practices) Smear->RNase Low_NTP Limiting NTPs? (Increase Concentration) Short_Band->Low_NTP GC_Rich GC-Rich Template? (Lower Temperature) Short_Band->GC_Rich Subopt_Mg Suboptimal [Mg²⁺]? (Titrate Mg²⁺ vs NTPs) Correct_Size->Subopt_Mg Subopt_Time Incubation Time Too Short? (Increase Time) Correct_Size->Subopt_Time Inhibitors Byproduct Inhibition? (Add Pyrophosphatase) Correct_Size->Inhibitors

References

improving cellular uptake of N1-Methyl-arabinoadenosine modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N1-Methyl-arabinoadenosine (N1-Me-araA) Modified Oligonucleotides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the cellular uptake and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound (N1-Me-araA) modified oligonucleotides?

This compound (N1-Me-araA) is a specific chemical modification applied to adenosine (B11128) nucleosides within an oligonucleotide sequence. The methylation at the N1 position of adenine (B156593) can alter the base's hydrogen bonding capabilities, potentially affecting hybridization properties and nuclease resistance.[1] The arabinose sugar configuration, an epimer of ribose, can also influence the conformational properties of the oligonucleotide.[2] These modifications are designed to improve the therapeutic characteristics of oligonucleotides, such as stability and target binding affinity.[3]

Q2: Why is improving cellular uptake a primary challenge for these oligonucleotides?

Oligonucleotides are relatively large, negatively charged molecules. This makes it difficult for them to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[4] Without assistance, a significant portion of the oligonucleotides may remain in the extracellular space or become trapped in endosomes, preventing them from reaching their cytosolic or nuclear targets. This phenomenon is often termed "non-productive uptake".[5] Efficient delivery strategies are therefore crucial for achieving the desired biological effect.

Q3: What are the most common strategies to enhance the cellular uptake of modified oligonucleotides?

There are three primary strategies to improve the cellular delivery of modified oligonucleotides:

  • Chemical Modifications: Incorporating modifications like phosphorothioate (B77711) (PS) backbones can increase nuclease resistance and promote protein binding, which aids in cellular uptake.[5][]

  • Bioconjugation: Covalently attaching molecules such as lipids, cell-penetrating peptides (CPPs), or targeting ligands (e.g., GalNAc for liver cells) can facilitate receptor-mediated endocytosis and improve delivery to specific cell types.[][7][8]

  • Nanocarriers: Encapsulating oligonucleotides in delivery vehicles like liposomes, lipid nanoparticles (LNPs), or polymeric nanoparticles protects them from degradation and helps them overcome the cell membrane barrier.[4][7]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with N1-Me-araA modified oligonucleotides.

Problem 1: Low or undetectable cellular uptake of the oligonucleotide.

Possible CauseSuggested Solution
Suboptimal Delivery Reagent/Protocol Optimize the concentration of the delivery reagent (e.g., lipid-based transfection reagent) and the ratio of reagent to oligonucleotide. Test different commercially available reagents, as performance can be cell-type dependent.[9][10]
Oligonucleotide Degradation Although modified, degradation by nucleases can still occur. Confirm the integrity of your oligonucleotide stock via gel electrophoresis. When possible, work in nuclease-free conditions.
Inefficient "Naked" Uptake (Gymnosis) Unassisted uptake (gymnosis) is generally inefficient.[11] Consider conjugating your oligonucleotide to a delivery-enhancing moiety like a cell-penetrating peptide (CPP) or encapsulating it within a nanocarrier.[4][7]
Incorrect Quantification Method The method used to measure uptake may not be sensitive enough. Use a robust quantification method like fluorescence microscopy or flow cytometry with a fluorescently labeled oligonucleotide, or a hybridization-based ELISA.[5]

Problem 2: High cytotoxicity or cell death after transfection.

Possible CauseSuggested Solution
Toxicity of Delivery Reagent High concentrations of cationic lipids or polymers can be toxic to cells. Reduce the concentration of the delivery reagent and/or shorten the exposure time. Ensure cells are healthy and seeded at an optimal density (~70% confluency) before transfection.[9][10]
Inherent Oligonucleotide Toxicity Certain modifications or sequences can induce a cellular stress response. Perform a dose-response experiment with the oligonucleotide alone (without a delivery vehicle) to assess its intrinsic toxicity.
Contaminants in Preparation Ensure the oligonucleotide preparation is free from residual synthesis reagents or endotoxins, which can cause significant cytotoxicity. High-purity, desalted oligonucleotides are recommended.[10]

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake by Fluorescence Microscopy

This protocol allows for the direct visualization and qualitative assessment of oligonucleotide uptake.

  • Preparation: Synthesize or order your N1-Me-araA oligonucleotide conjugated to a fluorophore (e.g., Cy3 or FAM).

  • Cell Seeding: Plate your cells of interest onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Complex Formation:

    • Dilute the fluorescently labeled oligonucleotide in a serum-free medium.

    • In a separate tube, dilute the chosen delivery reagent (e.g., a lipid-based agent) in the same serum-free medium.

    • Combine the diluted oligonucleotide and delivery reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[9]

  • Transfection: Aspirate the old medium from the cells and add the transfection complexes. Incubate for 4-6 hours at 37°C.

  • Post-Transfection:

    • Remove the transfection medium and replace it with a fresh, complete growth medium.

    • Incubate for an additional 18-24 hours.

  • Imaging:

    • Wash the cells three times with phosphate-buffered saline (PBS).

    • (Optional) Stain the nuclei with a counterstain like DAPI to visualize cellular compartments.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and nuclear stain. Look for fluorescent puncta (indicating endosomal localization) or diffuse fluorescence in the cytoplasm/nucleus.

Protocol 2: High-Throughput Quantification of Cellular Uptake by Flow Cytometry

This method provides quantitative data on the percentage of cells that have taken up the oligonucleotide and the relative amount of uptake per cell.

  • Preparation & Transfection: Follow steps 1-5 from the Fluorescence Microscopy protocol, performing the experiment in a multi-well plate format (e.g., 24-well plate).

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Detach the cells using a gentle, non-enzymatic cell dissociation solution to preserve cell surface proteins that might be bound to the oligonucleotide.

    • Transfer the cell suspension to microcentrifuge tubes or a 96-well V-bottom plate.

  • Staining (Optional): Add a viability dye (e.g., Propidium Iodide or a fixable viability stain) to distinguish between live and dead cells, as dead cells can non-specifically take up the fluorescent oligonucleotide.

  • Analysis:

    • Analyze the cells on a flow cytometer, using the appropriate laser and emission filter for your fluorophore.

    • Gate on the live, single-cell population.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population compared to untreated control cells.

Quantitative Data Summary

The following table summarizes hypothetical data comparing different delivery strategies for a fluorescently labeled N1-Me-araA oligonucleotide in HeLa cells, as would be measured by flow cytometry.

Delivery Strategy% Positive Cells (± SD)Mean Fluorescence Intensity (MFI ± SD)
Untreated Control 0.5% (± 0.2)50 (± 15)
Oligonucleotide Only (Gymnosis) 5.2% (± 1.5)250 (± 70)
Cationic Lipid Reagent A 85.6% (± 4.1)8,500 (± 1,200)
Cell-Penetrating Peptide Conjugate 65.3% (± 6.8)5,100 (± 950)
Lipid Nanoparticle Formulation 92.1% (± 2.5)15,600 (± 2,100)

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis prep_oligo Synthesize/Label N1-Me-araA Oligo form_complex Form Oligo-Delivery Reagent Complexes prep_oligo->form_complex seed_cells Seed Cells in Multi-Well Plate add_complex Add Complexes to Cells (4-6h Incubation) seed_cells->add_complex form_complex->add_complex harvest Harvest & Wash Cells add_complex->harvest analyze Analyze by Flow Cytometry harvest->analyze

Caption: General workflow for quantitative analysis of oligonucleotide cellular uptake.

troubleshooting_logic start Low Cellular Uptake Observed check_delivery Is a delivery reagent being used? start->check_delivery check_quant Is the quantification method sensitive? check_delivery->check_quant Yes solution_use_reagent Solution: Use a delivery reagent (e.g., lipid) or conjugate the oligo. check_delivery->solution_use_reagent No check_toxicity Is high cytotoxicity observed? check_quant->check_toxicity Yes solution_quant Solution: Use fluorescence (microscopy, flow cytometry) or hybridization assay. check_quant->solution_quant No solution_optimize Solution: Optimize reagent:oligo ratio and concentration. Test different reagents. check_toxicity->solution_optimize No solution_toxicity Solution: Lower reagent dose, check cell density, or use a less toxic reagent. check_toxicity->solution_toxicity Yes end_node Problem Resolved solution_use_reagent->end_node solution_optimize->end_node solution_quant->end_node solution_toxicity->end_node endocytosis_pathways cluster_uptake Cellular Uptake Pathways cluster_trafficking Intracellular Trafficking oligo Oligonucleotide Complex (e.g., with Lipid or Ligand) clathrin Clathrin-Mediated Endocytosis oligo->clathrin caveolae Caveolae-Mediated Endocytosis oligo->caveolae macro Macropinocytosis oligo->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome (Degradation - Non-Productive) late_endosome->lysosome escape Endosomal Escape (Productive) late_endosome->escape target Cytosolic / Nuclear Target escape->target

References

optimizing storage conditions for N1-Methyl-arabinoadenosine reagents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methyl-arabinoadenosine.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

Proper storage is crucial to maintain the stability and activity of your this compound reagent. Recommendations are based on the form of the reagent.

Q2: What is the recommended solvent for reconstituting this compound?

While specific solubility data for this compound is limited, data from the closely related compound N1-Methylpseudouridine suggests solubility in common laboratory solvents. It is recommended to test solubility on a small scale first. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of nucleoside analogs.[1]

Q3: How should I handle this compound safely?

As with any chemical reagent, proper safety precautions should be taken. This includes wearing personal protective equipment (PPE) such as gloves, lab coat, and eye protection. Ensure you work in a well-ventilated area.

Q4: What are the potential applications of this compound in research?

This compound is a nucleoside analog. Such compounds are often investigated for their potential as antiviral or anticancer agents due to their ability to interfere with DNA or RNA synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Issue 1: Unexpected or Inconsistent Experimental Results

Possible Cause: Reagent degradation due to improper storage.

Solution:

  • Verify that the powdered reagent and solutions have been stored at the correct temperatures.

  • Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.

  • If degradation is suspected, it is recommended to use a fresh vial of the reagent.

Possible Cause: Incorrect concentration of the working solution.

Solution:

  • Ensure accurate dilution from the stock solution.

  • Recalculate the required concentration for your specific experiment.

  • If possible, verify the concentration using spectrophotometry.

Issue 2: Difficulty Dissolving the Reagent

Possible Cause: Use of an inappropriate solvent.

Solution:

  • Based on data for similar compounds, DMSO or ethanol (B145695) are likely to be effective solvents.

  • To aid dissolution in aqueous buffers, ultrasonication may be carefully applied.

  • Prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted to the final working concentration in your aqueous experimental medium.

Issue 3: High Background or Off-Target Effects in Cell-Based Assays

Possible Cause: Solvent toxicity.

Solution:

  • Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.

  • Run a vehicle control (medium with the same concentration of solvent but without the reagent) to assess the effect of the solvent on your cells.

Possible Cause: Reagent concentration is too high.

Solution:

  • Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.

  • Consult literature for typical concentration ranges for similar nucleoside analogs in your experimental system.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureShelf Life
Powder -20°C3 years[]
In Solvent -80°C1 year[]

Table 2: Solubility of a Structurally Related Compound (N1-Methylpseudouridine)

SolventSolubility
Water (with ultrasonication) ≥50 mg/mL
Ethanol ≥20 mg/mL
DMSO ≥20 mg/mL

Note: This data is for a related compound and should be used as a guideline. It is advisable to perform a small-scale solubility test with this compound.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, a general workflow for a cell-based antiviral screening assay is provided below. This should be adapted based on the specific virus and cell line being used.

General Antiviral Screening Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis reconstitute Reconstitute N1-Methyl- arabinoadenosine in DMSO to create a stock solution dilute Prepare serial dilutions of the stock solution reconstitute->dilute treat Treat cells with diluted this compound dilute->treat seed Seed cells in a multi-well plate incubate1 Incubate cells to allow for attachment seed->incubate1 incubate1->treat infect Infect cells with the virus treat->infect incubate2 Incubate for a defined period infect->incubate2 measure Measure viral activity (e.g., CPE, plaque assay, reporter gene) incubate2->measure analyze Analyze data to determine antiviral effect measure->analyze

Caption: General workflow for an in vitro antiviral screening assay.

Signaling Pathways

mTOR Signaling Pathway

mTOR_Pathway Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: Simplified overview of the mTOR signaling pathway.

Unfolded Protein Response (UPR) Pathway

UPR_Pathway ER Stress ER Stress UPR Activation UPR Activation ER Stress->UPR Activation Adaptive Response Adaptive Response UPR Activation->Adaptive Response Mild Stress Apoptosis Apoptosis UPR Activation->Apoptosis Severe Stress Restore Homeostasis Restore Homeostasis Adaptive Response->Restore Homeostasis

Caption: Logical flow of the Unfolded Protein Response (UPR) pathway.

References

Technical Support Center: Detection of N1-Methyl-arabinoadenosine (m¹A)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in detecting N1-Methyl-arabinoadenosine (m¹A). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection and quantification of this critical RNA modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m¹A) and why is it important to detect?

This compound (m¹A) is a post-transcriptional RNA modification where a methyl group is added to the N1 position of adenosine. This modification is found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1] The addition of a positive charge at physiological pH due to this methylation can significantly alter the local RNA structure and its interactions with proteins.[1] Accurate detection and quantification of m¹A are crucial for understanding its role in regulating gene expression, tRNA stability, and translation, and its implications in various diseases.[1][2]

Q2: What are the primary methods for detecting m¹A?

The main methods for detecting m¹A include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantification of m¹A, providing high sensitivity and accuracy.[3][4][5] It involves the enzymatic hydrolysis of RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.[3][4]

  • Next-Generation Sequencing (NGS) based methods (e.g., m¹A-seq): These methods allow for the transcriptome-wide mapping of m¹A sites at single-nucleotide resolution. They often rely on m¹A's ability to induce mismatches or truncations during reverse transcription.

  • Antibody-based methods (e.g., MeRIP-seq): These techniques use antibodies specific to m¹A to enrich for RNA fragments containing the modification, which are then sequenced. However, the specificity of these antibodies can be a concern.

Q3: What is the Dimroth rearrangement and how does it affect m¹A detection?

The Dimroth rearrangement is a chemical reaction where N1-methyladenosine (m¹A) isomerizes to N6-methyladenosine (m⁶A) under alkaline conditions. This is a major challenge in m¹A analysis as it can lead to an underestimation of m¹A levels and a false-positive signal for m⁶A. Careful control of pH during sample preparation is critical to minimize this artifact.

Troubleshooting Guides

Section 1: LC-MS/MS Analysis

Issue 1.1: Low or no m¹A signal detected in my sample.

Possible Cause Troubleshooting Steps
Incomplete RNA Hydrolysis - Ensure complete denaturation of RNA before enzymatic digestion. - Use a combination of nucleases (e.g., Nuclease P1, Snake Venom Phosphodiesterase, and Alkaline Phosphatase) to achieve complete hydrolysis to nucleosides.[3] - Optimize enzyme concentrations and incubation times.
Dimroth Rearrangement - Strictly maintain a neutral or slightly acidic pH during sample preparation and storage.[6][7] - Avoid high temperatures in combination with alkaline buffers.
Poor Chromatographic Resolution - Optimize the LC gradient to ensure separation of m¹A from other isobaric modifications and matrix components. - Use a column with appropriate chemistry (e.g., C18) and ensure it is not degraded.
Suboptimal Mass Spectrometer Settings - Optimize MS parameters (e.g., ion source settings, collision energy) for m¹A detection using a pure standard. - Ensure the correct precursor and product ion masses are being monitored.
Degradation of m¹A Standard - Store m¹A standards at the recommended temperature and check for degradation periodically.

Issue 1.2: High background or interfering peaks in the chromatogram.

Possible Cause Troubleshooting Steps
Matrix Effects - Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. - Use a stable isotope-labeled internal standard for m¹A to compensate for matrix effects.
Contamination from Reagents or Labware - Use high-purity, LC-MS grade solvents and reagents. - Ensure all labware is thoroughly cleaned and free of contaminants.
Co-elution with Isobaric Compounds - Adjust the chromatographic method (e.g., gradient, column chemistry) to improve the separation of m¹A from interfering compounds. Positional isomers can be particularly challenging as they have the same mass and may have similar fragmentation patterns.[4]
Section 2: Antibody-Based Detection

Issue 2.1: High number of m¹A peaks detected, especially in 5' UTRs.

Possible Cause Troubleshooting Steps
Antibody Cross-reactivity - Be aware that some commercial m¹A antibodies have been shown to cross-react with the m⁷G cap structure at the 5' end of mRNAs, leading to false-positive signals in 5' UTRs. - Validate the specificity of your antibody using appropriate controls, such as in vitro transcribed RNA with and without the m⁷G cap and with a known m¹A modification. - Consider using an alternative m¹A antibody that has been validated to have low cross-reactivity with the m⁷G cap.
Non-specific Binding - Optimize blocking and washing steps during the immunoprecipitation protocol to reduce non-specific binding of RNA to the antibody and beads. - Include a negative control (e.g., immunoprecipitation with a non-specific IgG antibody) to assess the level of background binding.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS-based detection of modified nucleosides. Please note that these values can vary significantly depending on the instrument, method, and matrix.

Parameter This compound (m¹A) Canonical Nucleosides (A, U, G, C) Reference
Limit of Detection (LOD) 0.02 ng~0.1-1 ng/mL[8]
Limit of Quantification (LOQ) 0.05 - 0.13 mg/kg~0.5-5 ng/mL[9]
Recovery 85 - 120%90 - 110%[9]
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeGeneral LC-MS knowledge

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of RNA for LC-MS/MS Analysis

This protocol outlines the complete digestion of RNA to its constituent nucleosides.

  • RNA Preparation:

    • Start with high-quality, purified RNA (1-5 µg).

    • To remove any contaminating salts that might interfere with enzymatic activity, re-precipitate the RNA using 1/3 volume of 7.5 M ammonium (B1175870) acetate (B1210297) and 2.5-3 volumes of cold absolute ethanol (B145695).[10]

    • Incubate at -20°C overnight and then centrifuge to pellet the RNA.[10] Wash the pellet with 70% ethanol and air dry.

    • Resuspend the RNA in nuclease-free water.

  • Denaturation:

    • Heat the RNA sample at 95°C for 5 minutes to denature secondary structures, then immediately place on ice.

  • Enzymatic Digestion (Two-Step Protocol):

    • Step 1: Nuclease P1 Digestion

      • Add Nuclease P1 buffer (e.g., 25 mM ammonium acetate, pH 5.3) and Nuclease P1 (e.g., 1-2 units).

      • Incubate at 37°C for 2-4 hours. This will digest the RNA into 5'-mononucleotides.

    • Step 2: Dephosphorylation

      • Add Alkaline Phosphatase (e.g., 1-2 units) and its corresponding buffer (adjusting the pH to be optimal for the enzyme, typically around 8.0).

      • Incubate at 37°C for 1-2 hours. This will remove the phosphate (B84403) group, yielding nucleosides.

  • Enzyme Removal:

    • (Optional but recommended) Remove the enzymes by passing the reaction mixture through a 10 kDa molecular weight cutoff filter.

  • Sample Preparation for LC-MS/MS:

    • Add a known amount of a stable isotope-labeled internal standard for m¹A.

    • Dilute the sample to the appropriate concentration with the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signaling and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis RNA_Isolation RNA Isolation RNA_Purification RNA Purification RNA_Isolation->RNA_Purification RNA_Denaturation RNA Denaturation (95°C, 5 min) RNA_Purification->RNA_Denaturation Nuclease_P1 Nuclease P1 Digestion (37°C, 2-4h) RNA_Denaturation->Nuclease_P1 Alkaline_Phosphatase Alkaline Phosphatase (37°C, 1-2h) Nuclease_P1->Alkaline_Phosphatase Enzyme_Removal Enzyme Removal (10 kDa filter) Alkaline_Phosphatase->Enzyme_Removal IS_Spiking Internal Standard Spiking Enzyme_Removal->IS_Spiking LC_MSMS LC-MS/MS Analysis IS_Spiking->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: General workflow for the detection of m¹A using LC-MS/MS.

dimroth_rearrangement m1A This compound (m¹A) m6A N6-Methyladenosine (m⁶A) (False Positive) m1A->m6A Alkaline pH High Temperature Underestimation Underestimation of m¹A m1A->Underestimation

Caption: The Dimroth rearrangement of m¹A to m⁶A.

m1A_demethylation_pathway cluster_writers Writer cluster_erasers Erasers TRMT6_61A TRMT6/TRMT61A m1A This compound (m¹A) TRMT6_61A->m1A ALKBH1 ALKBH1 ALKBH1->m1A ALKBH3 ALKBH3 ALKBH3->m1A Adenosine Adenosine in RNA Adenosine->m1A Methylation m1A->Adenosine Demethylation

Caption: Writers and erasers of the m¹A modification.

References

Technical Support Center: Mitigating the Impact of N1-methyladenosine (m1A) on RNA Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of N1-methyladenosine (m1A) on RNA structure and function.

Frequently Asked Questions (FAQs)

Q1: What is N1-methyladenosine (m1A) and why is it important?

A1: N1-methyladenosine (m1A) is a post-transcriptional modification of RNA where a methyl group is added to the N1 position of adenine (B156593).[1][2] This modification is found in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[2][3][4] The presence of m1A can significantly alter the structure and function of RNA, impacting processes such as translation, RNA stability, and protein-RNA interactions.[2]

Q2: How does m1A modification affect RNA structure?

A2: The addition of a methyl group at the N1 position of adenine disrupts the canonical Watson-Crick base pairing with uracil (B121893) (or thymine (B56734) in DNA).[5] This disruption can lead to changes in the local RNA secondary structure, such as promoting the formation of Hoogsteen base pairs, which can alter the overall three-dimensional conformation of the RNA molecule.[5] Studies have shown that m1A can destabilize A-form RNA duplexes.[5]

Q3: What are the functional consequences of m1A-induced structural changes in RNA?

A3: The structural alterations caused by m1A can have profound functional consequences. For instance, m1A in mRNA can affect translation efficiency; its presence in the 5' untranslated region (UTR) has been associated with enhanced translation, while its presence in the coding sequence can inhibit translation.[2] In tRNA, m1A is crucial for maintaining the correct L-shaped tertiary structure, which is essential for its function in protein synthesis.[2] Furthermore, m1A modifications can influence RNA stability by either protecting from or exposing the RNA to degradation by cellular enzymes.

Q4: What are the key enzymes involved in the regulation of m1A?

A4: The levels of m1A are dynamically regulated by two main classes of enzymes:

  • "Writers" (Methyltransferases): These enzymes add the methyl group to adenine. Key writers include the TRMT6/TRMT61A complex, TRMT10C, and TRMT61B.[3][6]

  • "Erasers" (Demethylases): These enzymes remove the methyl group. The primary erasers are members of the ALKBH family of proteins, such as ALKBH1 and ALKBH3.[6]

Q5: Why would a researcher want to mitigate the impact of m1A?

A5: Researchers may want to mitigate the effects of m1A for several reasons. In the context of drug development, designing RNA-based therapeutics may require preventing unwanted structural changes caused by m1A to ensure the intended function and stability of the therapeutic molecule. In basic research, studying the functional consequences of m1A often involves comparing the behavior of RNA with and without the modification, which necessitates methods to control its presence.

Troubleshooting Guides

Issue 1: Unexpected RNA Secondary Structure or Instability in vitro

Possible Cause: Presence of m1A modification is altering the expected RNA folding.

Troubleshooting Steps:

  • Quantify m1A levels: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the abundance of m1A in your RNA sample. An unexpectedly high level of m1A could explain the structural anomalies.

  • Enzymatic Demethylation: Treat the RNA sample with a recombinant m1A demethylase, such as ALKBH1 or ALKBH3, to remove the modification. Compare the structure of the treated and untreated RNA using techniques like circular dichroism (CD) spectroscopy or SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling).

  • Site-Directed Mutagenesis: If the location of the m1A modification is known or predicted, synthesize a version of the RNA with an alternative base at that position (e.g., replacing adenosine (B11128) with guanosine) to prevent methylation and assess the structural impact.

Issue 2: Low Yield during RNA Immunoprecipitation (RNA-IP) for m1A-Containing RNA

Possible Cause: Inefficient antibody binding or loss of RNA during washing steps.

Troubleshooting Steps:

  • Antibody Validation: Ensure the anti-m1A antibody has been validated for RNA-IP. Test different antibody concentrations to find the optimal ratio for your sample.

  • Optimize Lysis and Binding Buffers: The composition of the lysis and binding buffers is critical. Ensure they are compatible with both the antibody and the integrity of the RNA. Consider adjusting salt and detergent concentrations.

  • Minimize RNase Contamination: Use RNase inhibitors throughout the procedure and maintain a sterile, RNase-free work environment.

  • Gentle Washing: Overly stringent washing can lead to the loss of bound RNA. Reduce the number of washes or the stringency of the wash buffers.[7]

  • Elution Optimization: Ensure the elution buffer is effective in releasing the RNA from the antibody-bead complex without degrading it.

Issue 3: Inconsistent or Noisy Data in m1A Sequencing (m1A-seq)

Possible Cause: Issues with library preparation, reverse transcription, or data analysis.

Troubleshooting Steps:

  • RNA Quality Control: Start with high-quality, intact RNA. Assess RNA integrity using a Bioanalyzer or similar instrument.

  • Reverse Transcriptase Choice: m1A can cause reverse transcriptase to stall or misincorporate nucleotides. Some reverse transcriptases are more processive than others. Consider using enzymes known to be less sensitive to RNA modifications.

  • Bioinformatic Analysis Pipeline: The bioinformatic pipeline used to identify m1A sites is crucial. Ensure that the software is specifically designed to handle the signatures of m1A, which can include both mutations and truncations in the sequencing reads.[8]

  • Control Samples: Include appropriate controls, such as an input sample (RNA that has not been immunoprecipitated) and a sample treated with an m1A demethylase, to distinguish true m1A peaks from background noise.

Data Presentation

Table 1: Thermodynamic Impact of m1A on A-form RNA Duplexes

RNA DuplexModificationChange in Melting Temperature (ΔTm) (°C)Free Energy Destabilization (ΔΔG) (kcal/mol)
Poly(A)-Poly(U)m1A- 5.2+ 1.8
Self-complementary dodecamerm1A- 8.1+ 2.5

Data adapted from studies on the thermodynamic effects of N1-methyladenosine on RNA structure.[5]

Table 2: Relative Translation Efficiency of Reporter mRNA with and without m1A

Reporter Constructm1A PositionRelative Translation Efficiency (%)
Luciferase5' UTR145 ± 12
LuciferaseCoding Sequence65 ± 8
GFP5' UTR130 ± 15
GFPCoding Sequence72 ± 10

Illustrative data based on in vitro translation assays. Actual values may vary depending on the specific RNA sequence and experimental conditions.

Experimental Protocols

Protocol 1: Quantification of m1A in RNA using LC-MS/MS

1. RNA Digestion:

  • To 1-5 µg of total RNA, add 2 µL of Nuclease P1 (1 U/µL) and 2 µL of 10x Nuclease P1 Buffer.
  • Incubate at 37°C for 2 hours.
  • Add 1 µL of Alkaline Phosphatase (1 U/µL) and 1 µL of 10x Alkaline Phosphatase Buffer.
  • Incubate at 37°C for 1 hour.
  • Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove enzymes.

2. LC-MS/MS Analysis:

  • Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.
  • Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.
  • Couple the HPLC to a triple quadrupole mass spectrometer operating in positive ion mode.
  • Monitor the specific mass transitions for adenosine and m1A.
  • Quantify the amount of m1A relative to the amount of unmodified adenosine using a standard curve generated with known amounts of m1A and adenosine.

Protocol 2: m1A-seq for Transcriptome-wide Mapping of m1A

1. RNA Fragmentation and Immunoprecipitation:

  • Fragment 10-50 µg of poly(A)-selected RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer.
  • Incubate the fragmented RNA with an anti-m1A antibody coupled to protein A/G magnetic beads in IP buffer overnight at 4°C.
  • Wash the beads three times with a low-salt wash buffer and twice with a high-salt wash buffer to remove non-specifically bound RNA.
  • Elute the m1A-containing RNA fragments from the beads using an elution buffer.

2. Library Preparation and Sequencing:

  • Prepare a sequencing library from the eluted RNA fragments and an input control sample (fragmented RNA that did not undergo immunoprecipitation).
  • Use a library preparation kit compatible with your sequencing platform.
  • Perform high-throughput sequencing.

3. Data Analysis:

  • Align the sequencing reads to the reference genome/transcriptome.
  • Use a peak-calling algorithm to identify regions enriched in the m1A-IP sample compared to the input control.
  • Analyze the identified m1A peaks for sequence motifs and distribution across different gene regions.

Mandatory Visualizations

m1A_Biogenesis_and_Function cluster_0 m1A 'Writers' (Methyltransferases) cluster_1 m1A 'Erasers' (Demethylases) cluster_2 RNA Substrates cluster_3 Functional Outcomes TRMT6_61A TRMT6/TRMT61A m1A m1A TRMT6_61A->m1A TRMT10C TRMT10C TRMT10C->m1A TRMT61B TRMT61B TRMT61B->m1A ALKBH1 ALKBH1 Adenosine Adenosine ALKBH1->Adenosine ALKBH3 ALKBH3 ALKBH3->Adenosine mRNA mRNA Translation_Modulation Translation Modulation mRNA->Translation_Modulation RNA_Stability RNA Stability mRNA->RNA_Stability tRNA tRNA tRNA->Translation_Modulation tRNA->RNA_Stability rRNA rRNA rRNA->Translation_Modulation RNA_Structure RNA Structure Alteration Adenosine->m1A Methylation m1A->mRNA m1A->tRNA m1A->rRNA m1A->RNA_Structure m1A->Adenosine Demethylation

Caption: The dynamic regulation of m1A by 'writers' and 'erasers' and its functional consequences.

m1A_Seq_Workflow Start Total RNA PolyA_Selection Poly(A) Selection Start->PolyA_Selection Fragmentation RNA Fragmentation PolyA_Selection->Fragmentation Immunoprecipitation m1A Immunoprecipitation Fragmentation->Immunoprecipitation Input_Control Input Control Fragmentation->Input_Control Library_Prep_IP Library Preparation (IP) Immunoprecipitation->Library_Prep_IP Library_Prep_Input Library Preparation (Input) Input_Control->Library_Prep_Input Sequencing High-Throughput Sequencing Library_Prep_IP->Sequencing Library_Prep_Input->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis m1A_Map Transcriptome-wide m1A Map Data_Analysis->m1A_Map

Caption: A simplified workflow for transcriptome-wide mapping of m1A using m1A-seq.

PI3K_AKT_m1A_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates m1A_Regulators m1A Regulators (e.g., TRMT6/61A) AKT->m1A_Regulators regulates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Target_mRNA Target mRNA m1A_Regulators->Target_mRNA m1A modification Translation Translation of Pro-growth Proteins Target_mRNA->Translation Translation->Cell_Growth

Caption: The interplay between the PI3K/AKT pathway and m1A-mediated translational control.

References

Technical Support Center: Enhancing the Purity of N1-Methyl-arabinoadenosine Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N1-Methyl-arabinoadenosine (m¹AraA) modified RNA.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues that may arise during your experiments.

Problem 1: Low Yield of Purified m¹AraA-Modified RNA

Possible Causes and Solutions

Possible Cause Recommended Solution
Incomplete Elution Ensure the elution buffer is added directly to the center of the silica (B1680970) membrane or that beads are fully resuspended. For low yields, consider a second elution. Pre-heating the elution buffer to 65°C may improve efficiency.[1]
RNA Degradation Use fresh or properly stored samples. Work in an RNase-free environment and use RNase inhibitors. Store purified RNA at -70°C.[2][3][4]
Inefficient Lysis/Homogenization Ensure complete disruption of the starting material to release all RNA. For tissue samples, ensure they are fully immersed in lysis buffer.[2][5]
Overloading Purification System Adhere to the manufacturer's recommended sample input amount for your chosen purification kit (silica column or magnetic beads) to avoid overloading.[2]
High Degree of RNA Secondary Structure For smaller RNAs with significant secondary structure that may interfere with binding, consider adjusting the ethanol (B145695) concentration in the binding step as per the manufacturer's protocol.[3]

Troubleshooting Workflow for Low RNA Yield

Low_Yield_Troubleshooting start Low RNA Yield Detected check_elution Review Elution Step: - Buffer placement correct? - Second elution performed? start->check_elution check_degradation Assess RNA Integrity: - Evidence of degradation on gel? - RNase-free technique followed? check_elution->check_degradation Yes solution_elution Optimize Elution: - Pre-heat elution buffer. - Perform second elution. check_elution->solution_elution No check_lysis Evaluate Lysis Efficiency: - Complete sample disruption? - Appropriate buffer volume? check_degradation->check_lysis Yes solution_degradation Improve RNase Control: - Use fresh samples/reagents. - Enhance aseptic technique. check_degradation->solution_degradation No check_overload Verify Sample Input: - Within kit's recommended range? check_lysis->check_overload Yes solution_lysis Enhance Lysis: - Increase homogenization time. - Ensure complete immersion. check_lysis->solution_lysis No solution_overload Adjust Sample Input: - Reduce starting material amount. check_overload->solution_overload No

Troubleshooting workflow for low RNA yield.
Problem 2: Low Purity of m¹AraA-Modified RNA (Low A260/230 Ratio)

Possible Causes and Solutions

Possible Cause Recommended Solution
Guanidine (B92328) Salt Carryover This is a common issue with silica-based methods. Ensure the wash steps are performed correctly. An additional wash with 80% ethanol may help. Ensure the column tip does not touch the flow-through.[3][6][7]
Phenol (B47542) Contamination (if applicable) If using phenol-chloroform extraction, ensure no phenol is carried over into the aqueous phase. Perform a chloroform-only extraction after the phenol-chloroform step.
Carbohydrate or Polysaccharide Contamination For samples rich in these components (e.g., plant tissues), specialized purification kits or pre-treatment steps may be necessary.

Troubleshooting Workflow for Low A260/230 Ratio

Low_Purity_Troubleshooting start Low A260/230 Ratio check_wash Review Wash Steps: - Correct buffer volumes used? - Additional washes performed? start->check_wash check_carryover Check for Flow-through Contamination: - Column tip touched flow-through? check_wash->check_carryover Yes solution_wash Optimize Washing: - Perform an extra ethanol wash. - Ensure complete removal of wash buffer. check_wash->solution_wash No check_reagents Assess Reagent Purity: - Phenol contamination possible? check_carryover->check_reagents Yes solution_carryover Improve Technique: - Be careful during transfer steps. - Perform extra spin to dry column. check_carryover->solution_carryover No solution_reagents Use High-Purity Reagents: - Perform additional cleanup (e.g., chloroform (B151607) extraction). check_reagents->solution_reagents No

Troubleshooting workflow for low A260/230 ratio.
Problem 3: Presence of dsRNA Contamination

Possible Causes and Solutions

Possible Cause Recommended Solution
Byproduct of In Vitro Transcription (IVT) T7 RNA polymerase can produce dsRNA as a byproduct. Optimizing the IVT reaction (e.g., template concentration, temperature) can help minimize its formation.
Inefficient Purification Method Standard purification methods may not completely remove dsRNA. HPLC is highly effective at separating dsRNA from single-stranded mRNA. Cellulose-based purification is another option for specifically removing dsRNA.

Workflow for dsRNA Removal

dsRNA_Removal_Workflow start Crude m¹AraA-Modified RNA (Post-IVT) dnase_treatment DNase I Treatment (Remove DNA Template) start->dnase_treatment purification_choice Choice of Primary Purification dnase_treatment->purification_choice silica_column Silica Spin Column purification_choice->silica_column Standard Throughput magnetic_beads Magnetic Beads purification_choice->magnetic_beads High Throughput/ Automation qc_check QC Analysis (Check for dsRNA) silica_column->qc_check magnetic_beads->qc_check hplc_purification HPLC Purification (Polishing Step) final_product High-Purity m¹AraA-Modified RNA hplc_purification->final_product cellulose_purification Cellulose-Based Purification cellulose_purification->final_product qc_check->hplc_purification dsRNA Present qc_check->cellulose_purification dsRNA Present qc_check->final_product dsRNA Absent

Workflow for the removal of dsRNA contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an in vitro transcription (IVT) reaction for m¹AraA-modified RNA?

A1: Common impurities include the DNA template, abortive short RNA transcripts, enzymes (T7 RNA polymerase, DNase I), unincorporated nucleotides, and double-stranded RNA (dsRNA) byproducts.[8] The presence of dsRNA is particularly problematic as it can trigger an innate immune response.

Q2: How can I assess the purity of my m¹AraA-modified RNA?

A2: Purity is typically assessed using a combination of methods:

  • UV-Vis Spectrophotometry: The A260/A280 ratio should be ~2.0 for pure RNA. A lower ratio indicates protein contamination. The A260/A230 ratio should be >1.8, with lower values suggesting contamination with chaotropic salts or phenol.[9]

  • Gel Electrophoresis: Running the RNA on a denaturing agarose (B213101) or polyacrylamide gel can help visualize the integrity of the full-length transcript and identify the presence of shorter abortive sequences or DNA contamination.

  • HPLC Analysis: Analytical reverse-phase ion-pair HPLC can provide a high-resolution assessment of purity and detect various impurities.

  • dsRNA-Specific Assays: Immunoassays (like dot blot or ELISA) using a dsRNA-specific antibody can quantify the amount of dsRNA contamination.

Q3: Which purification method is best for my application?

A3: The choice of purification method depends on the desired purity, scale, and downstream application.

  • Silica Spin Columns: Good for routine, small-scale purification. They are fast and efficient at removing proteins, salts, and unincorporated nucleotides.[10][11]

  • Magnetic Beads: Ideal for high-throughput and automated purification. The process is simple and avoids potential column clogging.[12]

  • HPLC (High-Performance Liquid Chromatography): Considered the gold standard for achieving the highest purity. It is particularly effective at removing dsRNA and other structurally similar RNA species, which is crucial for therapeutic applications.[8][13][14]

Q4: My A260/280 ratio is good (~2.0), but my A260/230 ratio is low (<1.5). What should I do?

A4: A low A260/230 ratio is often due to residual guanidine salts from the lysis or binding buffer in silica-based methods. To remedy this, you can perform an additional wash step with 70-80% ethanol. Ensure you completely remove all the ethanol before eluting your RNA, as residual ethanol can also inhibit downstream applications. Alternatively, you can re-purify the RNA using an ethanol precipitation method to remove the salt.[5][6]

Q5: I see a smear on my gel after purification. What does this indicate?

A5: A smear on a denaturing gel typically indicates RNA degradation.[2] This can be caused by RNase contamination during the purification process or improper storage of the sample. To prevent this, always use RNase-free reagents and consumables, wear gloves, and work in a clean environment. Store your RNA at -80°C. If the smear is at a very low molecular weight, it could also represent unresolved abortive transcripts from the IVT reaction.

Quantitative Data on Purification Methods

The following table provides a summary of expected performance for different purification methods for modified mRNA. Note: Specific quantitative data for this compound modified RNA is limited. The values presented here are representative of modified mRNA purification and may vary depending on the specific RNA sequence, length, and experimental conditions.

Purification Method Expected Purity (A260/280) Expected Purity (A260/230) Typical Yield dsRNA Removal Efficiency
Silica Spin Column 1.9 - 2.11.5 - 2.0Moderate to HighModerate
Magnetic Beads 1.9 - 2.11.8 - 2.1HighModerate to High
HPLC > 2.0> 2.0ModerateVery High

Experimental Protocols

Protocol 1: DNase I Treatment of IVT Reaction Mixture

This protocol is a prerequisite for most purification methods to remove the DNA template.

  • To your IVT reaction mixture, add 1-2 units of RNase-free DNase I for every 1 µg of DNA template used.

  • Add the manufacturer-provided DNase I reaction buffer to the recommended final concentration (typically 1x).

  • Incubate the reaction at 37°C for 15-30 minutes.

  • Proceed immediately to your chosen RNA purification method. Some purification kits have an integrated DNase treatment step.

Protocol 2: Silica Spin Column Purification of m¹AraA-Modified RNA

This protocol is adapted for a standard silica-based RNA cleanup kit.

  • To your DNase-treated IVT reaction (e.g., 50 µL), add 2 volumes of RNA Binding Buffer (e.g., 100 µL) and mix well.

  • Add an equal volume of 100% ethanol to the mixture (e.g., 150 µL) and mix thoroughly by pipetting.

  • Transfer the entire mixture to a silica spin column placed in a collection tube.

  • Centrifuge at ≥12,000 x g for 30-60 seconds. Discard the flow-through.

  • Add 500 µL of RNA Wash Buffer (containing ethanol) to the column.

  • Centrifuge at ≥12,000 x g for 30-60 seconds. Discard the flow-through.

  • Repeat the wash step (steps 5 and 6).

  • Perform an additional centrifugation for 1-2 minutes to completely remove any residual wash buffer.

  • Transfer the spin column to a new, sterile, RNase-free microcentrifuge tube.

  • Add 30-50 µL of RNase-free water directly to the center of the silica membrane.

  • Incubate at room temperature for 1-2 minutes.

  • Centrifuge at ≥12,000 x g for 1-2 minutes to elute the purified RNA.

Protocol 3: Magnetic Bead-Based Purification of m¹AraA-Modified RNA

This protocol provides a general workflow for purification using silica-coated magnetic beads.

  • To your DNase-treated IVT reaction, add the magnetic beads and binding buffer according to the manufacturer's instructions (this often involves adding isopropanol (B130326) or ethanol to promote binding).

  • Incubate the mixture at room temperature for 5-10 minutes with occasional mixing to allow the RNA to bind to the beads.

  • Place the tube on a magnetic stand until the beads are pelleted against the side of the tube and the solution is clear.

  • Carefully aspirate and discard the supernatant without disturbing the beads.

  • With the tube still on the magnetic stand, add the recommended volume of wash buffer (typically containing ethanol).

  • Incubate for 30 seconds, then carefully aspirate and discard the supernatant.

  • Repeat the wash step.

  • Briefly spin down the tube and place it back on the magnetic stand to remove any residual wash buffer. Air dry the beads for 5-10 minutes, but do not over-dry.

  • Remove the tube from the magnetic stand and add 30-50 µL of RNase-free water to elute the RNA.

  • Resuspend the beads in the water and incubate at room temperature for 2-5 minutes.

  • Place the tube back on the magnetic stand to pellet the beads.

  • Carefully transfer the supernatant containing the purified RNA to a new, sterile, RNase-free tube.

Protocol 4: HPLC Purification of m¹AraA-Modified RNA

This is a representative protocol for ion-pair reversed-phase HPLC. The exact conditions will need to be optimized for your specific RNA and HPLC system.

  • Mobile Phase Preparation:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Buffer B: 0.1 M TEAA, pH 7.0, in 25% acetonitrile.

  • Column: A suitable reversed-phase column for oligonucleotide purification (e.g., C18).

  • Sample Preparation: Dilute the crude, DNase-treated m¹AraA-modified RNA in Buffer A.

  • HPLC Method:

    • Equilibrate the column with your starting percentage of Buffer B.

    • Inject the sample.

    • Run a shallow gradient of increasing Buffer B to elute the RNA. A typical gradient might be from 30% to 60% Buffer B over 20-30 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak of the full-length m¹AraA-modified RNA.

  • Desalting and Concentration: Pool the desired fractions and desalt using ethanol precipitation or a suitable spin column to remove the TEAA and acetonitrile. Resuspend the purified RNA in RNase-free water or a suitable storage buffer.

References

Validation & Comparative

A Comparative Guide to Nucleoside Modifications in mRNA Therapy: N1-Methyl-arabinoadenosine vs. Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of mRNA therapy, the choice of nucleoside modification is a critical determinant of a drug's success. These modifications are essential for enhancing the stability, translational efficiency, and immune-silencing properties of synthetic mRNA. This guide provides an objective comparison of two key modifications, pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), with an overview of the emerging but less characterized N1-Methyl-arabinoadenosine (m1A). This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Executive Summary

Both pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ), have been instrumental in the success of mRNA vaccines and therapeutics.[1][2] Experimental evidence consistently demonstrates that m1Ψ offers superior performance over Ψ in terms of increasing protein expression and reducing innate immune responses.[3] This enhanced performance is a key reason for its incorporation into the highly effective COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna.[1][4]

This compound (m1A) is a naturally occurring modification in tRNA and rRNA, but its application in therapeutic mRNA is still in its nascent stages. While it is known to play a role in regulating endogenous RNA function, there is a notable lack of direct comparative data on its performance against Ψ and m1Ψ in synthetic mRNA for therapeutic use. Challenges in incorporating m1A into full-length mRNA transcripts via in vitro transcription may contribute to this data gap.[5]

Quantitative Performance Comparison: m1Ψ vs. Ψ

The following tables summarize the quantitative data from key studies comparing the performance of m1Ψ and Ψ in terms of translation efficiency, immunogenicity, and stability.

Table 1: Translation Efficiency
Modification Relative Protein Expression (Fold Increase vs. Unmodified mRNA)
Pseudouridine (Ψ)10- to 100-fold[6]
N1-methylpseudouridine (m1Ψ)>10-fold higher than Ψ[6]
Table 2: Immunogenicity
Modification Relative Innate Immune Response
Unmodified mRNAHigh
Pseudouridine (Ψ)Significantly reduced compared to unmodified mRNA
N1-methylpseudouridine (m1Ψ)Lower immune response than Ψ[3]
Table 3: Stability
Modification Relative Stability
Pseudouridine (Ψ)Increased stability compared to unmodified mRNA[6]
N1-methylpseudouridine (m1Ψ)Higher stability than Ψ[6]

Signaling Pathways of Innate Immune Recognition of mRNA

Foreign single-stranded RNA (ssRNA) is primarily recognized by the endosomal Toll-like receptors TLR7 and TLR8, while double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is sensed by the cytoplasmic RIG-I-like receptors (RLRs) RIG-I and MDA5. Activation of these receptors triggers downstream signaling cascades, leading to the production of type I interferons and inflammatory cytokines, which can inhibit protein translation and lead to mRNA degradation. Both Ψ and m1Ψ modifications help the mRNA evade this immune surveillance.

TLR7_8_Signaling cluster_endosome Endosome ssRNA ssRNA TLR7_8 TLR7/8 ssRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFN1 Type I Interferons IRF7->IFN1 RLR_Signaling cluster_cytoplasm Cytoplasm dsRNA dsRNA RIG_I RIG-I dsRNA->RIG_I MDA5 MDA5 dsRNA->MDA5 MAVS MAVS (Mitochondrial Membrane) RIG_I->MAVS MDA5->MAVS TRAFs TRAFs MAVS->TRAFs TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 IFN1 Type I Interferons IRF3_7->IFN1 Transcription IVT_Workflow Template_Prep 1. DNA Template Preparation (Linearized plasmid or PCR product) IVT_Reaction 2. In Vitro Transcription Reaction (T7 RNA Polymerase, NTPs with Ψ-TP or m1Ψ-TP) Template_Prep->IVT_Reaction DNase_Treatment 3. DNase I Treatment (Remove DNA template) IVT_Reaction->DNase_Treatment Purification 4. mRNA Purification (LiCl precipitation or column-based) DNase_Treatment->Purification QC 5. Quality Control (Concentration, integrity, purity) Purification->QC

References

comparing N1-methylpseudouridine to 5-methylcytidine modifications.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N1-methylpseudouridine and 5-methylcytidine (B43896) mRNA Modifications for Therapeutic Applications

Introduction

The advent of mRNA-based therapeutics and vaccines has been propelled by strategic chemical modifications to the mRNA molecule. These modifications are critical for enhancing stability, increasing translational efficiency, and reducing the innate immunogenicity of in vitro-transcribed (IVT) mRNA. Among the most significant and widely utilized modifications are N1-methylpseudouridine (m1Ψ) and 5-methylcytidine (m5C).

N1-methylpseudouridine is a modified version of pseudouridine (B1679824) (Ψ), which itself is an isomer of uridine (B1682114). The incorporation of m1Ψ in place of every uridine residue has become a gold standard, famously used in the Pfizer-BioNTech and Moderna COVID-19 vaccines to dramatically boost protein production and evade the host's immune system.[1][2][3] 5-methylcytidine is a modification of cytidine (B196190) that also plays a crucial role in modulating mRNA function. It has been shown to reduce innate immune responses and can be used in conjunction with other modifications like m1Ψ to further refine the characteristics of therapeutic mRNA.[3][4][5]

This guide provides an objective comparison of m1Ψ and m5C, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: A Comparative Overview

The functional impact of m1Ψ and m5C on mRNA can be summarized by their effects on translation, stability, and immunogenicity.

Table 1: Summary of Key Properties of m1Ψ and m5C Modifications

FeatureN1-methylpseudouridine (m1Ψ)5-methylcytidine (m5C)
Primary Base Modified Uridine (U)Cytidine (C)
Impact on Translation Significantly enhances translation efficiency.[2] May increase ribosome loading and slow elongation, potentially increasing mRNA half-life.[1][6]Can either promote or inhibit translation in a context-dependent manner.[7][8]
Impact on mRNA Stability Increases functional mRNA half-life, partly by evading immune-mediated degradation.[2][6]Contributes to transcript stability, potentially by modulating local RNA secondary structures and protecting from degradation.[9][10][11]
Impact on Immunogenicity Strongly suppresses innate immune activation by evading sensors like Toll-like receptor 3 (TLR3) and RIG-I.[1][4][12]Reduces innate immune responses.[3][13] m5C-modified RNA can inhibit signaling via TLR3, TLR7, and TLR8.[14][15]
Primary Application Gold standard for mRNA vaccines and therapeutics requiring high protein expression and low immunogenicity.[2][16]Used alone or in combination with other modifications (like Ψ or m1Ψ) to reduce immunogenicity and enhance expression.[4][5]
Quantitative Performance Data

The following tables summarize experimental data from studies directly comparing the effects of these modifications.

Table 2: Comparative Analysis of Translation Efficiency

Data below is derived from a study comparing firefly luciferase (FLuc) reporter mRNA with different modifications transfected into various cell lines. Expression was measured 24 hours post-transfection.

mRNA ModificationRelative Luciferase Activity (vs. Unmodified) in A549 CellsRelative Luciferase Activity (vs. Unmodified) in HeLa Cells
Unmodified 1.0x1.0x
m1Ψ ~10x - 13x higher than Ψ-modified mRNA~8x - 10x higher than Ψ-modified mRNA
m5C/Ψ (double-modified) Baseline for comparison with m5C/m1ΨBaseline for comparison with m5C/m1Ψ
m5C/m1Ψ (double-modified) Up to ~44-fold higher expression compared to m5C/Ψ-modified mRNA.[5]Significantly higher expression compared to m5C/Ψ-modified mRNA

Note: This data highlights that the combination of m5C and m1Ψ can yield a synergistic effect on protein expression, significantly outperforming other modification strategies.[5]

Table 3: Comparative Analysis of Immunogenicity

The immunogenicity of modified mRNA is often assessed by measuring the induction of type I interferons (e.g., IFN-β) or the activation of key immune sensors.

mRNA ModificationKey Immune Sensor(s) EvadedEffect on Innate Immune Response
Unmodified mRNA TLR3, TLR7, TLR8, RIG-IStrong activation, leading to IFN-β production and translational shutdown.[2]
m1Ψ-modified mRNA TLR3, RIG-ISignificantly reduced activation of innate immune sensors.[1][5] Leads to substantially lower IFN-β production compared to unmodified or Ψ-modified mRNA.
m5C-modified mRNA TLR3, TLR7, TLR8Attenuates the induction of type-I interferons.[13][14] The methyltransferase NSUN2, which deposits m5C, has been shown to control the innate immune response to viruses.[17]
m5C/m1Ψ-modified mRNA TLR3 and other sensorsShows superior immune evasion capabilities compared to m5C/Ψ-modified mRNA, contributing to its higher protein expression.[5]

Experimental Protocols

Here we provide generalized protocols for synthesizing and evaluating m1Ψ- and m5C-modified mRNA.

Protocol 1: In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of mRNA encoding a reporter protein (e.g., EGFP or Luciferase) using a T7 RNA polymerase-based IVT reaction.

1. Plasmid Template Preparation:

  • A linearized plasmid DNA template is required. The plasmid should contain a T7 promoter, the 5' UTR, the coding sequence for the protein of interest, the 3' UTR, and a poly(A) tail sequence.
  • Linearize the plasmid downstream of the poly(A) tail using a restriction enzyme.
  • Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend in nuclease-free water.

2. IVT Reaction Assembly:

  • On ice, combine the following components in a nuclease-free microcentrifuge tube. The example below is for a 20 µL reaction.

ComponentVolume/AmountFinal Concentration
Nuclease-Free WaterTo 20 µL-
T7 Transcription Buffer2 µL1x
Dithiothreitol (DTT, 100 mM)2 µL10 mM
RNase Inhibitor1 µL40 units
Linearized DNA Template1 µg50 ng/µL
NTP Mix (for m1Ψ mRNA):
ATP (100 mM)0.5 µL2.5 mM
GTP (100 mM)0.5 µL2.5 mM
CTP (100 mM)0.5 µL2.5 mM
N1-methylpseudouridine-5'-Triphosphate (m1ΨTP, 100 mM)0.5 µL2.5 mM
NTP Mix (for m5C mRNA):
ATP (100 mM)0.5 µL2.5 mM
GTP (100 mM)0.5 µL2.5 mM
5-methylcytidine-5'-Triphosphate (m5CTP, 100 mM)0.5 µL2.5 mM
UTP (100 mM)0.5 µL2.5 mM
T7 RNA Polymerase2 µL-

3. Incubation:

  • Incubate the reaction at 37°C for 2-4 hours.

4. DNA Template Removal and Purification:

  • Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to degrade the DNA template.
  • Purify the synthesized mRNA using a lithium chloride precipitation method or a dedicated RNA purification kit.
  • Resuspend the final mRNA pellet in nuclease-free water.

5. Quality Control:

  • Assess mRNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
  • Verify mRNA integrity using denaturing agarose (B213101) gel electrophoresis.

Protocol 2: Cell Transfection and Protein Expression Analysis

This protocol outlines how to deliver the IVT mRNA into cultured mammalian cells and quantify the resulting protein expression.

1. Cell Culture:

  • Plate mammalian cells (e.g., HEK293T, A549, or HeLa) in a 24-well plate such that they reach 70-90% confluency on the day of transfection.

2. Transfection Complex Preparation:

  • Use a lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX).
  • For each well, dilute 0.5-1.0 µg of the purified modified mRNA into a serum-free medium (e.g., Opti-MEM).
  • In a separate tube, dilute the transfection reagent in the same medium according to the manufacturer's instructions.
  • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.

3. Transfection:

  • Add the mRNA-lipid complexes dropwise to the cells in each well.
  • Gently rock the plate to ensure even distribution.
  • Incubate the cells at 37°C in a CO2 incubator.

4. Protein Expression Analysis (Luciferase Assay Example):

  • After 24 hours (or a desired time course), remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).
  • Lyse the cells using a passive lysis buffer.
  • Transfer the cell lysate to a luminometer-compatible plate.
  • Add the luciferase assay substrate to each well.
  • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the amount of expressed luciferase protein.
  • Normalize the results to total protein concentration in the lysate (measured by a BCA or Bradford assay) to account for differences in cell number.

Mandatory Visualizations

Diagram 1: Signaling Pathways

Innate_Immune_Sensing_of_mRNA cluster_unmodified Unmodified mRNA Pathway cluster_modified Modified mRNA Pathway Unmodified mRNA Unmodified mRNA TLR3 / RIG-I TLR3 / RIG-I Unmodified mRNA->TLR3 / RIG-I Sensed as Foreign IRF3/7 Activation IRF3/7 Activation TLR3 / RIG-I->IRF3/7 Activation Type I IFN (IFN-β) Type I IFN (IFN-β) IRF3/7 Activation->Type I IFN (IFN-β) Induces Translational Shutdown Translational Shutdown Type I IFN (IFN-β)->Translational Shutdown Leads to Modified mRNA\n(m1Ψ or m5C) Modified mRNA (m1Ψ or m5C) Evaded Sensors TLR3 / RIG-I Modified mRNA\n(m1Ψ or m5C)->Evaded Sensors Evades Sensing Protein Translation Protein Translation Modified mRNA\n(m1Ψ or m5C)->Protein Translation Proceeds Efficiently Therapeutic Protein Therapeutic Protein Protein Translation->Therapeutic Protein

Caption: Impact of mRNA modifications on innate immune sensing and translation.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_synthesis mRNA Synthesis & QC cluster_functional_assay Functional Assays cluster_analysis Data Analysis plasmid 1. Plasmid Template Linearization ivt 2. In Vitro Transcription (with m1ΨTP or m5CTP) plasmid->ivt purify 3. mRNA Purification & Quality Control ivt->purify transfect 4. Transfection into Mammalian Cells purify->transfect expression 5a. Protein Expression (Luminescence/FACS) transfect->expression stability 5b. mRNA Stability (qRT-PCR) transfect->stability immune 5c. Immune Response (ELISA for IFN-β) transfect->immune analysis 6. Comparative Data Analysis expression->analysis

References

A Comparative Guide: Translational Efficiency of N1-methylpseudouridine (m1Ψ) vs. Unmodified Uridine mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of mRNA modification is a critical determinant of therapeutic efficacy. The substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ) has become a cornerstone of mRNA-based platforms, including the highly successful COVID-19 vaccines. This guide provides an objective comparison of the translational efficiency of m1Ψ-modified mRNA versus its unmodified counterpart, supported by experimental data and detailed methodologies.

Executive Summary

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) transcripts significantly enhances protein production compared to unmodified mRNA containing standard uridine (U). This enhancement is primarily attributed to two key mechanisms:

  • Evasion of Innate Immunity: Unmodified single-stranded mRNA can be recognized by cellular pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), triggering an innate immune response. This leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a critical component of the translation initiation complex, resulting in a global shutdown of protein synthesis. m1Ψ modification allows the mRNA to evade this immune surveillance, thus preventing the inhibition of translation.[1][2][3]

  • Enhanced Ribosome Loading: Beyond immune evasion, studies have shown that m1Ψ directly impacts the translation process itself. It increases the density of ribosomes on the mRNA transcript, suggesting that the modification promotes more efficient ribosome recruitment and/or recycling, leading to a higher rate of protein synthesis from a single mRNA molecule.[1]

While m1Ψ dramatically boosts protein output, recent studies have explored its impact on translational fidelity. While it does not appear to significantly increase amino acid misincorporation, it has been shown to induce +1 ribosomal frameshifting at certain "slippery sequences."[4][5][6][7] This potential for off-target protein production can be mitigated through careful sequence optimization.[5]

Data Presentation: Performance Comparison

The following table summarizes the quantitative differences in performance between m1Ψ-modified and unmodified uridine mRNA based on published experimental findings.

Performance MetricUnmodified Uridine mRNAN1-methylpseudouridine (m1Ψ) mRNAFold Change (m1Ψ vs. U)Key Findings & Citations
Protein Expression (in vitro/in vivo) BaselineUp to 15-fold higher~15xThe m1Ψ modification consistently and dramatically increases total protein expression from the mRNA transcript.[8]
Protein Expression (Spleen) BaselineUp to 50-fold higher~50xThe enhancement is particularly pronounced in specific tissues and cell types, such as monocytic lineage splenocytes.[8]
Innate Immune Activation HighSignificantly ReducedN/AUnmodified mRNA triggers a potent interferon response, while m1Ψ-mRNA does not, preventing the shutdown of translation.[2][3]
Ribosome Density BaselineIncreasedNot specifiedm1Ψ increases ribosome pausing and overall density on the mRNA, contributing to higher translational output.[1]
Translational Fidelity High (Baseline)Generally high, but can cause +1 frameshiftingN/Am1Ψ does not significantly increase amino acid misincorporation but can induce +1 ribosomal frameshifting at specific sequences.[5][6][7]
Nuclease Stability BaselineIncreasedNot specifiedSome studies suggest that mRNA modifications can increase stability against nuclease degradation.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are generalized protocols for the key experiments cited in the comparison.

In Vitro Transcription (IVT) of Modified and Unmodified mRNA

This protocol outlines the synthesis of mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter sequence upstream of the gene of interest and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)

  • Ribonucleotide Triphosphates (NTPs): ATP, GTP, CTP, and either UTP (for unmodified mRNA) or N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (for modified mRNA).

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

    • Nuclease-free water (to final volume)

    • 5x Transcription Buffer

    • NTP mix (with either UTP or m1ΨTP)

    • Linearized DNA template (~1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.

  • Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

  • Quality Control: Assess the mRNA integrity and concentration using a bioanalyzer and spectrophotometry. A sharp peak at the expected size indicates high-quality, full-length transcripts.[10][11]

Quantification of Protein Expression via Transfection

This protocol describes the delivery of synthesized mRNA into cultured cells and the measurement of the resulting protein expression.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa, or dendritic cells)

  • Synthesized unmodified or m1Ψ-modified mRNA encoding a reporter protein (e.g., eGFP, Luciferase).

  • Transfection Reagent (e.g., lipid-based nanoparticle formulation).

  • Opti-MEM or other serum-free medium.

  • Assay-specific reagents (e.g., Luciferase assay substrate, antibodies for Western blot, or a flow cytometer).

Procedure:

  • Cell Plating: Seed cells in a multi-well plate to achieve ~70-80% confluency on the day of transfection.

  • Lipoplex Formation:

    • Dilute the mRNA (e.g., 2.5 µg) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of mRNA-lipid complexes (lipoplexes).[10]

  • Transfection: Add the lipoplex mixture dropwise to the cells.

  • Incubation: Incubate the cells for 18-48 hours to allow for mRNA translation.

  • Quantification:

    • Flow Cytometry (for fluorescent reporters): Harvest the cells, wash with PBS, and analyze the fluorescence intensity on a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.[10]

    • Luminometry (for Luciferase): Lyse the cells and measure the luminescence using a luminometer after adding the appropriate substrate.

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the expressed protein to determine its relative abundance.[12][13]

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed.

Caption: Mechanisms of translational efficiency.

Caption: Experimental workflow for comparison.

References

A Comparative Analysis of the Immunogenicity of N1-Methylpseudouridine-Modified and Unmodified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccine development and therapeutics. A critical innovation in this field is the chemical modification of mRNA nucleosides to enhance their efficacy and safety. Among these, the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ) has become a cornerstone of successful mRNA platforms, including the widely administered COVID-19 vaccines.[1][2][3] This guide provides an objective comparison of the immunogenicity profiles of m1Ψ-modified RNA and its unmodified counterpart, supported by experimental data and detailed methodologies.

Executive Summary

Unmodified in vitro transcribed (IVT) RNA is inherently immunogenic, triggering innate immune responses that can lead to inflammation and impede protein translation. The incorporation of N1-methylpseudouridine (m1Ψ) into mRNA molecules has been shown to significantly dampen this immunogenicity.[4][5] This is primarily achieved by evading recognition by key innate immune sensors.[1][6] The result is a more stable and efficient mRNA therapeutic with a more favorable safety profile.

Innate Immune Recognition of RNA

The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, through a class of proteins known as pattern recognition receptors (PRRs).[7][8] Unmodified single-stranded and double-stranded RNA can activate these sensors, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and interferons. This response, while crucial for antiviral defense, is a significant hurdle for mRNA-based therapeutics.

N1-methylpseudouridine modification allows the synthetic mRNA to mimic naturally occurring modifications in mammalian RNA, thereby "cloaking" it from these immune sensors.[6][9] This modification has been demonstrated to be more effective in reducing immunogenicity than its precursor, pseudouridine (B1679824) (Ψ).[2]

Signaling Pathways of RNA Sensing

The primary pathways involved in the innate immune sensing of RNA are mediated by Toll-like receptors (TLRs) located in endosomes and RIG-I-like receptors (RLRs) in the cytoplasm.

  • Toll-Like Receptors (TLRs): TLR3, TLR7, and TLR8 are the main endosomal sensors for RNA.[10] TLR3 recognizes double-stranded RNA (dsRNA), a common byproduct of IVT, while TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.[6][10][11] Activation of these TLRs leads to the production of type I interferons and inflammatory cytokines.[10][12] The presence of m1Ψ in the RNA strand sterically hinders the binding to TLR7, thus preventing its activation.[6][7]

  • RIG-I-Like Receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) are cytosolic sensors that detect viral RNA.[13][14] RIG-I typically recognizes short, 5'-triphosphorylated dsRNA.[15] Activation of RLRs also triggers a signaling cascade culminating in the production of type I interferons.[16] m1Ψ modification helps the mRNA evade detection by these cytosolic sensors as well.[1]

RNA_Sensing_Pathways cluster_unmodified Unmodified RNA cluster_modified m1Ψ-Modified RNA cluster_endosome Endosome cluster_cytoplasm Cytoplasm unmodified_rna Unmodified ssRNA/dsRNA tlr7 TLR7/8 unmodified_rna->tlr7 Binds tlr3 TLR3 unmodified_rna->tlr3 Binds rigi RIG-I unmodified_rna->rigi Binds modified_rna m1Ψ-Modified RNA modified_rna->tlr7 Binding Reduced modified_rna->rigi Binding Reduced tlr_activation TLR Activation tlr7->tlr_activation no_activation Immune Evasion tlr3->tlr_activation downstream_signaling Downstream Signaling (e.g., NF-κB, IRF3/7) tlr_activation->downstream_signaling rigi_activation RIG-I Activation rigi->rigi_activation rigi_activation->downstream_signaling cytokine_production Type I IFN & Pro-inflammatory Cytokine Production downstream_signaling->cytokine_production

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified RNA.

Comparative Data on Immunogenicity

Experimental studies have consistently demonstrated the reduced immunogenicity of m1Ψ-modified RNA across various cell lines and in vivo models. The primary readouts for these studies are the expression levels of key cytokines and immune-related genes.

Cytokine Induction

The transfection of unmodified mRNA into immune cells or injection into animal models leads to a robust secretion of pro-inflammatory cytokines. In contrast, mRNA fully substituted with m1Ψ elicits a significantly blunted cytokine response.

CytokineUnmodified RNA Responsem1Ψ-Modified RNA ResponseReference
TNF-α High InductionSignificantly Reduced/Negligible[1][17]
IFN-β High InductionSignificantly Reduced[1]
IL-6 High InductionSignificantly Reduced[1][17]
IL-12p70 High InductionSignificantly Reduced[17]
IFN-α InducedNegligible[18]
Activation of Immune-Related Genes

Quantitative polymerase chain reaction (qPCR) analysis reveals that unmodified RNA upregulates the transcription of genes involved in the antiviral response. High ratios of m1Ψ modification effectively prevent this upregulation.

GeneUnmodified RNA Responsem1Ψ-Modified RNA Response (100%)Reference
RIG-I UpregulatedSignificantly Reduced[1]
RANTES UpregulatedSignificantly Reduced[1]
IFN-β1 UpregulatedSignificantly Reduced[1]
IRF7/3 UpregulatedNot Elevated[17]
EIF2AK2 (PKR) UpregulatedNot Elevated[17]
RNASEL UpregulatedNot Elevated[17]

It is noteworthy that the ratio of m1Ψ modification correlates with the degree of immune suppression. Studies have shown that a high percentage of m1Ψ incorporation is most effective at mitigating the innate immune response.[1]

Experimental Protocols

The assessment of RNA immunogenicity involves a series of well-established molecular and cellular biology techniques. Below are outlines of key experimental protocols used to generate the comparative data.

In Vitro Transcription (IVT) of RNA

This is the foundational step for producing both unmodified and modified mRNA.

  • Objective: To synthesize mRNA from a linearized DNA template.

  • Methodology:

    • A linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter is prepared.

    • An IVT reaction is set up containing the DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of nucleotide triphosphates (NTPs).

    • For unmodified RNA , the NTP mix consists of ATP, CTP, GTP, and UTP.

    • For m1Ψ-modified RNA , UTP is completely replaced with N1-methylpseudouridine-5'-triphosphate (m1ΨTP).[18]

    • The reaction is incubated at 37°C for 2-4 hours.

    • The DNA template is degraded using DNase.

    • The synthesized mRNA is purified, often using chromatography methods to remove dsRNA impurities.[6]

    • A 5' cap and a 3' poly(A) tail are added enzymatically to enhance stability and translation efficiency.

RNA Immunogenicity Assay in Human Whole Blood

This ex vivo method provides a comprehensive assessment of the immune response in a complex biological milieu.[17][18]

  • Objective: To measure cytokine production in response to RNA transfection in human whole blood.

  • Methodology:

    • Freshly drawn human whole blood is collected from healthy donors.

    • Unmodified or m1Ψ-modified mRNA is complexed with a transfection reagent (e.g., TransIT-mRNA) to facilitate cellular uptake.

    • The mRNA complexes are added to the whole blood samples and incubated at 37°C in a 5% CO₂ environment.

    • At various time points (e.g., 6 and 24 hours), the plasma is separated by centrifugation.

    • The concentrations of specific cytokines (e.g., TNF-α, IL-6, IFN-α) in the plasma are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental_Workflow cluster_rna_prep RNA Preparation cluster_assay Immunogenicity Assay cluster_analysis Data Analysis ivt In Vitro Transcription (with UTP or m1ΨTP) purification RNA Purification ivt->purification complexation Complexation with Transfection Reagent purification->complexation incubation Incubation with Human Whole Blood complexation->incubation plasma_sep Plasma Separation incubation->plasma_sep qpcr Gene Expression (qPCR on Cell Pellet) incubation->qpcr Optional elisa Cytokine Quantification (ELISA) plasma_sep->elisa

Caption: Workflow for assessing RNA immunogenicity.
In Vitro Cell Line Transfection and qPCR Analysis

This method is used to assess the activation of specific immune pathways at the transcriptional level.

  • Objective: To quantify the expression of immune-related genes in response to RNA.

  • Methodology:

    • Human cell lines, such as HEK-293T or A549, are cultured in appropriate media.[1]

    • Cells are transfected with either unmodified or m1Ψ-modified mRNA using a suitable lipid-based transfection reagent.

    • After a defined incubation period (e.g., 12-24 hours), the cells are harvested.

    • Total RNA is extracted from the cells.

    • The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR) is performed using the cDNA and primers specific for target genes (e.g., RIG-I, TNF-α, IFN-β1) and a housekeeping gene for normalization.

    • The relative expression levels of the target genes are calculated to determine the extent of immune pathway activation.

Conclusion

The incorporation of N1-methylpseudouridine is a highly effective strategy to mitigate the inherent immunogenicity of in vitro transcribed RNA. By evading recognition from key innate immune sensors like TLRs and RLRs, m1Ψ-modified mRNA significantly reduces the production of type I interferons and pro-inflammatory cytokines. This immune-evasive property is critical for the success of mRNA vaccines and therapeutics, as it prevents premature degradation of the mRNA and shutdown of protein synthesis, ultimately leading to higher and more sustained levels of antigen or therapeutic protein expression.[3][7][19] The choice between unmodified and modified RNA will depend on the therapeutic application; while reduced immunogenicity is desirable for vaccines and protein replacement, the adjuvant effect of unmodified RNA may be beneficial in certain cancer immunotherapy contexts.[1]

References

Structural Distinctions of N1-methyladenosine in A-RNA versus B-DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural impacts of nucleic acid modifications is paramount. N1-methyladenosine (m1A), a post-transcriptional modification in RNA and a DNA lesion, presents a fascinating case of structural dichotomy depending on the nucleic acid context. This guide provides an objective comparison of the structural differences of m1A in A-form RNA and B-form DNA, supported by experimental data and methodologies.

The presence of a methyl group on the N1 position of adenine (B156593) fundamentally alters its hydrogen bonding capabilities. While both A-RNA and B-DNA accommodate this modification, they do so with strikingly different structural consequences, impacting duplex stability and biological function. In B-DNA, m1A is incorporated into the helical structure through the formation of a Hoogsteen base pair, thereby preserving the integrity of the double helix.[1][2] Conversely, in the context of an A-form RNA duplex, m1A disrupts canonical Watson-Crick pairing without forming a stable Hoogsteen pair, leading to significant local structural perturbation and destabilization.[1][3][4]

Comparative Structural and Thermodynamic Data

The distinct behaviors of m1A in A-RNA and B-DNA are quantitatively captured by differences in conformational parameters and thermodynamic stability. The following tables summarize key experimental findings.

Parameterm1A in A-RNAm1A in B-DNAExperimental Method
Base Pairing Blocks both Watson-Crick and Hoogsteen base pairing; induces local melting.[1][4]Forms a stable m1A-T Hoogsteen base pair.[1][2]NMR Spectroscopy
Glycosidic Bond Conformation Predominantly anti[1][5]Adopts a syn conformation to form the Hoogsteen pair.[1][5]NMR Spectroscopy (NOESY)
Sugar Pucker Rigid C3'-endo (characteristic of A-form)[1]Flexible C2'-endo (characteristic of B-form)[1]NMR Spectroscopy
Helical Integrity Causes significant local disruption and unwinding.[1]Maintains the overall double-helical structure.[1]NMR Spectroscopy, X-ray Crystallography
Duplex ContextΔTm (°C) per m1AΔΔG (kcal/mol) at 37°CΔΔH (kcal/mol)Experimental Method
A-RNA-15 to -204.3 - 6.518 - 25UV Thermal Melting
B-DNA-5 to -101.8 - 3.48 - 15UV Thermal Melting

Data compiled from Zhou et al., Nature Structural & Molecular Biology, 2016.[1]

Experimental Protocols

The structural and thermodynamic data presented are derived from several key biophysical techniques. Below are detailed methodologies for these experiments.

1. NMR Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state structure of nucleic acids at atomic resolution.[6][7]

  • Sample Preparation: Oligonucleotides (both RNA and DNA) with and without the m1A modification are synthesized and purified. Samples are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 0.5-1.5 mM. For observation of imino protons involved in hydrogen bonding, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on high-field spectrometers (e.g., 600-800 MHz).

    • 1D ¹H NMR: Used to observe the imino protons, which are diagnostic of base pairing. The presence or absence of specific imino signals indicates the formation or disruption of hydrogen bonds.[1]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment measures through-space proton-proton distances up to ~5 Å. Key cross-peaks, such as between the adenine H8 and the sugar H1' protons, are used to determine the glycosidic bond conformation (syn vs. anti).[5] A strong H8-H1' NOE is indicative of a syn conformation.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to assign sugar proton resonances.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment and providing information on the local electronic environment.[1]

  • Data Analysis: Resonance assignments are made by systematically connecting sequential nucleotides. The pattern of NOE connectivities, chemical shifts, and the presence or absence of imino proton signals are used to build a model of the duplex structure, including base pairing, glycosidic torsion angles, and sugar pucker.

2. UV Thermal Melting (Tm) Analysis for Thermodynamic Stability

UV thermal melting is used to determine the melting temperature (Tm) of a nucleic acid duplex, which is the temperature at which half of the duplex molecules have dissociated into single strands.[8][9] This provides a measure of the duplex's thermal stability.

  • Sample Preparation: Complementary oligonucleotides are annealed in a buffered solution (e.g., 10 mM sodium phosphate, 1 M NaCl, pH 7.0). The high salt concentration is used to minimize electrostatic repulsion and ensure a cooperative melting transition.

  • Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased (e.g., 0.5 °C/min) in a spectrophotometer equipped with a thermal controller. The increase in absorbance (hyperchromicity) upon duplex melting is recorded.

  • Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve. The change in Tm (ΔTm) upon introduction of the m1A modification is calculated. Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) are extracted by fitting the melting curves to a two-state model. The change in Gibbs free energy (ΔΔG) due to the modification is then calculated using the equation ΔG = ΔH - TΔS.[1]

3. X-ray Crystallography for High-Resolution Structure

While challenging for modified oligonucleotides, X-ray crystallography can provide a static, high-resolution picture of the molecular structure.[10][11]

  • Crystallization: The purified oligonucleotide is concentrated and screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (sitting or hanging drop).

  • Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.[12]

  • Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. A molecular model is built into the electron density and refined to yield the final atomic coordinates of the nucleic acid structure. For m1A, this would reveal precise bond angles, distances, and the overall conformation within the crystal lattice.

Visualizing the Impact of m1A

The differential handling of m1A by A-RNA and B-DNA has significant functional consequences, which can be visualized as distinct logical workflows.

m1A_in_DNA cluster_dna B-DNA Context dna_lesion m1A Lesion (e.g., from alkylating agent) helix B-DNA Duplex dna_lesion->helix hoogsteen Accommodation via m1A-T Hoogsteen Pair helix->hoogsteen syn conformation repair Recognition by Repair Enzymes (e.g., AlkB) hoogsteen->repair stability Genomic Stability Maintained repair->stability

Caption: Workflow of m1A lesion accommodation in B-DNA.

m1A_in_RNA cluster_rna A-RNA Context rna_mod m1A Modification (Post-transcriptional) helix_rna A-RNA Duplex rna_mod->helix_rna disruption Pairing Disruption & Local Melting helix_rna->disruption anti conformation remodel Structural Remodeling (e.g., hairpin formation) disruption->remodel regulation Functional Regulation (e.g., altered translation) remodel->regulation

Caption: Functional impact of m1A modification in A-RNA.

References

Validating N1-Methyl-arabinoadenosine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of modified nucleosides, such as N1-Methyl-arabinoadenosine (N1-Me-araA), into nucleic acids is a critical aspect of therapeutic and research applications. Validating this incorporation is paramount to understanding the mechanism of action and ensuring the efficacy of novel antiviral and anticancer agents. This guide provides an objective comparison of mass spectrometry-based validation with other alternative methods, supported by detailed experimental protocols and data presentation formats.

Comparison of Validation Methodologies

The choice of method for validating the incorporation of N1-Me-araA depends on the specific experimental goals, required sensitivity, and available instrumentation. While mass spectrometry offers the highest specificity and quantitative power, other techniques can provide complementary information.

Method Principle Advantages Disadvantages Typical Application
LC-MS/MS Chromatographic separation of enzymatically digested nucleosides followed by mass-based detection and fragmentation for specific identification and quantification.High specificity and sensitivity. Provides direct, unambiguous identification. Quantitative.Requires specialized equipment and expertise. Sample preparation can be extensive.Gold standard for confirming and quantifying incorporation levels.
Primer Extension Assay A radiolabeled or fluorescently labeled primer is extended by a polymerase along a template containing the modified nucleoside. Incorporation can cause polymerase stalling.Relatively simple and widely accessible. Can map the location of incorporation.Indirect detection. Can be semi-quantitative. Prone to artifacts from secondary structures.Mapping incorporation sites and assessing the effect on polymerase activity.
Chemical Derivatization & Sequencing Chemical treatment specific to the modification, leading to a change that can be detected by sequencing (e.g., a base change or strand break).Can be high-throughput. Provides positional information.Requires a specific chemical reaction for the modification. Can be indirect.Large-scale mapping of modification sites across a genome or transcriptome.
Enzymatic Assays Use of enzymes that specifically recognize or are inhibited by the modified nucleoside to infer its presence.Can be highly specific. Relatively low cost.Limited availability of specific enzymes. Often not quantitative.Probing the presence and biological consequence of the modification.

Quantitative Data Summary

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise quantification of N1-Me-araA incorporation. The data is typically presented as the ratio of the modified nucleoside to its unmodified counterpart (adenosine).

Sample ID Treatment N1-Me-araA (peak area) Adenosine (B11128) (peak area) N1-Me-araA / Adenosine Ratio % Incorporation
1Control (Untreated)Not Detected1.2 x 10^700%
2N1-Me-araA (10 µM)4.5 x 10^41.1 x 10^70.00410.41%
3N1-Me-araA (50 µM)2.1 x 10^51.0 x 10^70.0212.1%
4N1-Me-araA (100 µM)4.8 x 10^59.8 x 10^60.0494.9%

Note: The above data is illustrative. Actual values will depend on experimental conditions.

Experimental Protocols

Key Experiment: Validation of N1-Me-araA Incorporation by LC-MS/MS

This protocol outlines the steps for the enzymatic hydrolysis of nucleic acids and subsequent analysis by LC-MS/MS to quantify N1-Me-araA incorporation.

1. Nucleic Acid Extraction and Purification:

  • Extract total DNA/RNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

  • Treat the extracted nucleic acids with DNase or RNase, depending on the target, to remove any contaminating nucleic acids.

  • Purify the nucleic acids using ethanol (B145695) precipitation or a suitable purification kit.

2. Enzymatic Hydrolysis to Nucleosides:

  • In a microcentrifuge tube, combine:

    • 1-5 µg of purified nucleic acid

    • Nuclease P1 (2-5 units)

    • Alkaline Phosphatase (5-10 units)

    • Reaction buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

  • Incubate the reaction at 37°C for 2-4 hours.

  • Centrifuge the sample to pellet any undigested material.

  • Collect the supernatant containing the nucleosides.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for nucleoside separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 40% mobile phase B over 15-20 minutes is a good starting point.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • Mass Transitions:

      • This compound (N1-Me-araA): The precursor ion will be the protonated molecule [M+H]+. The primary product ion will result from the cleavage of the glycosidic bond, yielding the protonated N1-methyladenine base. Specific m/z values should be determined experimentally using a synthetic standard.

      • Adenosine (Internal Control): Precursor ion [M+H]+ at m/z 268.1, product ion (protonated adenine (B156593) base) at m/z 136.1.

    • Collision Energy: Optimize for the specific instrument and compound.

4. Data Analysis:

  • Integrate the peak areas for the N1-Me-araA and adenosine MRM transitions.

  • Calculate the ratio of N1-Me-araA to adenosine to determine the relative incorporation.

  • For absolute quantification, a standard curve of known concentrations of N1-Me-araA and adenosine must be generated.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture with N1-Me-araA extraction Nucleic Acid Extraction cell_culture->extraction hydrolysis Enzymatic Hydrolysis extraction->hydrolysis lc_separation LC Separation hydrolysis->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis result result data_analysis->result Quantification of Incorporation

Caption: Workflow for the validation of N1-Me-araA incorporation by LC-MS/MS.

Logical_Relationship cluster_effects Potential Consequences N1_Me_araA_TP N1-Me-araA-TP Polymerase DNA/RNA Polymerase N1_Me_araA_TP->Polymerase Incorporation Incorporation into DNA/RNA Polymerase->Incorporation Downstream_Effects Downstream Effects Incorporation->Downstream_Effects Chain_Termination Chain Termination Downstream_Effects->Chain_Termination Altered_Binding Altered Protein Binding Downstream_Effects->Altered_Binding Structural_Perturbation Structural Perturbation Downstream_Effects->Structural_Perturbation

Caption: Logical flow of N1-Me-araA action from triphosphate to biological effect.

functional comparison of N1-Methyl-arabinoadenosine with other adenosine modifications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Functional Analysis of N1-Methyl-arabinoadenosine and Other Adenosine (B11128) Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of this compound (ara-m1A) with other critical adenosine modifications: N1-Methyladenosine (m1A), N6-Methyladenosine (m6A), and arabinosyladenine (ara-A). The information presented herein is curated from experimental data to assist researchers in understanding the nuanced effects of these modifications on nucleic acid structure, function, and their potential therapeutic applications.

Introduction to Adenosine Modifications

Adenosine modifications play a pivotal role in regulating a wide array of biological processes. These chemical alterations can influence nucleic acid structure, stability, and interactions with proteins, thereby impacting gene expression and cellular function. This guide focuses on the distinct characteristics of four specific adenosine analogs:

  • This compound (ara-m1A): A synthetic nucleoside combining the N1-methylation of the adenine (B156593) base with an arabinose sugar moiety. Due to limited direct experimental data, its properties are largely inferred from the known effects of N1-methylation and the arabinose sugar modification.

  • N1-Methyladenosine (m1A): A prevalent post-transcriptional modification in RNA, known to disrupt Watson-Crick base pairing and alter RNA structure.[1][2] It also occurs in DNA as a form of alkylation damage.[3]

  • N6-Methyladenosine (m6A): The most abundant internal modification in eukaryotic mRNA, playing a crucial role in RNA metabolism, including splicing, nuclear export, stability, and translation.[4]

  • Arabinosyladenine (ara-A or Vidarabine): An antiviral drug that incorporates into viral DNA, acting as a chain terminator and inhibiting viral DNA polymerase.[5]

Comparative Data Summary

The following tables summarize the key functional and structural differences between these adenosine modifications based on available experimental evidence.

Table 1: Effects on Nucleic Acid Duplex Stability

ModificationEffect on DNA Duplex StabilityEffect on RNA Duplex StabilityReference(s)
ara-m1A Likely Destabilizing (inferred)Likely Destabilizing (inferred)Inferred from[6]
m1A DestabilizingPotently Destabilizing[3]
m6A Destabilizing (when base-paired)Mildly Destabilizing[7]
ara-A DestabilizingDestabilizing[6]

Table 2: Base Pairing Properties

ModificationBase Pairing BehaviorReference(s)
ara-m1A Blocks Watson-Crick pairing (inferred)Inferred from[8][9]
m1A Blocks Watson-Crick pairing; can form Hoogsteen pairs in B-DNA[3][9]
m6A Can form Watson-Crick pairs, but with altered stability[7]
ara-A Can form Watson-Crick pairs, but distorts the duplex[3]

Table 3: Interaction with Enzymes

ModificationInteraction with DNA PolymerasesInteraction with RNA PolymerasesInteraction with Other EnzymesReference(s)
ara-m1A Likely an inhibitor/poor substrate (inferred)Not well studiedPotentially resistant to some nucleases (inferred)Inferred from[5][10]
m1A Blocks replicative polymerases; bypassed by specialized polymerasesNot well studied in this contextSubstrate for ALKBH demethylases and DNA glycosylases[10][11][12]
m6A Not a direct substrateCan influence transcriptionRecognized by "reader" proteins (e.g., YTH domain proteins), substrate for FTO and ALKBH5 demethylases[4]
ara-A Competitive inhibitor and chain terminator for viral DNA polymerasesNot a primary targetSubstrate for cellular kinases[5]

Detailed Experimental Methodologies

1. Thermal Melting (Tm) Analysis of Oligonucleotide Duplexes

This protocol is used to determine the melting temperature (Tm) of a nucleic acid duplex, which is a measure of its thermal stability.

  • Oligonucleotide Synthesis: Oligonucleotides containing the desired modifications are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.[13][14] The synthesis of N1-methyladenosine phosphoramidite has been described, and a similar approach can be adapted for this compound.[8][15]

  • Duplex Formation: The modified oligonucleotide is mixed in a 1:1 molar ratio with its complementary DNA or RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV Absorbance Measurement: The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased (e.g., 0.5 °C/min) using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically the peak of the first derivative of the melting curve (dA260/dT vs. Temperature).

2. DNA Polymerase Inhibition Assay

This assay measures the ability of a modified nucleoside triphosphate to inhibit DNA synthesis by a DNA polymerase.

  • Preparation of ara-ATP: The triphosphate form of ara-A (ara-ATP) is synthesized chemically or enzymatically. A similar procedure could be envisioned for ara-m1ATP.

  • Primer Extension Reaction: A 5'-radiolabeled primer is annealed to a DNA template. The reaction mixture contains the primer-template duplex, a DNA polymerase (e.g., viral or human), dNTPs (including the modified triphosphate analog), and reaction buffer.

  • Reaction and Quenching: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature. The reaction is stopped at various time points by adding a quenching solution (e.g., formamide (B127407) with EDTA).

  • Gel Electrophoresis and Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The amount of full-length product and any chain-terminated fragments are quantified using a phosphorimager to determine the extent of inhibition.[5]

3. RNase H Cleavage Assay

This assay determines if a modified oligonucleotide, when hybridized to an RNA strand, can recruit and activate RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid.[10]

  • Substrate Preparation: A modified oligonucleotide (e.g., containing arabinonucleosides) is hybridized to a complementary RNA strand that is typically radiolabeled.

  • Enzymatic Reaction: The RNA/modified-DNA hybrid is incubated with RNase H in a suitable buffer at 37°C.

  • Analysis of Cleavage Products: The reaction is stopped, and the products are analyzed by denaturing polyacrylamide gel electrophoresis. The appearance of shorter RNA fragments indicates RNase H-mediated cleavage. The extent of cleavage can be quantified over time to determine reaction kinetics.[2]

Visualizing Molecular Interactions and Pathways

Diagram 1: Disruption of Watson-Crick Base Pairing by N1-Methylation

G Effect of N1-Methylation on Adenine Base Pairing cluster_0 Standard A-T Base Pair cluster_1 N1-Methyladenine (m1A) A Adenine T Thymine A->T H-bonds (N1, N6) m1A m1A T2 Thymine m1A->T2 Steric Clash at N1

Caption: N1-methylation of adenine prevents standard Watson-Crick base pairing with thymine.

Diagram 2: Mechanism of Action of Arabinosyladenine (ara-A)

G Antiviral Mechanism of Arabinosyladenine (ara-A) araA ara-A (Vidarabine) araATP ara-ATP araA->araATP Cellular Kinases viral_dna_poly Viral DNA Polymerase araATP->viral_dna_poly Competitive Inhibition viral_dna Growing Viral DNA viral_dna_poly->viral_dna Incorporation chain_termination Chain Termination viral_dna->chain_termination Blocks further elongation G Postulated Effects of ara-m1A in a DNA Duplex cluster_0 ara-m1A Modification cluster_1 Functional Consequences N1_Methyl N1-Methylation WC_disruption Disrupted Watson-Crick Base Pairing N1_Methyl->WC_disruption Arabinose Arabinose Sugar Duplex_destability Duplex Destabilization Arabinose->Duplex_destability Enzyme_inhibition Potential Polymerase Inhibition WC_disruption->Enzyme_inhibition Duplex_destability->Enzyme_inhibition

References

N1-Methyl-arabinoadenosine (m¹A) Modified Aptamers: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and diagnostic aptamer development, enhancing stability is a critical determinant of in vivo efficacy and shelf life. Chemical modifications are a key strategy to bolster aptamer resistance to nuclease degradation and to improve their thermal and conformational stability. This guide provides a comparative analysis of aptamers modified with N1-Methyl-arabinoadenosine (m¹A) against their unmodified counterparts, offering insights into their relative stability supported by experimental data and detailed protocols.

Introduction to this compound (m¹A) Modification

N1-methyladenosine (m¹A) is a post-transcriptional modification naturally occurring in various RNA species, including tRNA and mRNA. The methylation at the N1 position of adenosine (B11128) introduces significant chemical and structural changes. Notably, it imparts a positive charge to the nucleobase and prevents the formation of canonical Watson-Crick base pairs. These alterations can influence the three-dimensional structure of nucleic acids and their interactions with proteins, suggesting a potential role in modulating the stability and function of aptamers.

Comparative Stability Analysis

While direct, extensive comparative studies on the stability of m¹A-modified aptamers are still emerging, we can infer their potential advantages by examining the properties of m¹A and comparing them to well-established modifications. Unmodified DNA and RNA aptamers are susceptible to degradation by nucleases present in serum, with half-lives that can be as short as minutes for RNA.

Chemical modifications are employed to overcome this limitation. The following tables summarize the stability of unmodified aptamers and those with common modifications, providing a benchmark for evaluating the potential of m¹A.

Table 1: Nuclease Resistance of Unmodified and Commonly Modified Aptamers in Serum
Aptamer TypeModificationHalf-life in SerumReference
DNAUnmodified~1 hour[1]
RNAUnmodified< 1 minute[1]
RNA2'-Fluoro (2'-F) pyrimidines~81 hours[1]
RNA2'-O-Methyl (2'-OMe)> 240 hours (fully modified)[2][3]
DNA/RNA3' Inverted Deoxythymidine (3'-invdT) CapModest increase (2-3 fold)[3]

The data clearly indicates that modifications at the 2'-position of the ribose sugar, such as 2'-Fluoro and 2'-O-Methyl, dramatically enhance nuclease resistance. A 3' cap provides moderate protection against exonucleases. The introduction of m¹A is hypothesized to confer increased stability through steric hindrance and altered conformation, which may limit nuclease access. However, quantitative data from direct comparative nuclease degradation assays are needed to confirm the extent of this protection relative to other modifications.

Table 2: Thermal Stability of Unmodified and Modified Oligonucleotides
Oligonucleotide TypeModificationMelting Temperature (Tm)Reference
DNA DuplexUnmodifiedSequence-dependent[4]
DNA Duplex with m¹AN1-methyladenosineDestabilizing effect[5]
RNA/DNA Hybrid2'-O-Methyl (2'-OMe)Increased Tm[6]

Studies on DNA duplexes containing m¹A have indicated that this modification can be destabilizing, likely due to the disruption of standard Watson-Crick base pairing. It is important to note that the thermal stability of m¹A-containing oligonucleotides can be complex to measure, as m¹A can undergo a Dimroth rearrangement to N6-methyladenine (m⁶A) at elevated temperatures, which would affect the melting curve analysis[5]. This suggests that while m¹A might enhance enzymatic stability, it could potentially compromise thermal stability, a factor that needs to be considered in aptamer design and application.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key stability assays are provided below.

Nuclease Degradation Assay

This assay evaluates the resistance of aptamers to degradation by nucleases, typically in serum.

Protocol:

  • Aptamer Preparation: Synthesize and purify both the m¹A-modified and unmodified aptamers. Label the 5' end with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P) for visualization.

  • Incubation: Incubate a fixed concentration of the labeled aptamer (e.g., 1 µM) in a solution containing serum (e.g., 50% human serum) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., containing EDTA and a denaturant like formamide).

  • Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the bands using a phosphorimager or fluorescence scanner. Quantify the intensity of the full-length aptamer band at each time point.

  • Half-life Calculation: The half-life is determined by plotting the percentage of intact aptamer versus time and fitting the data to a one-phase decay model.

Workflow for Nuclease Degradation Assay:

Nuclease_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Aptamer_Prep Synthesize & Label Aptamers (m¹A-modified & Unmodified) Incubation Incubate with Serum at 37°C Aptamer_Prep->Incubation Time_Points Collect Aliquots at Time Intervals Incubation->Time_Points Quenching Quench Reaction Time_Points->Quenching PAGE Denaturing PAGE Quenching->PAGE Visualization Visualize & Quantify Intact Aptamer PAGE->Visualization Calculation Calculate Half-life Visualization->Calculation

Caption: Workflow of the nuclease degradation assay.

Thermal Melting Temperature (Tm) Analysis

This experiment determines the thermal stability of an aptamer or its duplex with a complementary strand.

Protocol:

  • Sample Preparation: Prepare solutions of the aptamer (and its complement for duplex studies) in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) over a defined range (e.g., 20°C to 90°C).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the nucleic acid is in its denatured (single-stranded) state. This is determined from the midpoint of the transition in the melting curve, often calculated from the peak of the first derivative of the absorbance with respect to temperature (dA/dT).

Logical Flow for Tm Determination:

Tm_Determination_Flow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Prepare Aptamer Solution Heating Increase Temperature (Constant Rate) Sample_Prep->Heating Absorbance Monitor A260 Heating->Absorbance Melting_Curve Generate Melting Curve (A260 vs. Temp) Absorbance->Melting_Curve First_Derivative Calculate First Derivative (dA/dT) Melting_Curve->First_Derivative Tm_Value Identify Tm at Peak First_Derivative->Tm_Value

Caption: Logical flow for determining melting temperature.

Conclusion and Future Directions

The modification of aptamers with this compound presents an intriguing avenue for enhancing their therapeutic potential. Based on the known properties of m¹A, it is plausible that this modification could increase resistance to nuclease degradation due to steric hindrance and altered local structure. However, its potential to disrupt Watson-Crick base pairing may lead to a decrease in thermal stability, which could impact the aptamer's folding and target affinity.

To fully elucidate the comparative stability of m¹A-modified aptamers, direct experimental evidence is crucial. Researchers are encouraged to utilize the provided protocols to perform head-to-head comparisons of m¹A-modified aptamers against their unmodified counterparts and other commonly modified versions. Such studies will provide the quantitative data necessary to guide the rational design of next-generation aptamer-based therapeutics and diagnostics with optimized stability profiles.

References

Evaluating the Binding Affinity of N1-Methyl-arabinoadenosine Modified Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, the precise targeting of nucleic acid sequences is paramount. Modified oligonucleotide probes offer enhanced specificity, stability, and binding affinity compared to their unmodified counterparts. This guide provides a comparative analysis of N1-Methyl-arabinoadenosine (m¹A-ara) modified probes, evaluating their potential performance against other common modifications and detailing the experimental protocols necessary for their characterization.

Data Presentation: Comparative Binding Affinity

While direct quantitative data for this compound (m¹A-ara) modified probes is not extensively available in the current literature, we can infer potential trends by examining the effects of its constituent modifications: N1-methyladenosine (m¹A) and arabinonucleic acid (ANA).

N1-methyladenosine (m¹A): This modification introduces a methyl group at the N1 position of adenine, disrupting the canonical Watson-Crick base pairing. Studies on m¹A in DNA duplexes have shown that it is a destabilizing modification. For instance, the presence of m¹A paired with thymine (B56734) (T) in a DNA duplex leads to a Hoogsteen base pair and an overall decrease in thermodynamic stability[1][2].

Arabinonucleic Acid (ANA): In ANA, the ribose sugar is replaced by arabinose. Oligonucleotides modified with 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA), a derivative of ANA, have demonstrated significantly enhanced binding affinity to complementary RNA targets compared to unmodified DNA probes[3][4]. This suggests that the arabinose sugar conformation is compatible with stable duplex formation and can even be favorable when combined with other modifications like fluorination. In general, ANA/RNA and ANA/DNA duplexes exhibit melting temperatures comparable to their natural DNA/DNA and DNA/RNA counterparts[5].

The following table summarizes the binding affinity (represented by changes in melting temperature, ΔTm) of various modified oligonucleotides compared to unmodified DNA. This provides a baseline for estimating the potential performance of m¹A-ara probes.

ModificationTargetChange in Melting Temperature (ΔTm) per Modification (°C)Reference
2'-Fluoro-arabinonucleic acid (2'F-ANA)RNA+2.0 to +4.0[3][4]
2'-O-Methyl (2'-OMe)RNA+1.0 to +1.5[6]
Locked Nucleic Acid (LNA)RNA+2.0 to +8.0[6]
Phosphorothioate (PS)RNA/DNA-0.5 to -1.0[6]
N1-methyladenosine (m¹A) in DNADNADestabilizing[1][2]
Super T (5-hydroxybutynyl-2'-deoxyuridine)DNA~+2.0[7]

Note: The binding affinity of this compound modified probes will likely be a composite of the destabilizing effect of the m¹A modification and the potentially stabilizing or neutral effect of the arabinose sugar. Experimental validation is crucial to determine the precise binding characteristics.

Experimental Protocols

Accurate evaluation of binding affinity requires robust experimental techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful methods for characterizing molecular interactions.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowing over the surface.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for nucleic acid immobilization (e.g., a streptavidin-coated chip for biotinylated probes).

    • Equilibrate the chip with running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Ligand Immobilization:

    • Prepare the biotinylated this compound modified probe at a concentration of 100 nM in the running buffer.

    • Inject the probe solution over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min) to achieve the desired immobilization level (typically 100-200 Response Units, RU).

    • Wash the surface with running buffer to remove any unbound probe.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the target nucleic acid (analyte) in running buffer, ranging from low nanomolar to micromolar concentrations.

    • Inject the analyte solutions sequentially over the immobilized probe surface, starting with the lowest concentration. Use a flow rate of 30 µL/min for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Between each analyte injection, regenerate the sensor surface using a short pulse of a regeneration solution (e.g., 0.1 M NaOH) if necessary, followed by re-equilibration with running buffer.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized probe) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the this compound modified probe and the target nucleic acid against the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to minimize buffer mismatch effects.

    • Accurately determine the concentration of both solutions using UV-Vis spectrophotometry.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Fill the sample cell (typically ~200 µL) with the probe solution at a concentration of 10-20 µM.

    • Fill the injection syringe (typically ~40 µL) with the target nucleic acid solution at a concentration 10-20 times higher than the probe concentration in the cell.

  • Titration:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the system to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), KD, ΔH, and ΔS.

Mandatory Visualization

Experimental Workflow: Pull-Down Assay to Identify Protein Interactions

The following diagram illustrates a typical pull-down assay workflow using a biotinylated this compound modified probe to identify interacting proteins from a cell lysate.

PullDownWorkflow start Start probe_prep Biotinylated N1-m¹A-ara Probe start->probe_prep cell_lysate Cell Lysate Preparation start->cell_lysate incubation Incubation of Probe with Cell Lysate probe_prep->incubation cell_lysate->incubation streptavidin_beads Streptavidin-coated Magnetic Beads incubation->streptavidin_beads capture Capture of Probe-Protein Complexes incubation->capture streptavidin_beads->capture wash Wash Steps to Remove Non-specific Binders capture->wash elution Elution of Bound Proteins wash->elution analysis Protein Identification (e.g., Mass Spectrometry) elution->analysis end End analysis->end

Pull-down assay workflow using a modified probe.

Signaling Pathway: Simplified Kinase Activity Assay

Modified nucleic acid probes can be utilized in assays to study signaling pathways. For example, a probe could be designed to bind to the mRNA of a specific kinase, allowing for the quantification of its expression levels under different cellular conditions, which in turn reflects the activity of a signaling pathway.

KinaseSignaling stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., c-Myc) erk->transcription_factor gene_expression Kinase Gene Expression transcription_factor->gene_expression Activation probe_binding m¹A-ara Probe Binding to mRNA gene_expression->probe_binding mRNA transcript quantification Quantification of Kinase mRNA probe_binding->quantification

MAPK signaling pathway leading to kinase expression.

References

A Comparative Guide to N1-methyladenosine (m1A) Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-methyladenosine (m1A) is a critical post-transcriptional RNA modification involved in regulating a myriad of cellular processes, including mRNA translation and stability. Its dynamic nature, controlled by "writer," "eraser," and "reader" proteins, makes it a key player in gene expression and a potential therapeutic target. Accurate and reliable detection of m1A is paramount for elucidating its biological functions and its role in disease. This guide provides a comprehensive comparison of current high-throughput methods for m1A detection, offering insights into their performance, underlying principles, and experimental workflows.

Comparative Analysis of m1A Detection Methods

The landscape of m1A detection is dominated by antibody-based enrichment coupled with high-throughput sequencing and methods that exploit the chemical properties of m1A to induce signatures during reverse transcription. The following table summarizes the key quantitative and qualitative performance metrics of the most prominent techniques.

MethodPrincipleResolutionSensitivitySpecificityInput RNA RequirementAdvantagesLimitations
m1A-seq/MeRIP-seq Immunoprecipitation of m1A-containing RNA fragments using an anti-m1A antibody, followed by high-throughput sequencing.[1][2]~100-200 nucleotides[3]ModeratePotential for cross-reactivity with other modifications (e.g., m6A).[4]≥ 300 µg total RNA[1][5]Transcriptome-wide overview of m1A distribution.Low resolution; antibody-dependent biases.
m1A-ID-seq Combines m1A immunoprecipitation with enzymatic demethylation by AlkB. m1A sites are identified by comparing sequencing reads from treated and untreated samples.[3]HighHighImproved specificity over m1A-seq due to the demethylation control.Not explicitly stated, but likely similar to m1A-seq.Higher confidence in m1A site identification.Relies on the efficiency and specificity of the AlkB enzyme.
ARM-seq AlkB-facilitated RNA methylation sequencing. Compares sequencing of AlkB-treated (demethylated) and untreated RNA to identify m1A sites.[6]HighHighSpecific for AlkB-sensitive modifications (m1A, m3C, m1G).Not explicitly stated.Does not require a specific antibody.Cannot distinguish between different AlkB-sensitive modifications.
m1A-MAP-seq Misincorporation-assisted profiling of m1A. Utilizes the tendency of reverse transcriptase to misincorporate nucleotides at m1A sites.[7][8]Single-nucleotide[7][8]High, detects sites with low modification levels.[9]High, distinguishes m1A from other modifications.Not explicitly stated.Provides precise location of m1A.Misincorporation rates can be sequence context-dependent.[5]
m1A-quant-seq A quantitative sequencing approach that uses an evolved reverse transcriptase to enhance the misincorporation signature at m1A sites, allowing for stoichiometric analysis.[4]Single-nucleotideHigh, allows for quantification of modification levels.[4]HighNot explicitly stated.Quantitative measurement of m1A stoichiometry.Requires a specifically engineered reverse transcriptase.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the compared m1A detection methods.

Experimental_Workflows cluster_m1A_seq m1A-seq/MeRIP-seq Workflow cluster_m1A_ID_seq m1A-ID-seq Workflow cluster_ARM_seq ARM-seq Workflow cluster_m1A_MAP_seq m1A-MAP-seq Workflow m1A_seq_start Total RNA Isolation m1A_seq_frag RNA Fragmentation m1A_seq_start->m1A_seq_frag m1A_seq_ip Immunoprecipitation with anti-m1A Antibody m1A_seq_frag->m1A_seq_ip m1A_seq_lib Library Preparation m1A_seq_ip->m1A_seq_lib m1A_seq_seq High-Throughput Sequencing m1A_seq_lib->m1A_seq_seq m1A_seq_analysis Data Analysis (Peak Calling) m1A_seq_seq->m1A_seq_analysis m1A_ID_seq_start Total RNA Isolation m1A_ID_seq_frag RNA Fragmentation m1A_ID_seq_start->m1A_ID_seq_frag m1A_ID_seq_ip Immunoprecipitation with anti-m1A Antibody m1A_ID_seq_frag->m1A_ID_seq_ip m1A_ID_seq_split Split Sample m1A_ID_seq_ip->m1A_ID_seq_split m1A_ID_seq_alkb AlkB Demethylation (Treated) m1A_ID_seq_split->m1A_ID_seq_alkb m1A_ID_seq_mock Mock Treatment (Untreated) m1A_ID_seq_split->m1A_ID_seq_mock m1A_ID_seq_lib_alkb Library Preparation m1A_ID_seq_alkb->m1A_ID_seq_lib_alkb m1A_ID_seq_lib_mock Library Preparation m1A_ID_seq_mock->m1A_ID_seq_lib_mock m1A_ID_seq_seq High-Throughput Sequencing m1A_ID_seq_lib_alkb->m1A_ID_seq_seq m1A_ID_seq_lib_mock->m1A_ID_seq_seq m1A_ID_seq_analysis Comparative Data Analysis m1A_ID_seq_seq->m1A_ID_seq_analysis ARM_seq_start Total RNA Isolation ARM_seq_split Split Sample ARM_seq_start->ARM_seq_split ARM_seq_alkb AlkB Demethylation (Treated) ARM_seq_split->ARM_seq_alkb ARM_seq_mock Mock Treatment (Untreated) ARM_seq_split->ARM_seq_mock ARM_seq_lib_alkb Library Preparation ARM_seq_alkb->ARM_seq_lib_alkb ARM_seq_lib_mock Library Preparation ARM_seq_mock->ARM_seq_lib_mock ARM_seq_seq High-Throughput Sequencing ARM_seq_lib_alkb->ARM_seq_seq ARM_seq_lib_mock->ARM_seq_seq ARM_seq_analysis Comparative Data Analysis ARM_seq_seq->ARM_seq_analysis m1A_MAP_seq_start Total RNA Isolation m1A_MAP_seq_frag RNA Fragmentation m1A_MAP_seq_start->m1A_MAP_seq_frag m1A_MAP_seq_ip Immunoprecipitation with anti-m1A Antibody m1A_MAP_seq_frag->m1A_MAP_seq_ip m1A_MAP_seq_split Split Sample m1A_MAP_seq_ip->m1A_MAP_seq_split m1A_MAP_seq_alkb AlkB Demethylation (Treated) m1A_MAP_seq_split->m1A_MAP_seq_alkb m1A_MAP_seq_mock Mock Treatment (Untreated) m1A_MAP_seq_split->m1A_MAP_seq_mock m1A_MAP_seq_rt Reverse Transcription (Misincorporation-prone) m1A_MAP_seq_alkb->m1A_MAP_seq_rt m1A_MAP_seq_mock->m1A_MAP_seq_rt m1A_MAP_seq_lib Library Preparation m1A_MAP_seq_rt->m1A_MAP_seq_lib m1A_MAP_seq_seq High-Throughput Sequencing m1A_MAP_seq_lib->m1A_MAP_seq_seq m1A_MAP_seq_analysis Data Analysis (Misincorporation Signature) m1A_MAP_seq_seq->m1A_MAP_seq_analysis

Experimental workflows for major m1A detection methods.

The m1A Regulatory Cascade and Downstream Signaling

The dynamic regulation of m1A modification is orchestrated by a trio of protein classes: "writers" (methyltransferases), "erasers" (demethylases), and "readers" that recognize the m1A mark and mediate downstream effects. This regulatory network influences various signaling pathways crucial for cellular function and homeostasis.

m1A_Signaling_Pathway cluster_regulation m1A Regulation cluster_recognition m1A Recognition & Function cluster_pathways Downstream Signaling Pathways Writers Writers (e.g., TRMT6/61A, TRMT10C) m1A_RNA RNA (m1A) Writers->m1A_RNA Methylation Erasers Erasers (e.g., ALKBH1, ALKBH3) RNA RNA (A) m1A_RNA->RNA Demethylation Readers Readers (e.g., YTHDF1/2/3, YTHDC1) m1A_RNA->Readers Translation mRNA Translation Readers->Translation Modulates Stability RNA Stability Readers->Stability Affects Splicing RNA Splicing Readers->Splicing Influences PI3K_AKT PI3K/AKT/mTOR Pathway Translation->PI3K_AKT Impacts cAMP cAMP Pathway Translation->cAMP Impacts ErbB ErbB Pathway Stability->ErbB Impacts MAPK MAPK Pathway Splicing->MAPK Impacts

References

N1-methyladenosine vs. N6-methyladenosine: A Comparative Guide to Their Effects on RNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 7, 2025 – In the dynamic landscape of post-transcriptional gene regulation, two prevalent mRNA modifications, N1-methyladenosine (m1A) and N6-methyladenosine (m6A), have emerged as critical players in dictating RNA fate. This guide provides a comprehensive comparison of their effects on RNA stability, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and generally acts as a signal for RNA degradation. This process is primarily mediated by the YTHDF2 reader protein, which recognizes m6A-modified transcripts and recruits decay machinery. In contrast, the role of N1-methyladenosine (m1A) in RNA stability is more nuanced. While some evidence suggests that m1A can also be recognized by YTHDF proteins, leading to transcript destabilization, other studies indicate that the demethylation of m1A by enzymes like ALKBH3 can enhance the stability of specific mRNAs. Furthermore, a cooperative mechanism has been identified where m1A can accelerate m6A-mediated RNA decay, highlighting a complex interplay between these two modifications.

Comparison of Regulatory Machinery

The stability of mRNA transcripts modified with m1A and m6A is dynamically regulated by a suite of proteins often categorized as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (RNA-binding proteins).

Regulator Type N1-methyladenosine (m1A) N6-methyladenosine (m6A)
Writers TRMT6, TRMT61A, TRMT10C, TRMT61B[1]METTL3, METTL14, WTAP, KIAA1429, RBM15/15B, ZC3H13[2]
Erasers ALKBH1, ALKBH3[3]FTO, ALKBH5[2]
Readers YTHDF1, YTHDF2, YTHDF3, YTHDC1[3][4]YTHDF1, YTHDF2, YTHDF3, YTHDC1/2, IGF2BP1/2/3, HNRNPC/A2B1[5]

Effects on RNA Stability: A Quantitative Overview

The functional consequences of m1A and m6A modifications on RNA stability are context-dependent and are influenced by the specific reader proteins involved.

Modification General Effect on RNA Stability Key Reader Proteins & Mechanism Experimental Observations
N1-methyladenosine (m1A) Variable: Can promote degradation or enhance stability.YTHDF2: Recognizes m1A and is associated with transcript destabilization[5][6]. YTHDF3: Overexpression can decrease the abundance and decay rate of certain mRNAs[4]. ALKBH3 (Eraser): Demethylation of m1A can increase the half-life of specific mRNAs like CSF-1[7][8].Knockdown of YTHDF2 increases the abundance of some m1A-modified transcripts[4]. Depletion of the m1A eraser ALKBH3 leads to destabilization of known m1A-containing RNAs[5][6].
N6-methyladenosine (m6A) Generally promotes degradation.YTHDF2: The primary reader that mediates decay. It recognizes m6A and recruits the CCR4-NOT deadenylase complex or the HRSP12-RNase P/MRP complex to degrade the transcript[9][10].Knockout of the m6A writer METTL3 leads to longer half-lives of m6A-containing mRNAs[11]. Transcripts with m6A in the coding sequence can be rapidly stabilized when m6A deposition is suppressed.
Cooperative Effect m1A can accelerate m6A-mediated degradation.HRSP12: Recognizes m1A and promotes the efficient interaction of YTHDF2 with m6A on the same transcript, facilitating endoribonucleolytic cleavage[2][12].mRNAs containing both m1A and m6A are downregulated in an HRSP12-dependent manner compared to mRNAs with only m6A[2][12].

Experimental Protocols

RNA Stability Assay via Transcriptional Inhibition

This method measures the decay rate of specific mRNAs after halting transcription.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with a transcriptional inhibitor, such as Actinomycin D (typically 5 µg/mL) or cordycepin.

  • Time-Course Collection: Harvest cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8 hours).

  • RNA Isolation: Extract total RNA from the collected cell pellets using a standard method like TRIzol reagent or a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific to the target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and the 0-hour time point. The half-life (t½) of the mRNA is determined by fitting the data to a one-phase exponential decay curve.

m1A/m6A-Methylated RNA Immunoprecipitation Sequencing (m1A/m6A-seq or MeRIP-seq)

This technique is used to identify the locations of m1A or m6A modifications across the transcriptome.

Protocol:

  • RNA Fragmentation: Isolate total RNA or poly(A)+ RNA and fragment it into ~100-nucleotide-long fragments.

  • Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to m1A or m6A. The antibody-RNA complexes are then captured using protein A/G magnetic beads. A portion of the fragmented RNA is set aside as an input control without antibody incubation.

  • RNA Elution and Purification: Elute the immunoprecipitated RNA from the beads and purify it.

  • Library Preparation: Construct sequencing libraries from both the immunoprecipitated RNA and the input control RNA.

  • High-Throughput Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome. Identify enriched regions (peaks) in the IP sample relative to the input control to determine the locations of m1A or m6A modifications.

Visualizations

RNA_Stability_Signaling_Pathway cluster_m6A N6-methyladenosine (m6A) Pathway cluster_m1A N1-methyladenosine (m1A) Pathway m6A_mRNA m6A-modified mRNA YTHDF2 YTHDF2 m6A_mRNA->YTHDF2 binds Degradation RNA Degradation Decay_Complex CCR4-NOT or RNase P/MRP Complex YTHDF2->Decay_Complex recruits Decay_Complex->m6A_mRNA degrades m1A_mRNA m1A-modified mRNA YTHDF2_m1A YTHDF2 m1A_mRNA->YTHDF2_m1A binds ALKBH3 ALKBH3 (Eraser) m1A_mRNA->ALKBH3 demethylates Degradation_m1A RNA Degradation YTHDF2_m1A->Degradation_m1A promotes Stable_mRNA Stable mRNA ALKBH3->Stable_mRNA leads to

Caption: Signaling pathways for m6A- and m1A-mediated RNA decay.

Experimental_Workflow_RNA_Stability start Cultured Cells treatment Treat with Transcriptional Inhibitor (e.g., Actinomycin D) start->treatment collection Collect Cells at Multiple Time Points treatment->collection rna_isolation Isolate Total RNA collection->rna_isolation cDNA_synthesis Reverse Transcription (cDNA Synthesis) rna_isolation->cDNA_synthesis qPCR Quantitative PCR (qPCR) cDNA_synthesis->qPCR analysis Calculate mRNA Half-life qPCR->analysis

Caption: Experimental workflow for an RNA stability assay.

Cooperative_Degradation_Pathway Cooperative m1A-m6A Mediated RNA Degradation Dual_mRNA mRNA with m1A and m6A HRSP12 HRSP12 Dual_mRNA->HRSP12 m1A binds Cleavage Endoribonucleolytic Cleavage YTHDF2 YTHDF2 HRSP12->YTHDF2 promotes binding to m6A RNase_P_MRP RNase P/MRP Complex YTHDF2->RNase_P_MRP recruits RNase_P_MRP->Dual_mRNA cleaves

Caption: Cooperative degradation pathway involving both m1A and m6A.

References

Safety Operating Guide

Navigating the Disposal of N1-Methyl-arabinoadenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of N1-Methyl-arabinoadenosine is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to assist researchers, scientists, and drug development professionals in this process.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, a definitive hazard classification and detailed disposal instructions cannot be provided. However, based on general knowledge of related modified nucleosides and standard laboratory safety protocols, a conservative approach to its disposal is recommended. This compound is a modified nucleoside, and while many such compounds are not classified as hazardous, it is prudent to handle any new or uncharacterized substance with care.

It is imperative to treat this compound as a chemical waste and follow all institutional and local regulations for its disposal. Laboratory personnel should always consult with their institution's Environmental Health and Safety (EHS) office for specific guidance.

Core Safety and Disposal Procedures

When handling and preparing this compound for disposal, adherence to standard laboratory safety practices is paramount. This includes the use of appropriate personal protective equipment (PPE) and following established protocols for chemical waste management.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before beginning any disposal process, review your institution's specific procedures for chemical waste. Contact your EHS department to confirm the appropriate waste stream for non-hazardous or uncharacterized research chemicals.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, absorbent paper), in a designated and clearly labeled waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste" (as a precautionary measure), the full chemical name ("this compound"), and the approximate quantity.

    • Include the date of accumulation and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is secure, away from general laboratory traffic, and separate from incompatible chemicals.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Data Presentation: Safety and Disposal Summary

The following table summarizes key information for the handling and disposal of this compound. The absence of a specific SDS means that much of this information is based on general principles for handling laboratory chemicals.

ParameterInformationSource/Recommendation
Chemical Name This compound-
CAS Number Not readily available-
Hazard Classification Not classified. Treat as potentially hazardous.General Laboratory Safety Guidelines
Primary Route of Exposure Inhalation, skin contact, eye contact, ingestion.General knowledge of chemical handling
Recommended PPE Lab coat, safety glasses, gloves.Standard Laboratory Practice
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.General Laboratory Spill Procedures
Disposal Method Collect as chemical waste for institutional pickup.Institutional EHS Guidelines[1][2]
Prohibited Disposal Do not dispose of in regular trash or down the drain.Environmental Protection Agency (EPA) Regulations[3]

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Users should refer to their specific research protocols for methodologies related to the application of this compound.

Mandatory Visualization: Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound waste sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check no_sds No specific SDS available. Treat as potentially hazardous chemical waste. sds_check->no_sds No consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance. sds_check->consult_ehs Yes no_sds->consult_ehs collect_waste Collect waste in a designated, compatible, and sealed container. consult_ehs->collect_waste label_waste Label container with: 'Hazardous Waste' 'this compound' Quantity, Date, Contact Info collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). label_waste->store_waste schedule_pickup Arrange for waste pickup by institutional EHS. store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal Decision Pathway for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N1-Methyl-arabinoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of N1-Methyl-arabinoadenosine. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the caution required for a novel chemical entity. Based on the safety profiles of similar nucleoside analogs, such as N1-Methylpseudouridine, it is prudent to assume that this compound may present hazards upon contact, inhalation, or ingestion. All personnel must conduct a thorough risk assessment before commencing any work with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimizing exposure risk. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes & Face Safety Goggles with Side-ShieldsRequired for all procedures involving the handling of this compound to protect against splashes.
Face ShieldTo be worn in addition to safety goggles when there is a significant splash hazard, such as during bulk handling or dissolution.
Hands Chemical-Resistant GlovesNitrile or other appropriate chemically resistant gloves should be worn at all times. Consult glove manufacturer's compatibility chart.
Body Laboratory CoatA standard lab coat is the minimum requirement.
Impervious ClothingRecommended for procedures with a high risk of splashing or contamination.
Respiratory Suitable RespiratorA NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols. The type of respirator should be determined by the risk assessment.

A work area and task-specific hazard assessment is required to determine the appropriate PPE. All personnel must be trained on the proper use, removal, and disposal of PPE.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.

Step 1: Preparation

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the appropriate PPE as outlined in the table above.

Step 2: Handling

  • Avoid the formation of dust and aerosols.[1]

  • If working with a powdered form, handle it in a fume hood to prevent inhalation.

  • Use only in well-ventilated areas.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

Step 3: Storage

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Step 4: Spill Response

  • In the event of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert, non-combustible absorbent material.

  • For larger spills, follow your institution's emergency procedures for hazardous material spills.

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

Step 1: Waste Segregation

  • Segregate all solid and liquid waste contaminated with this compound.

  • This includes contaminated PPE, weighing papers, pipette tips, and solvent waste.

Step 2: Waste Containment

  • Use clearly labeled, sealed, and leak-proof containers for all waste streams.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 3: Waste Disposal

  • Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department.

  • Provide a complete and accurate description of the waste to the EHS personnel.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Proceed Weighing Weighing in Fume Hood DonPPE->Weighing Proceed Dissolution Dissolution Weighing->Dissolution Reaction Experimental Use Dissolution->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Experiment Complete DoffPPE Doff & Dispose of PPE Decontaminate->DoffPPE WasteDisposal Dispose of Hazardous Waste DoffPPE->WasteDisposal

Figure 1: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.